molecular formula C22H27N3O8S B601477 Ertapenem Ring Open Impurity CAS No. 357154-27-9

Ertapenem Ring Open Impurity

Katalognummer: B601477
CAS-Nummer: 357154-27-9
Molekulargewicht: 493.54
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXYCKWMWUYCV-ANEDZVCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357154-27-9
Record name Ertapenem, (beta-lactam ring-opened)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERTAPENEM, (BETA-LACTAM RING-OPENED)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Ertapenem Ring-Opened Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis, isolation, and characterization of the primary degradation product of Ertapenem, the ring-opened impurity. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep, practical understanding of this critical impurity.

Introduction: The Significance of the Ertapenem Ring-Opened Impurity

Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] A key structural feature and the source of its antibacterial activity is the strained four-membered β-lactam ring.[3] However, this ring is also susceptible to hydrolysis, leading to the formation of an inactive ring-opened impurity.[4] The presence and quantity of this impurity are critical quality attributes that must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to identify potential degradation products and establish stability-indicating analytical methods.[5] Under conditions of acid, base, and thermal stress, the formation of the ring-opened hydrolysis product is a primary degradation pathway for Ertapenem.[4][6] Understanding the synthesis and characterization of this specific impurity is therefore paramount for robust analytical method development, validation, and overall drug quality assessment.

Synthesis of the Ertapenem Ring-Opened Impurity

The targeted synthesis of the ring-opened impurity is crucial for its use as a reference standard in analytical methods. The most direct and common approach involves controlled hydrolysis of the β-lactam ring under alkaline conditions.[7][8][9]

The formation of the ring-opened impurity proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. This leads to the cleavage of the amide bond and the formation of a β-amino acid derivative.[9] The reaction is typically carried out at controlled, low temperatures to minimize the formation of other degradation products.

Diagram: Synthesis of Ertapenem Ring-Opened Impurity

G ertapenem Ertapenem reagents NaOH (aq) 0-5 °C ertapenem->reagents impurity Ertapenem Ring-Opened Impurity reagents->impurity Hydrolysis

Caption: Base-catalyzed hydrolysis of Ertapenem.

This protocol is adapted from established methods for the preparation of carbapenem ring-opened impurities.[7][8]

  • Preparation of Alkaline Solution: Dissolve 0.4 g of sodium hydroxide in 100 mL of purified water.

  • Cooling: Chill the sodium hydroxide solution to a temperature between 0-5°C in an ice bath.

  • Reaction Initiation: While maintaining the low temperature, add 2.3 g of Ertapenem (net content) to the cooled alkaline solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 2 hours, ensuring the temperature remains within the 0-5°C range. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After completion of the reaction (as determined by HPLC), adjust the pH of the solution to 7.0-8.0 using a 0.5 mol/L solution of hydrochloric acid.

  • Isolation: The resulting solution containing the ring-opened impurity is then freeze-dried (lyophilized) to obtain the product as a solid.

Expected Outcome: This procedure typically yields the Ertapenem ring-opened impurity as a yellow solid with a purity of approximately 96-97%, as determined by HPLC.[7][8]

Characterization of the Ertapenem Ring-Opened Impurity

A multi-faceted analytical approach is required for the comprehensive characterization and structural confirmation of the synthesized impurity.

HPLC is the primary technique for the separation, identification, and quantification of Ertapenem and its impurities.[1][6][10] A robust, stability-indicating HPLC method is essential to resolve the ring-opened impurity from the parent drug and other potential degradants.

Table 1: Typical HPLC Method Parameters for Ertapenem Impurity Profiling

ParameterConditionRationale & Insights
Column Inertsil Phenyl or X-Terra RP18 (150 x 4.6 mm, 3.5 µm)Phenyl and C18 columns provide good retention and resolution for the polar Ertapenem and its degradation products.[6][10]
Mobile Phase A Ammonium formate buffer (pH 8.0), water, and acetonitrile (e.g., 40:60:1 v/v/v)A slightly alkaline pH is often optimal for the separation of Ertapenem and its impurities.[10]
Mobile Phase B Ammonium formate buffer (pH 8.0), acetonitrile, and methanol (e.g., 40:50:10 v/v/v)The organic modifier gradient allows for the elution of compounds with varying polarities.[10]
Gradient Elution A time-programmed gradient from a lower to a higher percentage of Mobile Phase BGradient elution is necessary to achieve adequate separation of all related substances.[6][10]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.[10]
Detection UV at a specific wavelength (e.g., 298 nm) or Photodiode Array (PDA)PDA detection is highly recommended as it provides spectral information to assess peak purity.[6][11]

Diagram: Analytical Workflow for Impurity Characterization

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization synthesis Controlled Hydrolysis isolation Lyophilization synthesis->isolation hplc HPLC-UV/PDA isolation->hplc ms LC-MS/MS hplc->ms nmr NMR Spectroscopy ms->nmr

Caption: Workflow from synthesis to characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of the impurity and, with tandem MS (MS/MS), its fragmentation pattern.

  • Expected Mass: The protonated molecule [M+H]⁺ of the Ertapenem ring-opened impurity is expected to have a mass-to-charge ratio (m/z) of 494.[4] This corresponds to the addition of a water molecule (mass of 18) to the parent Ertapenem molecule (molecular weight of 475.5 g/mol ).

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) provide detailed information about the chemical environment of the atoms within the molecule.

  • ¹H NMR Spectral Data: The ¹H NMR spectrum of the Ertapenem ring-opened impurity in D₂O will show characteristic shifts that confirm the hydrolysis of the β-lactam ring. For instance, a reported ¹H NMR spectrum shows key signals at: δ 7.488 (m, 4H), 4.194 (t, 1H), 3.834 (m, 1H), 3.508 (m, 3H), 3.078 (m, 1H), 2.698 (m, 1H), 2.415 (m, 2H), 2.356 (m, 1H), 1.844 (m, 1H), 1.045 (m, 3H), and 0.853 (d, 3H).[8] Comparison of this spectrum with that of the parent Ertapenem will reveal significant changes in the chemical shifts of the protons adjacent to the now-opened β-lactam ring, providing conclusive evidence of the structural modification.

Conclusion and Best Practices

The synthesis and thorough characterization of the Ertapenem ring-opened impurity are fundamental activities in the development and quality control of this important antibiotic. By having a well-characterized reference standard, analytical scientists can develop and validate robust, stability-indicating methods that accurately quantify this critical impurity. This, in turn, ensures that the final drug product meets the stringent quality and safety standards required for patient use.

Key Takeaways for the Practicing Scientist:

  • Controlled Synthesis is Key: The synthesis of the ring-opened impurity must be carefully controlled to prevent the formation of other degradation products. Temperature and pH are critical parameters.

  • Orthogonal Analytical Techniques: A combination of HPLC, MS, and NMR is essential for the unambiguous identification and structural confirmation of the impurity.

  • Reference Standard Management: The synthesized and characterized impurity should be properly stored and managed as a primary reference standard for routine quality control testing.

References

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.
  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem.
  • Ertapenem Manufacturing Process Development. IRIS.
  • Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem.
  • Method for preparing ring-opening impurity of carbapenems.
  • Method for preparing ring-opening impurity of carbapenems.
  • Stability of ertapenem in aqueous solutions.
  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes
  • Stability of ertapenem in an elastomeric infusion device.
  • Forced degrad
  • Ertapenem. PubChem.
  • β-Lactams and β-Lactamase Inhibitors: An Overview. PMC.
  • A Critical Review of Analytical Methods for Determin
  • Ertapenem Impurities and Rel
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.

Sources

formation mechanism of Ertapenem beta-lactam ring opening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation Mechanism of Ertapenem's Beta-Lactam Ring Opening

Abstract

Ertapenem is a broad-spectrum 1-β methyl-carbapenem antibiotic, a class of β-lactams often reserved for treating complex and resistant bacterial infections.[1] The therapeutic efficacy of Ertapenem, like all β-lactam antibiotics, is intrinsically linked to the integrity of its highly strained four-membered β-lactam ring.[2] This structure serves as the pharmacophore, mimicking the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis.[3] However, this same ring strain renders the molecule susceptible to degradation, leading to inactivation. The opening of this ring is the primary mechanism of drug failure and bacterial resistance. This technical guide provides a comprehensive exploration of the principal mechanisms governing the cleavage of Ertapenem's β-lactam ring. We will dissect the chemical hydrolysis pathways dictated by pH and other environmental factors, and delve into the sophisticated enzymatic degradation routes mediated by bacterial β-lactamases and the human renal enzyme dehydropeptidase-I (DHP-I). Furthermore, this guide details the essential experimental protocols and analytical methodologies, such as forced degradation studies and stability-indicating HPLC, that are critical for researchers and drug development professionals to characterize and mitigate this process.

Part 1: Introduction to Ertapenem and the β-Lactam Ring

Ertapenem: A 1-β Methyl-Carbapenem Antibiotic

Ertapenem is a synthetic carbapenem antibiotic, structurally related to penicillins and cephalosporins.[4] Its core structure features a carbapenem fused to a β-lactam ring.[5] Key structural distinctions, such as the 1-β methyl group, confer significant stability against hydrolysis by a wide array of common β-lactamases, including most penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[1][4] This stability allows for a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a vital tool for treating severe intra-abdominal, skin, urinary tract, and pelvic infections.[1]

Caption: Core structure of Ertapenem with key functional groups highlighted.

The β-Lactam Ring: The Pharmacophore of Activity and Instability

The β-lactam ring is a four-membered cyclic amide.[2] Due to significant ring strain, the amide bond within this ring is far more susceptible to hydrolysis compared to a standard, linear amide.[2] This inherent reactivity is the cornerstone of its antibacterial mechanism. The ring mimics the structure of the D-alanyl-D-alanine peptide, allowing it to acylate the active site of bacterial transpeptidases (also known as Penicillin-Binding Proteins or PBPs), thereby inhibiting the final step of peptidoglycan synthesis and compromising bacterial cell wall integrity.[3] This same chemical liability, however, is the molecule's "Achilles' heel," as cleavage of the amide bond by either chemical or enzymatic hydrolysis results in a ring-opened product that is devoid of antibacterial activity.[1][6]

Part 2: Chemical-Mediated Ring Opening (Hydrolysis)

The intrinsic chemical stability of Ertapenem in aqueous solution is a critical parameter for its formulation, storage, and clinical administration. The primary non-enzymatic degradation pathway is hydrolysis of the β-lactam ring.

Fundamental Mechanism of Hydrolysis

Hydrolysis of the β-lactam ring proceeds via nucleophilic acyl substitution. A nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic carbonyl carbon of the amide bond. This forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the C-N bond and the formation of the inactive, ring-opened carboxylic acid derivative.[2]

Ertapenem Ertapenem (Intact β-Lactam) Nucleophilic_Attack Nucleophilic Attack (H₂O or OH⁻) Ertapenem->Nucleophilic_Attack 1. Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) Nucleophilic_Attack->Tetrahedral_Intermediate 2. Ring_Opening Ring Opening (C-N Bond Cleavage) Tetrahedral_Intermediate->Ring_Opening 3. Inactive_Product Ring-Opened Product (Inactive Metabolite) Ring_Opening->Inactive_Product 4. cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis Acid_Base Acid/Base Catalysis Ring_Opened Inactive Ring-Opened Product Acid_Base->Ring_Opened Serine Serine β-Lactamases (KPC, OXA) Serine->Ring_Opened Metallo Metallo-β-Lactamases (NDM-1) Metallo->Ring_Opened DHP1 Renal DHP-I DHP1->Ring_Opened Ertapenem Ertapenem Ertapenem->Acid_Base Ertapenem->Serine Ertapenem->Metallo Ertapenem->DHP1

Caption: Major pathways leading to the opening of Ertapenem's β-lactam ring.

Part 4: Experimental Analysis of β-Lactam Ring Opening

Characterizing the stability of Ertapenem and identifying its degradation products is a cornerstone of pharmaceutical development and quality control. A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities. [7]

Forced Degradation Studies: A Protocol for Inducing and Identifying Degradants

Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing. [8]This is done to generate the likely degradation products and demonstrate the specificity of the analytical method. [9] Exemplar Protocol for Forced Degradation of Ertapenem:

  • Preparation of Stock Solution: Prepare a stock solution of Ertapenem in purified water (e.g., 1000 µg/mL). [10]2. Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat at 80°C for 60 minutes. Cool the solution and neutralize with an equal volume of 1N NaOH. [10]3. Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep at room temperature for a specified time (e.g., 30-60 minutes), as base degradation is typically rapid. Neutralize with an equal volume of 1N HCl. [10][11]4. Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified time. [10][11]5. Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a period of hours. Dissolve the stressed powder in a suitable solvent for analysis. [7]6. Photolytic Degradation: Expose the drug solution or solid powder to UV/white light as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [7]7. Analysis: Dilute all stressed samples to a final target concentration (e.g., 6 µg/mL) and analyze using the developed HPLC method alongside a non-stressed control sample. [10] Causality Note: The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%. [9]This ensures that sufficient quantities of the primary degradation products are formed for detection and resolution without generating secondary, irrelevant degradants. The neutralization step is critical to halt the reaction and prevent damage to the HPLC column. [9]

Chromatographic Separation: Stability-Indicating HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Ertapenem stability. A robust, stability-indicating method must be able to resolve the Ertapenem peak from all potential degradation products. [7][12]

Parameter Typical Condition Rationale Reference
Column C18 or Phenyl (e.g., 250 x 4.6 mm, 5 µm) Provides good hydrophobic retention for separation. [7][10]
Mobile Phase Gradient or isocratic elution with an aqueous buffer (e.g., sodium phosphate, pH ~6.5-8) and an organic modifier (e.g., acetonitrile). The pH is controlled to ensure drug stability during the run and to optimize peak shape and retention. The organic modifier controls the elution strength. [13][7]
Flow Rate 1.0 - 1.2 mL/min Standard flow rate for analytical columns, providing good efficiency and reasonable run times. [13][10]
Detection UV detector at ~298 nm Ertapenem has a strong chromophore, and this wavelength provides good sensitivity for the parent drug and its major degradants. [10][14]
Table 2: Typical Parameters for a Stability-Indicating HPLC Method for Ertapenem.
Structural Elucidation: Mass Spectrometry

While HPLC-UV can separate and quantify the degradants, it does not confirm their identity. Coupling HPLC to a mass spectrometer (LC-MS) is the definitive technique for structural elucidation. [15]By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, the molecular weight of the degradation products can be determined. For Ertapenem (MW ≈ 475.5 g/mol ), the primary ring-opened hydrolytic product will have a mass increase of 18 Da (the addition of H₂O), resulting in a protonated molecule [M+H]⁺ with an m/z of approximately 494, confirming the ring-opening event. [15]

Start Start: Ertapenem Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Start->Forced_Degradation HPLC Stability-Indicating HPLC (Separation of Components) Forced_Degradation->HPLC UV_Detection UV Detection (Quantification) HPLC->UV_Detection MS_Detection Mass Spectrometry (Identification) HPLC->MS_Detection Data_Analysis Data Analysis (Purity, Degradant Profile) UV_Detection->Data_Analysis MS_Detection->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for analyzing Ertapenem degradation.

Part 5: Conclusion and Future Perspectives

The opening of the β-lactam ring is the definitive inactivation pathway for Ertapenem. This process is driven by both fundamental chemical hydrolysis, which is highly dependent on pH and temperature, and sophisticated enzymatic catalysis by bacterial carbapenemases and the host's own renal DHP-I enzyme. A thorough understanding of these mechanisms is not merely an academic exercise; it is fundamental to the entire lifecycle of the drug. For the formulation scientist, it dictates the selection of buffers, pH, and storage conditions to ensure a stable and effective product. For the clinical microbiologist and infectious disease physician, it explains the spectra of resistance and the mechanisms by which bacteria evade this last-resort antibiotic. For the drug discovery professional, understanding how existing carbapenems are defeated by enzymes like MBLs provides the critical insights needed to design the next generation of β-lactam antibiotics that can overcome these formidable resistance mechanisms. The continued surveillance for new β-lactamases and the development of potent, broad-spectrum inhibitors remain paramount in the ongoing battle to preserve the efficacy of the carbapenem class.

References

  • Al-khamis, K. I., El-shaboury, S. R., & Saleh, G. A. (2014). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. [Link]

  • ACS-DOBFAR S.p.A. (n.d.). Ertapenem Manufacturing Process Development. IRIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. [Link]

  • Sajonz, P., et al. (2004). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Liquid Chromatography & Related Technologies, 27(1), 113-137. [Link]

  • Natishan, T. K., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 207-220. [Link]

  • Jain, P. S., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. [Link]

  • Manning, L., et al. (2014). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. American Journal of Health-System Pharmacy, 71(15), 1301-1306. [Link]

  • El-Bagary, R. I., et al. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. [Link]

  • Al-khamis, K. I., et al. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences. [Link]

  • Jeon, J. H., et al. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International Journal of Molecular Sciences, 16(5), 9654–9692. [Link]

  • Jeon, J. H., et al. (2015). Structural basis for carbapenem-hydrolyzing mechanisms of carbapenemases conferring antibiotic resistance. Applied Microbiology and Biotechnology, 99(14), 5849-5864. [Link]

  • Salgado, H. R. N., & de Oliveira, M. A. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 44(4), 315-329. [Link]

  • Pemberton, O. A., et al. (2018). A New Mechanism for β-Lactamases: Class D Enzymes Degrade 1β-Methyl Carbapenems via Lactone Formation. Angewandte Chemie International Edition, 57(42), 13918-13922. [Link]

  • ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of...[Link]

  • Wikipedia. (n.d.). Beta-lactamase. [Link]

  • Cielecka-Piontek, J., et al. (2011). Stability of ertapenem in an elastomeric infusion device. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1075-1079. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. MedCrave Online. [Link]

  • MIMS Philippines. (n.d.). Invanz: Dosages and Ingredients. [Link]

  • Wikipedia. (n.d.). β-Lactam. [Link]

  • Kumar, V. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Analytical Chemistry: Open Access. [Link]

  • Musson, D. G., et al. (2002). Pharmacokinetics of Ertapenem in Healthy Young Volunteers. Antimicrobial Agents and Chemotherapy, 46(11), 3544-3553. [Link]

  • Berends, C. I. R., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(12), e01258-21. [Link]

  • Cha, S., et al. (2021). Degradation of β-lactam antibiotics. ResearchGate. [Link]

  • Hasudungan, A. (2023, January 11). Carbapenem Antibiotics - Meropenem, Imipenem, Ertapenem. YouTube. [Link]

  • Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. [Link]

  • Bush, K., & Bradford, P. A. (2016). Past and Present Perspectives on β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(10), 6035-6045. [Link]

  • King, A. M., & Sifri, Z. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]

Sources

Introduction: The Duality of Ertapenem's Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis Pathway and Kinetics of Ertapenem

Ertapenem is a parenteral, 1-β methyl-carbapenem antibiotic, a class of β-lactams with one of the broadest spectra of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its introduction provided a potent therapeutic option, particularly for complicated intra-abdominal, skin, and urinary tract infections.[2] The efficacy of Ertapenem, like all β-lactam antibiotics, is intrinsically linked to the chemical reactivity of its strained β-lactam ring. This reactivity is a double-edged sword: it is essential for the acylation and inhibition of bacterial Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis, but it also renders the molecule susceptible to degradation through hydrolysis.[3][4]

Understanding the pathways and kinetics of Ertapenem hydrolysis is paramount for drug development professionals and researchers. This knowledge governs formulation strategies, defines storage and administration conditions, predicts clinical stability, and critically, provides insight into the enzymatic mechanisms of bacterial resistance that threaten its clinical utility.[5][6] This guide provides a detailed exploration of the chemical and enzymatic routes of Ertapenem hydrolysis, the kinetics governing these processes, and the experimental methodologies required for their investigation.

Part 1: The Pathways of Degradation: Chemical and Enzymatic Hydrolysis

The cleavage of the amide bond in the β-lactam ring is the principal route of Ertapenem inactivation. This can occur through non-enzymatic chemical processes or be catalyzed by bacterial enzymes. The primary degradation product in both cases is the inactive, ring-opened derivative.[3][6][7]

Chemical Hydrolysis: Inherent Instability and Environmental Factors

The inherent strain of the fused ring system makes Ertapenem susceptible to hydrolysis in aqueous solutions. The rate and extent of this degradation are significantly influenced by environmental factors.

  • Influence of pH: Ertapenem's stability is highly pH-dependent and subject to specific acid-base catalysis.[5][8]

    • Acid-Catalyzed Hydrolysis: At a pH below 5.0, the degradation is catalyzed by hydrogen ions.[8][9][10]

    • Base-Catalyzed Hydrolysis: In alkaline conditions, above pH 7.5, hydroxide ions catalyze the hydrolysis of the ertapenem dianion.[8][9][10]

    • Region of Maximum Stability: The drug exhibits maximum stability in the pH range of 5.0 to 7.5, where spontaneous hydrolysis by water molecules is the predominant, albeit slower, degradation pathway.[8][9][10] The optimal stability is observed around pH 6.5.[8]

  • Influence of Temperature: Degradation is strongly temperature-dependent. Increased temperature accelerates the rate of hydrolysis significantly.[11][12][13] For instance, solutions are markedly more stable when refrigerated at 4°C compared to room temperature (23-25°C).[11][14]

  • Concentration and Dimerization: The degradation rate of Ertapenem is concentration-dependent, with more concentrated solutions degrading more rapidly.[12][13][15] In solutions with concentrations of 100 mg/mL or higher, the formation of dimers through intermolecular reactions can also occur, representing another degradation pathway.[9]

  • Buffer Catalysis: The presence of buffer species can exert a significant catalytic effect on degradation through general acid-base catalysis. This effect is linear with increasing buffer concentration.[5][8] Studies have shown that citrate and borate buffer systems, in particular, display notable catalytic effects.[8]

cluster_chem Chemical Hydrolysis Pathways Ertapenem Ertapenem (Active β-Lactam Ring) OpenRing Open-Ring Metabolite (Inactive) Ertapenem->OpenRing H⁺ (pH < 5.0) OH⁻ (pH > 7.5) H₂O (pH 5.0-7.5) Dimer Dimers Ertapenem->Dimer High Concentration

Caption: Chemical degradation pathways of Ertapenem.

Enzymatic Hydrolysis: The Mechanism of Bacterial Resistance

While Ertapenem is stable against many common β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases, the emergence of carbapenem-hydrolyzing enzymes, or carbapenemases , poses a major clinical threat.[3][16][17][18] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. Carbapenemases are broadly grouped into molecular classes A, B, and D.[19]

  • Class A Serine Carbapenemases (e.g., KPC): These enzymes utilize a serine residue in their active site. The hydrolysis mechanism proceeds via a two-step acylation and deacylation pathway.[19][20] An active site serine (Ser70) performs a nucleophilic attack on the β-lactam carbonyl carbon, forming a transient acyl-enzyme intermediate.[19] A water molecule, activated by a general base residue (like Glu166), then hydrolyzes this intermediate, releasing the inactivated drug and regenerating the enzyme.[19] The ability of enzymes like KPC to efficiently deacylate the carbapenem intermediate is what confers their potent carbapenemase activity.[21]

  • Class B Metallo-β-Lactamases (MBLs; e.g., NDM, VIM, IMP): Unlike serine-based enzymes, MBLs are zinc-dependent.[19] They utilize one or two Zn²⁺ ions in their active site to coordinate and activate a water molecule. This activated water/hydroxide species then acts as the nucleophile, directly attacking the β-lactam ring to hydrolyze it in a single step without the formation of a covalent acyl-enzyme intermediate.[16][19] Ertapenem is generally susceptible to hydrolysis by MBLs.[5]

  • Class D Serine Carbapenemases (CHDLs; e.g., OXA-48): These oxacillinases also employ a serine nucleophile but are mechanistically distinct, utilizing a carboxylated lysine as the general base for both acylation and deacylation.[20] For 1β-methyl carbapenems like Ertapenem, a novel degradation mechanism has been identified for Class D enzymes.[22] In addition to the classical hydrolysis pathway, they can catalyze the formation of a β-lactone product. This occurs when the hydroxyethyl side chain of the carbapenem itself acts as an intramolecular nucleophile, attacking the ester carbonyl of the acyl-enzyme intermediate, leading to the release of a lactone product without the involvement of a hydrolytic water molecule.[22][23]

cluster_enz Enzymatic Hydrolysis by Carbapenemases Ertapenem Ertapenem AcylEnzyme Acyl-Enzyme Intermediate Ertapenem->AcylEnzyme Acylation (Class A, D) OpenRing Open-Ring Product (Inactive) Ertapenem->OpenRing Direct Hydrolysis (Zn²⁺-H₂O) (Class B MBLs) AcylEnzyme->OpenRing Deacylation (H₂O) (Class A, D) Lactone β-Lactone Product (Inactive) AcylEnzyme->Lactone Intramolecular Cyclization (Class D)

Caption: Major enzymatic hydrolysis pathways for Ertapenem.

Part 2: The Rate of Decay: Hydrolysis Kinetics

The study of reaction kinetics provides quantitative data on the rate of Ertapenem degradation, which is essential for determining shelf-life and appropriate clinical usage protocols.

Kinetic Models and Rate Laws

Under various aqueous conditions, the degradation of Ertapenem consistently follows pseudo-first-order kinetics .[5][8][10][24] This means the rate of degradation is directly proportional to the concentration of Ertapenem at any given time.

The overall observed pseudo-first-order rate constant (k') in an aqueous solution can be described by the following equation, which accounts for spontaneous (water-catalyzed), proton-catalyzed, and hydroxide-ion-catalyzed hydrolysis:

k' = k_H₂O + k_H[H⁺] + k_OH[OH⁻]

Where:

  • k_H₂O is the first-order rate constant for the spontaneous reaction with water.

  • k_H is the second-order rate constant for acid catalysis.

  • k_OH is the second-order rate constant for base catalysis.[8]

This model accurately reflects the U-shaped pH-rate profile observed for Ertapenem, with the minimum rate (maximum stability) occurring in the pH range of 5.0-7.5 where the k_H₂O term dominates.[8][9][10]

Quantitative Stability Data

The stability of Ertapenem is often reported as the time required for the concentration to decrease to 90% of its initial value (T₉₀). This parameter is highly dependent on concentration, temperature, and the composition of the solution.

Table 1: Stability (T₉₀) of Reconstituted Ertapenem Solutions

Concentration Vehicle Storage Temperature T₉₀ (Time to 90% Potency) Source(s)
10 mg/mL 0.9% Sodium Chloride 25°C ~24 hours [1]
20 mg/mL 0.9% Sodium Chloride 25°C < 24 hours [1]
10 mg/mL 0.9% Sodium Chloride 4°C > 5 days [12][15]
100 mg/mL 0.9% Sodium Chloride 23°C ~5.5 - 6.75 hours [12][13][25]
100 mg/mL 0.9% Sodium Chloride 4°C ~2.35 - 2.5 days [12][25]

| 10 & 20 mg/mL | Dextrose Solutions | 25°C or 4°C | Unstable |[1][14] |

Note: Stability data can vary based on the specific study methodology, container type, and criteria for determining the endpoint.

Enzymatic Reaction Kinetics

The efficiency of carbapenemases in hydrolyzing Ertapenem is described by Michaelis-Menten kinetics, characterized by the parameters Kₘ (substrate affinity) and k꜀ₐₜ (turnover rate). The overall catalytic efficiency is given by the k꜀ₐₜ/Kₘ ratio.

Table 2: Representative Kinetic Parameters for Ertapenem Hydrolysis by Carbapenemases

Enzyme Class Enzyme Example k꜀ₐₜ (s⁻¹) Kₘ (µM) Catalytic Efficiency (k꜀ₐₜ/Kₘ) (µM⁻¹s⁻¹) Source(s)
Class A KPC-2 ~0.1 - 0.5 ~10 - 50 ~0.01 - 0.02 [16]
Class B (MBL) IMP-1 High (>20) Variable High [16]
Class B (MBL) VIM-2 ~2 - 20 Variable Moderate to High [16]

| Class D (CHDL) | OXA-24/40 | ~0.07 | ~0.024* | High (~2.9) |[20] |

*Value reported as Kₛ∗, a proxy for affinity for slow substrates. Data are approximate and vary between studies. This table illustrates that MBLs and certain Class D enzymes can hydrolyze Ertapenem with high efficiency.

Part 3: Methodologies for Studying Ertapenem Hydrolysis

Robust experimental design is crucial for accurately characterizing the degradation of Ertapenem. A self-validating system involves conducting forced degradation studies to understand potential pathways, followed by the development of a specific, stability-indicating analytical method to quantify these changes over time.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing, mandated by ICH guidelines.[26] They are designed to accelerate the degradation process to identify likely degradation products and validate the analytical methods used to resolve them from the parent drug.[24][27]

Protocol: Forced Degradation of Ertapenem

  • Prepare Stock Solution: Accurately weigh and dissolve Ertapenem analytical standard in 0.9% sodium chloride or purified water to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate aliquots):

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Incubate at 60°C for 2-4 hours.[4][24]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Incubate at room temperature for 1-2 hours.[6][24]

    • Oxidative Degradation: Add an equal volume of 3-6% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.[6][24]

    • Thermal Degradation: Incubate the stock solution in a water bath at 80°C for up to 4 hours.[11]

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.[24]

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.[27]

  • Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method alongside an unstressed control sample. The goal is to achieve 20-30% degradation to ensure major degradants are formed and can be adequately resolved.[8]

cluster_workflow Forced Degradation Workflow start Prepare Ertapenem Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze via Stability-Indicating HPLC stress->analyze For non-pH stress neutralize->analyze end Identify Degradation Products & Validate Method Specificity analyze->end

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is defined by its ability to separate the API from its degradation products, process impurities, and other potential excipients.[8][11]

Protocol: Typical RP-HPLC Method for Ertapenem

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., LiChrospher RP-18, 250 mm x 4 mm, 5 µm particle size) is commonly used.[5][8]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 25 mM phosphate buffer (pH 6.5) and methanol in a ratio of 85:15 (v/v).[5][8]

  • Flow Rate: Typically set between 1.0 and 1.2 mL/min.[8][24]

  • Detection Wavelength: Ertapenem has a UV absorbance maximum suitable for detection around 298 nm.[8][28]

  • Method Validation: The causality behind this protocol is its proven ability to resolve the main open-ring degradant from the parent Ertapenem peak.[11] For trustworthiness, the method must be fully validated according to ICH Q2(R1) guidelines for specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Enzymatic Kinetic Assay

To determine the kinetic parameters of a carbapenemase against Ertapenem, a continuous spectrophotometric assay is typically employed. This method relies on the change in UV absorbance that occurs upon cleavage of the β-lactam ring.

Protocol: Spectrophotometric Assay for Carbapenemase Activity

  • Enzyme and Reagent Preparation:

    • Use a purified preparation of the carbapenemase of interest (e.g., KPC-2, OXA-48).

    • Prepare a suitable buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0). For MBLs, this buffer must be supplemented with ZnSO₄ (e.g., 50 µM).

    • Prepare a stock solution of Ertapenem in the same buffer and determine its precise concentration spectrophotometrically.

  • Assay Execution:

    • Perform reactions in a quartz cuvette at a constant temperature (e.g., 25°C or 30°C) using a UV-Vis spectrophotometer.

    • To the cuvette, add the buffer and a fixed, known concentration of the enzyme.[2]

    • Initiate the reaction by adding Ertapenem to the cuvette and immediately begin monitoring the change in absorbance at ~298 nm.

    • Repeat this process over a range of substrate (Ertapenem) concentrations that bracket the expected Kₘ.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ. The turnover number, k꜀ₐₜ, is calculated from Vₘₐₓ and the enzyme concentration.

Alternative Method (LC-MS/MS): For a more direct measurement, reactions can be quenched at various time points and analyzed by LC-MS/MS. This allows for the simultaneous monitoring of the disappearance of the parent Ertapenem mass and the appearance of the hydrolyzed product mass (an 18 Da increase), providing a highly sensitive and specific measure of activity.[17][29]

cluster_kinetics Enzymatic Kinetics Workflow start Prepare Enzyme, Buffer, & Ertapenem Substrate react Initiate Reaction in Cuvette (Enzyme + Substrate) start->react monitor Monitor ΔAbsorbance/Time (UV-Vis Spectrophotometer) react->monitor repeat Repeat for a Range of Substrate Concentrations monitor->repeat analyze Calculate Initial Velocities (v₀) repeat->analyze end Fit Data to Michaelis-Menten Equation to find Kₘ & kcat analyze->end

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

The hydrolysis of Ertapenem is a multifaceted process dictated by both its inherent chemical lability and its susceptibility to sophisticated bacterial enzymes. Chemically, its degradation follows pseudo-first-order kinetics, with stability being critically dependent on pH, temperature, concentration, and solution composition. Enzymatically, its inactivation by Class A, B, and D carbapenemases represents the most significant clinical challenge, with each class employing a distinct and efficient catalytic mechanism. A thorough understanding of these degradation pathways and the kinetic principles that govern them, investigated through rigorous methodologies like forced degradation studies and validated stability-indicating assays, is not merely an academic exercise. It is a fundamental requirement for the development of stable pharmaceutical formulations, the establishment of safe clinical administration guidelines, and the strategic design of next-generation antibiotics capable of overcoming enzymatic resistance.

References

  • Jeon, J. H., Lee, J. H., Lee, J. J., Park, K. S., & Lee, C. H. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International journal of molecular sciences, 16(5), 9654–9692. [Link]

  • Al-Haydar, M., Al-Kotaji, M., & Al-Kaim, A. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 50-59. [Link]

  • Queenan, A. M., Shang, W., Flamm, R., & Bush, K. (2010). Hydrolysis and inhibition profiles of β-lactamases from molecular classes A to D with doripenem, imipenem, and meropenem. Antimicrobial agents and chemotherapy, 54(1), 565–569. [Link]

  • Stojanoski, V., Hu, L., Chow, D. C., & Sankaran, B. (2018). Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Scientific reports, 8(1), 17350. [Link]

  • McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 61(1), 38–45. [Link]

  • Schneider, K. D., Toth, M., Kumar, V., Leonard, D. A., & Sankaran, B. (2016). Conformational flexibility in carbapenem hydrolysis drives substrate specificity of the class D carbapenemase OXA-24/40. The Journal of biological chemistry, 291(22), 11625–11637. [Link]

  • Pemberton, O. A., Ghavidel, A., Bailey, C., Perry, J., De Luca, F., & Spencer, J. (2012). The Basis for Carbapenem Hydrolysis by Class A β-Lactamases: A Combined Investigation using Crystallography and Simulations. Journal of the American Chemical Society, 134(32), 13416–13425. [Link]

  • Walker, S. E., Law, S., Perks, W., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian journal of hospital pharmacy, 68(2), 121–126. [Link]

  • McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

  • ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of... [Link]

  • McQuade, M. S., et al. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Gorniak, A. (2013). Stability of ertapenem in aqueous solutions. Acta poloniae pharmaceutica, 70(1), 37–44. [Link]

  • Calvopina, K., Hinchliffe, P., Brem, J., Heesom, K. J., Johnson, S., Cain, R., ... & Spencer, J. (2017). A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation. Angewandte Chemie International Edition, 56(44), 13812-13816. [Link]

  • ACS Dobfar S.p.A. (2017). Ertapenem Manufacturing Process Development. IRIS Institutional Research Information System. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Ertapenem Sodium. ASHP Publications. [Link]

  • Walker, S. E., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 121–126. [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem Compound Summary for CID 150610. [Link]

  • Phipps, S. D., & I-Venti, H. (2007). Stability of ertapenem in an elastomeric infusion device. American Journal of Health-System Pharmacy, 64(14), 1514-1516. [Link]

  • Jain, J. G., Sutherland, C., Nicolau, D. P., & Kuti, J. L. (2014). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. American journal of health-system pharmacy : AJHP, 71(17), 1480–1484. [Link]

  • Al-Haydar, M., Al-Kotaji, M., & Al-Kaim, A. (2015). Effect of buffers on the ertapenem stability in aqueous solution. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 329-334. [Link]

  • McQuade, M. S., et al. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

  • Wang, D. Y., et al. (2014). Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC-MS/MS. Bioanalysis, 6(13), 1779–1793. [Link]

  • Poirel, L., & Nordmann, P. (2008). Do CTX-M β-lactamases hydrolyse ertapenem?. Journal of antimicrobial chemotherapy, 62(4), 843–844. [Link]

  • El-Gindy, A., Emara, S., Shaaban, H., & El-Ashrey, M. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. [Link]

  • Al-Momani, I. F. (2010). Selective Determination of Ertapenem and Imipenem in the Presence of Their Degradants. Journal of AOAC International, 93(4), 1242-1248. [Link]

  • Drugs.com. (2025). Ertapenem Monograph for Professionals. [Link]

  • Sajonz, P., et al. (2006). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 3027-3043. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2007). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 37(3), 175-182. [Link]

  • Kuti, J. L., Nicolau, D. P., Walker, S. E., Iazzetta, J., Perks, W., & Law, S. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian journal of hospital pharmacy, 68(5), 411–412. [Link]

  • Wikipedia. (n.d.). Beta-lactamase. [Link]

  • Kuti, J. L., et al. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy, 68(5), 411-412. [Link]

  • ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of... [https://www.researchgate.net/figure/A-Extent-of-hydrolysis-of-the-ertapenem-lactone-by-a-panel-of-carbapenemases-1-h-05_fig3_317135832]([Link] hydrolysis-of-the-ertapenem-lactone-by-a-panel-of-carbapenemases-1-h-05_fig3_317135832)

  • Wikipedia. (n.d.). Ertapenem. [Link]

  • S. K. S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • ResearchGate. (n.d.). Monitoring of faropenem and ertapenem hydrolysis during 24 h with... [Link]

  • Wang, D. Y., et al. (2014). Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC–MS/MS. Bioanalysis, 6(13), 1779-1793. [Link]

  • Kumar, V., & Kumar, S. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Medicinal Research, 3(1), 1-5. [Link]

  • Lenhart, S., & Westhoff, A. (2017). A physiologically-based pharmacokinetic model for the antibiotic ertapenem. AIMS Press. [Link]

  • Lenhart, S., & Westhoff, A. (2017). A physiologically-based pharmacokinetic model for the antibiotic ertapenem. Mathematical Biosciences and Engineering, 14(2), 453-473. [Link]

Sources

The Double-Edged Sword: An In-depth Technical Guide on the Significance of Beta-Lactam Ring Cleavage in Carbapenems

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Carbapenems represent a class of β-lactam antibiotics of last resort, critical in the fight against multidrug-resistant bacterial infections.[1][2] Their potent bactericidal activity is intrinsically linked to the chemical reactivity of the strained β-lactam ring.[3][4] This guide provides a comprehensive technical analysis of the pivotal event that governs both the efficacy and failure of these life-saving drugs: the cleavage of the β-lactam ring. We will explore the mechanism of action, where ring stability is paramount for therapeutic success, and delve into the primary mechanism of resistance—enzymatic hydrolysis by carbapenemases—which proceeds via ring cleavage. Furthermore, the inherent chemical instability of the carbapenem nucleus and the clinical ramifications of ring cleavage will be discussed. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the core chemistry that dictates the utility of carbapenems.

Introduction: The Carbapenem Core and the Primacy of the β-Lactam Ring

Carbapenems are distinguished from other β-lactam antibiotics by a unique structural feature: a carbapenem nucleus fused to the β-lactam ring.[2][5] This bicyclic system, which includes a double bond between C2 and C3 and a carbon atom at the C1 position, confers an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][5] The defining characteristic of all β-lactam antibiotics, including carbapenems, is the four-membered β-lactam ring.[5][6] The strained amide bond within this ring is the chemical linchpin of their antibacterial power.[3]

The history of carbapenems began with the discovery of thienamycin in the 1970s, a potent but chemically unstable natural product.[7] Subsequent synthetic modifications led to clinically useful agents like imipenem, meropenem, ertapenem, and doripenem, each with variations in their side chains that influence their stability and spectrum.[5][8] Despite these modifications, the fundamental mechanism of action and the primary mode of inactivation remain centered on the integrity of the β-lactam ring.

Mechanism of Action: The β-Lactam Ring as a Covalent Warhead

The bactericidal effect of carbapenems is achieved through the inhibition of bacterial cell wall synthesis.[5][8] Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][10][11] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[9][12]

The process of PBP inactivation is a direct consequence of the reactivity of the β-lactam ring. The ring mimics the D-Ala-D-Ala moiety of the natural PBP substrate, allowing the carbapenem to enter the enzyme's active site.[10] A critical serine residue in the PBP active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[3] This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[3][7] This acylation effectively sequesters the PBP, preventing it from performing its transpeptidase function of cross-linking peptidoglycan strands.[9][13] The stability of this covalent bond is crucial; a stable complex ensures prolonged inactivation of the PBP, leading to potent antibacterial activity.

cluster_0 Bacterial Cell Periplasm Carbapenem Carbapenem (Intact β-Lactam Ring) PBP Penicillin-Binding Protein (PBP) (Active Transpeptidase) Carbapenem->PBP Binding to Active Site AcylEnzyme Acylated PBP (Inactive) PBP->AcylEnzyme Nucleophilic Attack by Serine Residue (β-Lactam Ring Cleavage) CellLysis Cell Wall Instability & Cell Lysis AcylEnzyme->CellLysis Inhibition of Peptidoglycan Cross-linking start Start prepare_tubes Prepare two tubes: 1. 100 µL Solution A (Control) 2. 100 µL Solution B (Test) start->prepare_tubes inoculate Inoculate both tubes with bacterial colony prepare_tubes->inoculate incubate Incubate at 37°C for up to 2 hours inoculate->incubate observe Observe color change incubate->observe positive Positive Result: Control: Red Test: Yellow/Orange observe->positive Color change in test tube negative Negative Result: Control: Red Test: Red observe->negative No color change end End positive->end negative->end

Workflow of the Carba NP Test.

Inherent Chemical Instability and Non-Enzymatic Cleavage

Beyond enzymatic degradation, the β-lactam ring of carbapenems is also susceptible to non-enzymatic hydrolysis. [14]The high degree of ring strain, a key contributor to their antibacterial potency, also renders them chemically labile, particularly in aqueous solutions. [14]The rate of this hydrolysis is influenced by factors such as pH and temperature. This inherent instability has implications for drug formulation, storage, and administration. For instance, imipenem is co-administered with cilastatin, an inhibitor of the renal dehydropeptidase-I enzyme, which would otherwise rapidly hydrolyze the β-lactam ring of imipenem in the kidneys, leading to its inactivation. [7]Meropenem, in contrast, possesses a 1-β-methyl group that confers greater stability against this enzyme. [8]

Clinical and Therapeutic Consequences of β-Lactam Ring Cleavage

The cleavage of the β-lactam ring, whether by enzymatic or chemical means, has profound clinical and therapeutic consequences:

  • Loss of Antibacterial Efficacy: This is the most direct and critical consequence. Once the ring is opened, the carbapenem can no longer acylate PBPs, and its bactericidal activity is lost. [6][15]This leads to treatment failure in patients infected with carbapenemase-producing organisms.

  • Propagation of Antibiotic Resistance: The genes encoding carbapenemases are often located on mobile genetic elements such as plasmids and transposons. [15][16]This facilitates their horizontal transfer between different bacterial species and strains, contributing to the rapid dissemination of carbapenem resistance.

  • Limited Therapeutic Options: For infections caused by carbapenem-resistant bacteria, therapeutic options are severely limited. [1]This often necessitates the use of older, more toxic antibiotics or combination therapies with novel β-lactamase inhibitors.

  • Implications for Drug Development: The challenge of β-lactam ring cleavage is a central focus in the development of new antibiotics and β-lactamase inhibitors. Strategies include designing carbapenems that are more resistant to hydrolysis or co-administering them with potent inhibitors that can protect the β-lactam ring from enzymatic attack. [17]

Conclusion

The cleavage of the β-lactam ring is the central event that dictates the fate of carbapenem antibiotics. While the inherent reactivity of this ring is the foundation of their potent bactericidal activity, it is also their Achilles' heel, making them susceptible to both enzymatic and chemical degradation. The rise of carbapenemases represents a global health crisis, as these enzymes efficiently catalyze the cleavage of the β-lactam ring, leading to widespread antibiotic resistance. A thorough understanding of the mechanisms of β-lactam ring cleavage is therefore essential for the effective clinical use of current carbapenems, the development of rapid diagnostic tools, and the rational design of future antibacterial agents that can overcome the challenge of resistance.

References

  • Title: Kinetic and Structural Requirements for Carbapenemase Activity in GES-Type β-Lactamases. Source: ACS Publications. URL: [Link]

  • Title: Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures. Source: National Institutes of Health. URL: [Link]

  • Title: Carbapenems: History, Structure, Mechanism of Action, resistance and Antimicrobial Activity. Source: AIMSCI. URL: [Link]

  • Title: Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures. Source: PubMed. URL: [Link]

  • Title: penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. Source: Oxford Academic. URL: [Link]

  • Title: Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Source: Microbe Online. URL: [Link]

  • Title: β-Lactam antibiotic. Source: Wikipedia. URL: [Link]

  • Title: Mechanisms of Action of Carbapenem Resistance. Source: National Institutes of Health. URL: [Link]

  • Title: Mechanisms of Action of Carbapenem Resistance. Source: MDPI. URL: [Link]

  • Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Source: National Institutes of Health. URL: [Link]

  • Title: Carbapenemases: the Versatile β-Lactamases. Source: National Institutes of Health. URL: [Link]

  • Title: Kinetic and Structural Requirements for Carbapenemase Activity in GES-type β-lactamases. Source: PubMed. URL: [Link]

  • Title: Novel Rapid Test for Detecting Carbapenemase. Source: National Institutes of Health. URL: [Link]

  • Title: Carba NP Test (CNPt): Principle, Procedure, Results. Source: Microbe Online. URL: [Link]

  • Title: Carbapenems- Definition, Mechanism, Types, Uses. Source: Microbe Notes. URL: [Link]

  • Title: Beta-lactamase. Source: Wikipedia. URL: [Link]

  • Title: Steady-state kinetic parameters for the hydrolysis of carbapenems by selected OXA enzymes. Source: ResearchGate. URL: [Link]

  • Title: Mechanisms of Carbapenem Resistance. Source: Encyclopedia MDPI. URL: [Link]

  • Title: Transpeptidase activity of penicillin-binding protein SpoVD in peptidoglycan synthesis conditionally depends on the disulfide reductase StoA. Source: PubMed. URL: [Link]

  • Title: Kinetic parameters for hydrolysis of -lactam substrates by KPC-6... Source: ResearchGate. URL: [Link]

  • Title: Commercial assays for the detection of acquired carbapenemases. Source: GOV.UK. URL: [Link]

  • Title: Bacterial cell wall transpeptidase (PBP (Penicillin-binding protein)). Source: gosset.ai. URL: [Link]

  • Title: Mechanisms of Action of Carbapenem Resistance. Source: ResearchGate. URL: [Link]

  • Title: The Penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. Source: ResearchGate. URL: [Link]

  • Title: Strategies for identification of carbapenemase-producing Enterobacteriaceae. Source: Oxford Academic. URL: [Link]

  • Title: The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. Source: ASM Journals. URL: [Link]

  • Title: Laboratory detection of carbapenemases among Gram-negative organisms. Source: ASM Journals. URL: [Link]

  • Title: Beta-Lactam Antibiotics. Source: National Institutes of Health. URL: [Link]

  • Title: β-Lactams and β-Lactamase Inhibitors: An Overview. Source: National Institutes of Health. URL: [Link]

  • Title: β-Lactams: chemical structure, mode of action and mechanisms of resistance. Source: SciSpace. URL: [Link]

  • Title: Detection and Characterization of Carbapenemases in Enterobacterales With a New Rapid and Simplified Carbapenemase Detection Method Called rsCDM. Source: Frontiers. URL: [Link]

  • Title: A simplified protocol of the Carba NP test for enhanced detection of carbapenemase producers direct from bacterial cultures. Source: ResearchGate. URL: [Link]

  • Title: Evaluation of the Carba NP Test for Carbapenemase Detection. Source: ASM Journals. URL: [Link]

  • Title: Characterization of Carbapenem-resistant Klebsiella pneumoniae in a Te. Source: IDR. URL: [Link]

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Source: National Institutes of Health. URL: [Link]

  • Title: Carbapenems | Bacterial Targets, Mechanism of Action, Side Effects. Source: YouTube. URL: [Link]

  • Title: β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Source: National Institutes of Health. URL: [Link]

  • Title: KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate. Source: PubMed Central. URL: [Link]

  • Title: Kinetic and Structural Requirements for Carbapenemase Activity in GES-Type β‑Lactamases. Source: ResearchGate. URL: [Link]

Sources

The Discovery and Characterization of Ertapenem Degradation Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Carbapenem Antibiotics

Ertapenem, a 1-β methyl-carbapenem antibiotic, stands as a critical tool in our arsenal against severe bacterial infections, including complicated intra-abdominal, skin, and urinary tract infections.[1][2] Its broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes is attributed to its unique structure, which is also inherently susceptible to degradation.[2][3] The β-lactam ring, the pharmacophore responsible for its bactericidal action, is highly strained and prone to hydrolysis, leading to a loss of therapeutic efficacy.[4][5] Therefore, a comprehensive understanding of Ertapenem's stability and the landscape of its degradation products is not merely an academic exercise; it is a cornerstone of ensuring its safety, quality, and potency as a pharmaceutical product.

This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the discovery and characterization of Ertapenem's degradation impurities. We will delve into the design of forced degradation studies, the application of stability-indicating analytical methods, and the structural elucidation of the resultant impurities. This document is intended for researchers, scientists, and drug development professionals dedicated to the robust analytical characterization of complex antibiotic molecules.

The Chemical Instability of Ertapenem: Understanding the Degradation Pathways

The stability of Ertapenem is significantly influenced by pH, temperature, and the presence of oxidative agents.[1][4][6] Forced degradation, or stress testing, is a systematic approach to accelerate this degradation under controlled conditions, allowing us to predict and identify potential impurities that could arise during manufacturing, storage, and administration.[7][8] These studies are fundamental to developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[7][9]

Ertapenem's primary degradation pathway involves the hydrolysis of the β-lactam ring, which is catalyzed by both acidic and basic conditions.[2][4][5] This results in the formation of a pharmacologically inactive ring-opened derivative, which is also its major metabolite.[2][5] Oxidative stress also leads to significant degradation, while thermal and photolytic conditions have been shown to have a lesser impact on its stability.[1][9]

The following diagram illustrates the principal degradation pathways of Ertapenem under various stress conditions.

Ertapenem_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Ertapenem Ertapenem Acid Acidic Hydrolysis (e.g., HCl) Ertapenem->Acid Base Basic Hydrolysis (e.g., NaOH) Ertapenem->Base Oxidation Oxidative Stress (e.g., H₂O₂) Ertapenem->Oxidation Thermal Thermal Stress Ertapenem->Thermal Photolytic Photolytic Stress Ertapenem->Photolytic RingOpened Ring-Opened Hydrolysis Product Acid->RingOpened Major Pathway Base->RingOpened Major Pathway Dimers Dimeric Impurities Base->Dimers Potential Pathway Oxidation->RingOpened Other Other Minor Degradants Oxidation->Other Thermal->Other Minor Degradation Photolytic->Other Minor Degradation

Caption: Major degradation pathways of Ertapenem under different stress conditions.

A Systematic Approach to Impurity Discovery: The Experimental Workflow

The discovery and characterization of degradation impurities is a multi-step process that requires a well-defined workflow. This process begins with subjecting the Ertapenem drug substance to a battery of stress conditions, followed by analysis using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Any new peaks observed in the chromatograms are then further investigated using mass spectrometry (MS) for structural elucidation.

The following diagram outlines a typical experimental workflow for the discovery of Ertapenem degradation impurities.

Impurity_Discovery_Workflow cluster_workflow Experimental Workflow start Start: Ertapenem Drug Substance forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection lcms_analysis LC-MS/MS Analysis for Structural Elucidation peak_detection->lcms_analysis New Peaks Detected end End: Impurity Profile Established peak_detection->end No New Peaks characterization Characterization and Identification of Impurities lcms_analysis->characterization characterization->end

Caption: A typical experimental workflow for the discovery of Ertapenem degradation impurities.

Experimental Protocols: A Guide to Practice

Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure the formation of primary degradants without being overly destructive.[8]

Protocol for Forced Degradation of Ertapenem:

  • Preparation of Stock Solution: Accurately weigh and dissolve Ertapenem working standard in a suitable solvent (e.g., water for HPLC) to obtain a known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate the solution in a water bath at 80°C for 60 minutes.[9] After incubation, neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH). Keep the solution at room temperature and monitor the degradation. Due to the rapid degradation in basic conditions, a shorter exposure time (e.g., 60 minutes at 80°C) is often sufficient.[9] Neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to the final concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature for 60 minutes.[9] Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Place a solid sample of Ertapenem in a hot air oven maintained at 80°C for 48 hours.[9] After exposure, dissolve the sample in the mobile phase to the desired concentration.

  • Photolytic Degradation: Expose a solution of Ertapenem to UV light (e.g., 222 nm and 366 nm) for 48 hours.[9] A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample to the final concentration.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[9][10]

Typical HPLC Parameters for Ertapenem and its Impurities:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of the polar Ertapenem and its degradation products.[9][10]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 2.9) and an organic modifier (e.g., acetonitrile or methanol).[1][9]The buffer controls the ionization state of the acidic and basic functional groups in Ertapenem and its impurities, influencing their retention and peak shape. The organic modifier adjusts the overall elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.[1][10]
Detection Wavelength 298 nmThis wavelength provides good absorbance for Ertapenem and allows for sensitive detection.[4][10]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[1]
Injection Volume 20 µLA typical injection volume for standard analytical HPLC systems.

System Suitability Parameters:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0% (for replicate injections)

Data Interpretation and Impurity Characterization

The chromatograms obtained from the forced degradation samples are compared to that of an unstressed sample. The appearance of new peaks indicates the formation of degradation products. The retention times, peak areas, and spectral data of these new peaks are recorded.

Table of Observed Degradation under Different Stress Conditions:

Stress Condition% Degradation (Approximate)Major Impurities Observed
Acid Hydrolysis (0.1 N HCl, 80°C, 60 min) 4.8%[9]Ring-opened hydrolysis product
Base Hydrolysis (0.1 N NaOH, 80°C, 60 min) 88.45%[9]Ring-opened hydrolysis product, Dimeric impurities
Oxidative (3% H₂O₂, 60 min) 21.2%[9]Multiple oxidative degradation products
Thermal (80°C, 48 hrs) 6.9%[9]Minor degradation
Photolytic (UV light, 48 hrs) 9.3 - 10.3%[9]Minor degradation

Note: The extent of degradation can vary depending on the exact experimental conditions.

For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[1][11] By coupling the separation power of HPLC with the mass-analyzing capabilities of MS, we can obtain the molecular weight and fragmentation patterns of the impurities. This information, often combined with data from high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the confident identification of the impurity structures.[12] For instance, the primary ring-opened hydrolysis product of Ertapenem will show a mass increase of 18 amu (the mass of a water molecule) compared to the parent drug.

Conclusion and Future Perspectives

The discovery and characterization of degradation impurities are critical components of the drug development process, ensuring the safety and efficacy of pharmaceutical products. For a molecule like Ertapenem, with its inherent chemical lability, a thorough understanding of its degradation pathways is paramount. The systematic application of forced degradation studies coupled with robust, stability-indicating analytical methods like HPLC and LC-MS provides the necessary framework for this investigation.

As analytical technologies continue to advance, with improvements in chromatographic resolution and mass spectrometric sensitivity, we can expect to gain even deeper insights into the impurity profiles of complex antibiotics. This ongoing pursuit of knowledge is essential for maintaining the high standards of quality and safety that patients and regulatory agencies demand.

References

  • Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. Available from: [Link]

  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • New EMA Guideline on Specifications for Impurities in Antibiotics. gmp-compliance.org. Available from: [Link]

  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. National Institutes of Health. Available from: [Link]

  • Ertapenem. PubChem, National Institutes of Health. Available from: [Link]

  • Stability of ertapenem in aqueous solutions. ResearchGate. Available from: [Link]

  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology. Available from: [Link]

  • Effect of buffer solutions on the degradation of ertapenem in aqueous solution. ResearchGate. Available from: [Link]

  • Guideline on setting specifications for related impurities in antibiotics. European Medicines Agency. Available from: [Link]

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available from: [Link]

  • Selective Determination of Ertapenem and Imipenem in the Presence of Their Degradants. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Quality: impurities. European Medicines Agency. Available from: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]

  • Guideline on setting specifications for related impurities in antibiotics. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Guideline on setting specifications for related impurities in antibiotics. GMP Navigator. Available from: [Link]

  • Stability of Ertapenem 100 mg/mL at Room Temperature. National Institutes of Health. Available from: [Link]

  • Monitoring of faropenem and ertapenem hydrolysis during 24 h with... ResearchGate. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. PubMed. Available from: [Link]

  • Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. Available from: [Link]

  • What is the mechanism of Ertapenem Sodium? Patsnap Synapse. Available from: [Link]

  • Ertapenem Manufacturing Process Development. IRIS. Available from: [Link]

  • A) Extent of hydrolysis of the ertapenem lactone by a panel of... ResearchGate. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]

  • A) Extent of hydrolysis of the ertapenem lactone by a panel of... ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

Sources

Ertapenem Ring Open Impurity IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ring-Opened Impurity of Ertapenem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem, a broad-spectrum carbapenem antibiotic, is a critical therapeutic agent in combating complex bacterial infections. As with all pharmaceutical compounds, a comprehensive understanding of its impurity profile is paramount for ensuring safety and efficacy. This guide provides a detailed examination of the principal degradation product of Ertapenem: the ring-opened impurity. We will delve into its precise chemical identity, the mechanism of its formation, and robust analytical methodologies for its detection and characterization. This document serves as a technical resource for professionals engaged in the research, development, and quality control of Ertapenem.

Introduction to Ertapenem and the Significance of its Impurities

Ertapenem is a 1-β-methyl-carbapenem, a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[][4] The structural integrity of the bicyclic carbapenem core, particularly the strained β-lactam ring, is essential for its antibacterial activity.[1][]

However, this inherent reactivity also makes Ertapenem susceptible to degradation, primarily through the hydrolysis of the β-lactam ring.[1][5] This process leads to the formation of the pharmacologically inactive ring-opened impurity.[1] The presence and quantity of this and other impurities are critical quality attributes that must be strictly controlled to meet regulatory standards for pharmaceutical products.[][6] Impurity profiling is a mandatory aspect of drug development and manufacturing, ensuring the safety, potency, and stability of the final drug product.[2][6]

The Ertapenem Ring-Opened Impurity: Structure and Nomenclature

The primary degradation product of Ertapenem is formed by the hydrolytic cleavage of the amide bond within the β-lactam ring. This transformation results in a diacidic derivative.

Chemical Structure of Ertapenem and its Ring-Opened Impurity

ertapenem_degradation cluster_ertapenem Ertapenem cluster_impurity Ring-Opened Impurity ertapenem ertapenem impurity impurity ertapenem->impurity Hydrolysis (H₂O)

Caption: Hydrolytic degradation of Ertapenem to its ring-opened impurity.

IUPAC Name:

The formal IUPAC name for the Ertapenem ring-opened impurity is: (2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid [7][8][9]

This nomenclature precisely defines the stereochemistry and connectivity of all atoms in the molecule.

Key Molecular Identifiers:

IdentifierValue
CAS Number 357154-27-9[][7][10]
Chemical Formula C22H27N3O8S[7][11]
Molecular Weight 493.53 g/mol [7][11]

Mechanism of Formation: Hydrolysis of the β-Lactam Ring

The formation of the ring-opened impurity is a classic example of β-lactam hydrolysis. This reaction is catalyzed by aqueous conditions and can be accelerated by changes in pH and temperature.[12]

The process involves a nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This is often facilitated by either acidic or basic conditions. The strained four-membered ring is susceptible to this attack, leading to the cleavage of the amide bond and the formation of two carboxylic acid groups. This hydrolysis renders the molecule inactive as an antibiotic because the intact β-lactam ring is the pharmacophore responsible for acylating the active site of bacterial PBPs.[5]

Factors Influencing Degradation:

  • pH: Ertapenem's degradation is significantly influenced by the pH of the solution. The rate of hydrolysis is catalyzed by both hydrogen and hydroxide ions.[12]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[13] Therefore, proper storage of Ertapenem solutions is crucial to maintain their stability.[14][15]

  • Buffer Species: The composition of the buffer solution can also affect the degradation rate, with certain buffer species potentially catalyzing the hydrolysis.[12]

Experimental Protocols for Generation and Analysis

For research and quality control purposes, it is often necessary to generate and analyze the Ertapenem ring-opened impurity.

Protocol for Forced Degradation to Generate the Ring-Opened Impurity

This protocol describes a method for generating the ring-opened impurity through forced degradation under alkaline conditions.

Objective: To hydrolyze the β-lactam ring of Ertapenem to produce its ring-opened impurity for use as a reference standard or for analytical method development.

Materials:

  • Ertapenem active pharmaceutical ingredient (API)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution

  • Purified water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Dissolution: Accurately weigh and dissolve a known amount of Ertapenem API in purified water in a volumetric flask to a specific concentration (e.g., 1 mg/mL).

  • pH Adjustment: While stirring, slowly add 0.1 M NaOH solution to the Ertapenem solution to raise the pH to approximately 10-12.

  • Incubation: Maintain the alkaline solution at room temperature and monitor the degradation process over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Neutralization: Once a sufficient amount of the ring-opened impurity has been formed, neutralize the solution to a pH of approximately 7.0 by the dropwise addition of 0.1 M HCl.

  • Analysis: The resulting solution containing the Ertapenem ring-opened impurity can then be used for further analysis or purification.

Analytical Methodology: HPLC for Impurity Detection

A stability-indicating HPLC method is essential for separating and quantifying the ring-opened impurity from the parent Ertapenem and other potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Mobile Phase A Phosphate buffer (e.g., 20 mM, pH 6.5)
Mobile Phase B Acetonitrile
Gradient A suitable gradient program to achieve separation
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL

Workflow for Ertapenem Impurity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Ertapenem Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 298 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Impurities integrate->quantify

Caption: A typical workflow for the analysis of Ertapenem impurities using HPLC.

Conclusion

A thorough understanding of the Ertapenem ring-opened impurity is indispensable for ensuring the quality and safety of this vital antibiotic. This guide has provided a comprehensive overview of its IUPAC name, chemical structure, mechanism of formation, and analytical methodologies for its characterization. By implementing robust analytical controls and understanding the degradation pathways, researchers and drug development professionals can ensure that Ertapenem products meet the highest standards of quality and efficacy.

References

  • Veeprho. (n.d.). Ertapenem Open Ring Impurity | CAS 357154-27-9. Retrieved from [Link]

  • Google Patents. (2015). CN105061284A - Method for preparing ring-opening impurity of carbapenems.
  • PubChem. (n.d.). Ertapenem, (beta-lactam ring-opened)-. Retrieved from [Link]

  • Al-Omar, M. A., & Al-Deeb, O. A. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 1-12.
  • ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of carbapenemases. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Ertapenem Ring opened Impurity. Retrieved from [Link]

  • National Institutes of Health. (2020). Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. Journal of Biological Chemistry, 295(18), 6091-6103.
  • ResearchGate. (n.d.). Stability of ertapenem in aqueous solutions. Retrieved from [Link]

  • Oxford Academic. (2008). Do CTX-M β-lactamases hydrolyse ertapenem?. Journal of Antimicrobial Chemotherapy, 62(5), 1044-1047.
  • Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved from [Link]

  • Oxford Academic. (2008). Do CTX-M β-lactamases hydrolyse ertapenem?. Journal of Antimicrobial Chemotherapy, 62(5), 1044-1047.
  • ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of carbapenemases. Retrieved from [Link]

  • PubChem. (n.d.). Ertapenem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ertapenem Sodium-impurities. Retrieved from [Link]

  • PI & PI Biotech Inc. (n.d.). Ertapenem Impurity B (USP). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ertapenem Disodium-impurities. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (2015).
  • GlobalRPH. (2017). Dilution Ertapenem -Invanz ®. Retrieved from [Link]

  • PI & PI Biotech Inc. (n.d.). Ertapenem Impurity M (USP). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Invanz. Retrieved from [Link]

  • Veeprho. (n.d.). Ertapenem Impurities and Related Compound. Retrieved from [Link]

  • National Institutes of Health. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. Canadian Journal of Hospital Pharmacy, 68(4), 331–332.
  • Allmpus. (n.d.). Ertapenem Impurities and Related Compounds Manufacturer. Retrieved from [Link]

Sources

Spectroscopic Analysis of Ertapenem's Ring-Opened Impurity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Carbapenem Antibiotics

Ertapenem, a broad-spectrum carbapenem antibiotic, is a critical tool in combating a wide array of bacterial infections.[1][2] Its efficacy, like all β-lactam antibiotics, is intrinsically linked to the integrity of its core β-lactam ring structure.[][4] However, this strained four-membered ring is susceptible to hydrolysis, leading to the formation of a pharmacologically inactive ring-opened impurity.[5][6] The presence of this and other degradation products can compromise the drug's potency and potentially introduce safety concerns.[7] Consequently, rigorous analytical characterization and quantification of the ring-opened impurity are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality, safety, and efficacy of the final drug product.[7][8][9][10]

This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed in the identification and characterization of Ertapenem's ring-opened impurity. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Target: The Chemistry of Ertapenem Degradation

The principal degradation pathway for Ertapenem in aqueous solution is the hydrolytic cleavage of the amide bond within the β-lactam ring.[5][6][11] This reaction is catalyzed by acidic or basic conditions and leads to the formation of the corresponding ertapenem ring-opened acid.[5][12] Understanding this transformation is fundamental to selecting and interpreting the appropriate spectroscopic data.

G Ertapenem Ertapenem (Active β-Lactam Ring) Ring_Opened Ertapenem Ring-Opened Impurity (Inactive) Ertapenem->Ring_Opened Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolytic degradation of Ertapenem.

A Multi-faceted Spectroscopic Approach: The Analytical Workflow

No single spectroscopic technique can provide a complete picture of Ertapenem and its impurities. A synergistic approach, combining multiple techniques, is essential for unambiguous identification and quantification. The typical workflow involves initial detection and quantification by chromatography, followed by structural elucidation using a combination of spectroscopic methods.

G cluster_0 Separation & Quantification cluster_1 Structural Elucidation HPLC {RP-HPLC | UV-Vis Detection} MS {Mass Spectrometry (MS) | Molecular Weight & Fragmentation} HPLC->MS Hyphenation (LC-MS) NMR {Nuclear Magnetic Resonance (NMR) | Proton & Carbon Environment} HPLC->NMR Fraction Collection FTIR {Fourier-Transform Infrared (FT-IR) | Functional Group Analysis} HPLC->FTIR Fraction Collection

Caption: Integrated analytical workflow for impurity analysis.

UV-Visible (UV-Vis) Spectroscopy: The Workhorse for Quantification

Expertise & Experience: UV-Vis spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is the cornerstone for the routine quantification of Ertapenem and its impurities.[13][14] The choice of wavelength is critical for achieving sensitivity and specificity. Ertapenem exhibits a characteristic chromophore that allows for its detection. While the ring-opened impurity will also absorb in the UV region, its chromatographic separation from the parent drug is what enables accurate quantification.

Protocol: Stability-Indicating HPLC-UV Method

  • Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., LiChrospher RP-18, 5 µm, 250 x 4.6 mm) is typically employed.[13]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile is common. A mobile phase of 25 mmol L–1 phosphate buffer (pH 6.5) and methanol (85:15 v/v) has been successfully used.[13]

  • Flow Rate: A flow rate of approximately 1.0-1.2 mL/min is standard.[13]

  • Detection Wavelength: Detection is typically set around 298 nm, which provides good sensitivity for Ertapenem.[13][14]

  • Sample Preparation: Dissolve the Ertapenem sample in a suitable solvent, often the mobile phase or water, to a known concentration.

  • Forced Degradation: To validate the stability-indicating nature of the method, Ertapenem is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[14][15]

  • Analysis: Inject the prepared samples and degradation study samples into the HPLC system. The peak corresponding to the ring-opened impurity will have a different retention time than the parent Ertapenem peak, allowing for its separation and quantification.[16]

CompoundTypical Retention Time (min)Detection Wavelength (nm)
Ertapenem4.4298
Ring-Opened Impurity2.7 - 3.7298

Note: Retention times are system-dependent and should be determined experimentally.

Mass Spectrometry (MS): Unveiling the Molecular Identity

Expertise & Experience: Mass spectrometry is indispensable for confirming the identity of impurities by providing precise molecular weight information. When coupled with liquid chromatography (LC-MS), it allows for the mass analysis of peaks as they elute from the column. Collision-induced dissociation (CID) or MS/MS experiments can further provide structural information through fragmentation patterns.

Causality of Experimental Choices: The hydrolysis of the β-lactam ring results in the addition of a water molecule (H₂O), increasing the mass of the parent molecule by 18.0106 Da. This mass shift is a definitive indicator of the ring-opened impurity.

Protocol: LC-MS Analysis

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Ertapenem and its degradation products.[17]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Mode: Positive ion mode is often employed, detecting the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of Ertapenem and its impurities.

  • MS/MS for Fragmentation: For further structural confirmation, select the precursor ion of the suspected ring-opened impurity and subject it to CID to generate a characteristic fragmentation pattern. The fragmentation of the ring-opened impurity will differ significantly from that of the intact Ertapenem due to the altered ring structure.[18]

CompoundChemical FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)
ErtapenemC₂₂H₂₅N₃O₇S475.51476.1
Ring-Opened ImpurityC₂₂H₂₇N₃O₈S493.53494.1

Note: Observed m/z values may vary slightly based on instrument calibration and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Experience: NMR spectroscopy provides the most detailed structural information by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For the Ertapenem ring-opened impurity, NMR is crucial for unequivocally confirming the cleavage of the β-lactam ring.

Causality of Experimental Choices: The opening of the β-lactam ring dramatically alters the electronic environment and spatial arrangement of the protons and carbons in that region of the molecule. This leads to significant changes in their chemical shifts and coupling constants in the NMR spectra. Specifically, the characteristic signals of the protons on the β-lactam ring in Ertapenem will be absent or shifted to different positions in the spectrum of the ring-opened impurity.[5]

Protocol: ¹H NMR Analysis

  • Sample Preparation: The ring-opened impurity must first be isolated, typically by preparative HPLC, and then dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Spectral Interpretation: Compare the spectrum of the impurity with that of an authentic Ertapenem reference standard. Look for the disappearance of the characteristic β-lactam proton signals and the appearance of new signals corresponding to the protons in the newly formed amino acid moiety. Two-dimensional NMR experiments like COSY and HSQC can be used to further aid in the complete assignment of the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screen for the β-Lactam Ring

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The carbonyl group (C=O) of the β-lactam ring has a characteristic stretching vibration at a relatively high frequency due to ring strain.

Causality of Experimental Choices: The high frequency of the β-lactam carbonyl stretch (typically 1750-1780 cm⁻¹) is a hallmark of this functional group.[19] Upon hydrolysis, the strained four-membered ring opens, forming a less-strained secondary amide and a carboxylic acid. This results in the disappearance of the high-frequency β-lactam carbonyl peak and the appearance of new peaks corresponding to the amide and carboxylic acid carbonyl groups at lower frequencies.[20][21][22][23]

Protocol: FT-IR Analysis

  • Sample Preparation: The sample (either the pure isolated impurity or a sample enriched with the impurity) can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Ertapenem (Intact): Look for a strong absorption band in the region of 1750-1780 cm⁻¹ corresponding to the C=O stretch of the β-lactam ring.

    • Ring-Opened Impurity: This characteristic band will be absent. New bands will appear around 1640-1680 cm⁻¹ (amide I band) and 1700-1730 cm⁻¹ (carboxylic acid C=O stretch).

Functional GroupCharacteristic IR Absorption (cm⁻¹)Present in Ertapenem?Present in Ring-Opened Impurity?
β-Lactam C=O1750 - 1780YesNo
Amide I C=O1640 - 1680NoYes
Carboxylic Acid C=O1700 - 1730NoYes

Conclusion: Ensuring Ertapenem Quality Through Spectroscopic Rigor

The spectroscopic analysis of Ertapenem's ring-opened impurity is a critical component of quality control in the pharmaceutical industry. A multi-technique approach, leveraging the strengths of UV-Vis for quantification, Mass Spectrometry for molecular weight determination, NMR for definitive structural elucidation, and FT-IR for rapid functional group analysis, provides a robust and self-validating system. By understanding the chemical principles behind the degradation of Ertapenem and the spectroscopic signatures of both the parent drug and its ring-opened impurity, researchers and drug development professionals can ensure the delivery of a safe, effective, and high-quality therapeutic agent.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Mass Spectra of non-hydrolyzed and hydrolyzed Ertapenem and mass...
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency (EMA).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency (EMA).
  • MALDI-TOF MS spectrum showing ertapenem and its degradation products...
  • Ertapenem Manufacturing Process Development. IRIS.
  • Stability of ertapenem in aqueous solutions.
  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form.
  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes
  • Effect of buffer solutions on the degradation of ertapenem in aqueous solution.
  • A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.
  • Ertapenem. PubChem - NIH.
  • Forced degrad
  • FTIR study of five complex beta-lactam molecules. PubMed.
  • Ertapenem and Impurities. BOC Sciences.
  • Ertapenem Impurities and Rel
  • FTIR study of five complex ?-lactam molecules.
  • Invanz. European Union.
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
  • Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods.
  • Synthesis and characteriz
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC - NIH.
  • Ertapenem. Johns Hopkins ABX Guide.

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Ertapenem and its Ring-Opened Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, utilized for treating a variety of serious bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[] However, the inherent strained β-lactam ring in carbapenems makes them susceptible to hydrolysis, leading to the formation of a ring-opened impurity that lacks antibacterial activity.[4] The presence of this and other degradation products can impact the safety and efficacy of the drug product. Therefore, a robust, stability-indicating analytical method is crucial for monitoring the purity of Ertapenem in bulk drug substances and pharmaceutical formulations.

This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ertapenem from its primary degradation product, the ring-opened impurity. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies in a research or industrial setting.

Scientific Principles of the Method

The chromatographic separation is based on reversed-phase principles, where the stationary phase is nonpolar and the mobile phase is polar. The choice of a phenyl-based column chemistry provides a unique selectivity for aromatic compounds like Ertapenem and its impurities. The gradient elution with a phosphate buffer and an organic modifier (acetonitrile) allows for the effective resolution of the polar ring-opened impurity from the more retained Ertapenem peak. The pH of the mobile phase is controlled around 8.0, which is critical for achieving optimal separation and peak shape for these ionizable compounds.[5][6] UV detection at an appropriate wavelength ensures sensitive and accurate quantification of both the active pharmaceutical ingredient (API) and its critical impurity.

Materials and Reagents

  • Ertapenem Reference Standard: (Purity ≥ 99.0%)

  • Ertapenem Ring-Opened Impurity Reference Standard: (Purity ≥ 95.0%)

  • Acetonitrile: HPLC grade

  • Sodium Phosphate Monobasic: ACS grade or higher

  • Sodium Hydroxide: ACS grade or higher

  • Orthophosphoric Acid: ACS grade or higher

  • Water: HPLC grade or purified to ≥ 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterConditionRationale
HPLC Column Inertsil Phenyl, 4.6 x 150 mm, 5 µmThe phenyl stationary phase offers unique selectivity for the aromatic structures of Ertapenem and its impurities, aiding in their resolution.[5]
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 8.0Buffering at pH 8.0 is crucial for consistent retention times and optimal peak shapes of the analytes.[5][6]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes from the reversed-phase column.
Gradient Elution See Table 2A gradient is necessary to first elute the more polar ring-opened impurity and then the active Ertapenem peak within a reasonable runtime, ensuring good peak shape for both.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 298 nmA suitable wavelength for sensitive detection of both Ertapenem and its ring-opened impurity.[7][8]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC methods.
Run Time Approximately 20 minutesSufficient time to elute both the impurity and the main component and re-equilibrate the column.

Table 1: Optimized HPLC Conditions.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.07030
15.1955
20.0955

Table 2: Gradient Elution Program.

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Buffer & Acetonitrile) System_Equilibration System Equilibration with Initial Mobile Phase Mobile_Phase->System_Equilibration Standard_Prep Standard Preparation (Ertapenem & Impurity) System_Suitability System Suitability Injections (Standard Solution) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Bulk Drug/Formulation) Sample_Analysis Sample Injections Sample_Prep->Sample_Analysis System_Equilibration->System_Suitability System_Suitability->Sample_Analysis If SST Passes Peak_Integration Peak Integration and Identification Sample_Analysis->Peak_Integration Quantification Quantification of Impurity (Area % or External Standard) Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Figure 1: A schematic overview of the analytical workflow for the HPLC analysis of Ertapenem and its ring-opened impurity.

Step-by-Step Protocol

1. Preparation of Mobile Phase A (20 mM Sodium Phosphate Buffer, pH 8.0)

  • Weigh and dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water to make a 20 mM solution.

  • Adjust the pH of the solution to 8.0 ± 0.05 with a suitable concentration of sodium hydroxide or orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove any particulate matter.

  • Degas the mobile phase prior to use.

2. Preparation of Standard Solutions

  • Ertapenem Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Ertapenem reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Ring-Opened Impurity Stock Solution (approx. 100 µg/mL): Accurately weigh about 2.5 mg of the ring-opened impurity reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solution (for System Suitability): Prepare a solution containing approximately 100 µg/mL of Ertapenem and 1 µg/mL of the ring-opened impurity by diluting the respective stock solutions with Mobile Phase A. This solution is used to check the system's performance.

3. Preparation of Sample Solution

  • Accurately weigh a portion of the Ertapenem bulk drug or formulation powder equivalent to about 25 mg of Ertapenem and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of Mobile Phase A and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with Mobile Phase A and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. Inject the Working Standard Solution in replicate (n=5).

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0 for the Ertapenem peakEnsures symmetrical peaks for accurate integration.
Theoretical Plates (N) ≥ 2000 for the Ertapenem peakIndicates column efficiency and good separation performance.
Resolution (Rs) ≥ 2.0 between Ertapenem and the ring-opened impurity peakConfirms that the two peaks are baseline separated, allowing for accurate quantification.
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of replicate injectionsDemonstrates the precision of the analytical system.

Table 3: System Suitability Requirements.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability injections.

  • If the SST criteria are met, proceed with the injection of the sample solutions.

  • Inject a blank (Mobile Phase A) to ensure the absence of interfering peaks.

  • Inject the prepared sample solutions.

Data Analysis and Calculation

The amount of the ring-opened impurity is typically reported as a percentage of the Ertapenem peak area.

Calculation of Percentage Impurity (Area %):

For more accurate quantification, a calibration curve can be generated using different concentrations of the ring-opened impurity reference standard.

Method Validation and Specificity

This method's stability-indicating nature should be confirmed through forced degradation studies. Ertapenem should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][7] The stressed samples are then analyzed using this HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main Ertapenem peak and from each other, demonstrating the method's specificity.[5][8]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Column degradation, improper mobile phase pH, sample overload.Replace the column, verify mobile phase pH, inject a lower concentration of the sample.
Fluctuating Retention Times Inconsistent mobile phase composition, temperature fluctuations, pump malfunction.Prepare fresh mobile phase, ensure the column oven is at the set temperature, check the pump for leaks or pressure fluctuations.
Poor Resolution Old or contaminated column, incorrect mobile phase composition.Replace the column, prepare fresh mobile phase, and ensure correct gradient programming.
Extraneous Peaks Contaminated mobile phase, sample diluent, or carryover.Use fresh, high-purity solvents and diluents. Inject a blank to check for carryover.

Table 4: Common HPLC Troubleshooting Guide.

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the analysis of Ertapenem and its critical ring-opened impurity. The method is specific, as demonstrated by its ability to separate the main component from its degradation product, and is suitable for routine quality control and stability testing in the pharmaceutical industry. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and reproducible results.

References

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.
  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem.
  • Ertapenem Manufacturing Process Development. IRIS.
  • Stability of ertapenem in aqueous solutions.
  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C.
  • An Efficient HPLC-MS Method for Impurity Profile of Ertapenem. BOC Sciences.
  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form.
  • Effect of buffer solutions on the degradation of ertapenem in aqueous solution.
  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. American Journal of Health-System Pharmacy.
  • Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. Oxford Academic.
  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Scilit.
  • Ertapenem. PubChem.
  • Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form.
  • Ertapenem Impurities and Rel
  • Ertapenem Disodium-impurities.
  • Ertapenem-impurities.
  • Method for preparing ring-opening impurity of carbapenems.
  • Ertapenem and Impurities. BOC Sciences.
  • Ertapenem Sodium-impurities.

Sources

Application Notes and Protocols for the Analysis of Ertapenem and its Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and quantification of Ertapenem and its primary degradation products. Ertapenem, a broad-spectrum carbapenem antibiotic, is susceptible to degradation through hydrolysis and dimerization, which can compromise its therapeutic efficacy and potentially introduce impurities. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable and stability-indicating assay. This guide covers the rationale behind the experimental design, a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, as well as data analysis considerations.

Introduction: The Imperative for Monitoring Ertapenem Stability

Ertapenem is a vital last-line antibiotic for treating severe bacterial infections. However, its β-lactam ring is inherently unstable and prone to hydrolysis, leading to a loss of antibacterial activity[1][2]. The primary degradation pathway involves the opening of this β-lactam ring, forming an inactive metabolite[3][4]. Additionally, under certain conditions, particularly in concentrated solutions, Ertapenem can form various dimeric and dehydrated dimeric impurities[2][5]. The presence of these degradation products can indicate improper storage, handling, or formulation issues, making their monitoring crucial for ensuring the safety and efficacy of Ertapenem-containing pharmaceuticals.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating analytical methods[6][7]. This application note outlines a method capable of separating Ertapenem from its key degradation products generated under such stress conditions, thereby providing a comprehensive picture of its stability profile.

Understanding Ertapenem's Degradation Profile

The degradation of Ertapenem primarily follows two main pathways:

  • Hydrolysis: The most common degradation route is the hydrolytic cleavage of the β-lactam ring, resulting in the formation of an open-ring product. This product is pharmacologically inactive.

  • Dimerization: In more concentrated solutions, Ertapenem can undergo bimolecular reactions to form various dimeric and dehydrated dimeric impurities[2][5]. These impurities are of concern as they represent a loss of the active pharmaceutical ingredient (API) and introduce new, potentially uncharacterized chemical entities.

The successful separation and detection of these degradation products alongside the parent drug are the cornerstones of a robust stability-indicating method.

Experimental Workflow: A Systematic Approach

The overall workflow for the analysis of Ertapenem and its degradation products is a multi-step process designed to ensure accuracy and reproducibility.

ertapenem_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Ertapenem Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->forced_degradation Stress Conditions dilution Dilution with Mobile Phase start->dilution Control forced_degradation->dilution lc_separation Chromatographic Separation (C18 Column) dilution->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration and Quantification ms_detection->peak_integration reporting Reporting and Stability Assessment peak_integration->reporting

Figure 1: A schematic overview of the experimental workflow for the LC-MS/MS analysis of Ertapenem and its degradation products.

Detailed LC-MS/MS Protocol

This protocol is designed for a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Materials and Reagents
  • Ertapenem reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Standard and Sample Preparation

Stock Solution: Prepare a 1 mg/mL stock solution of Ertapenem in water.

Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Forced Degradation Samples:

  • Acidic Hydrolysis: To 1 mL of the Ertapenem stock solution, add 1 mL of 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase.

  • Basic Hydrolysis: To 1 mL of the Ertapenem stock solution, add 1 mL of 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the Ertapenem stock solution, add 1 mL of 3% H₂O₂ and keep at room temperature for 1 hour. Dilute with the mobile phase.

  • Thermal Degradation: Incubate the solid Ertapenem powder at 80°C for 24 hours. Dissolve in water and dilute with the mobile phase.

  • Photolytic Degradation: Expose the Ertapenem stock solution to UV light (254 nm) for 24 hours. Dilute with the mobile phase.

Liquid Chromatography Parameters

The chromatographic separation is critical for resolving Ertapenem from its degradation products.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds like Ertapenem and its degradation products.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 5% B to 95% B over 10 minA gradient elution is necessary to separate the more polar degradation products from the parent drug and less polar impurities.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume helps to minimize band broadening and maintain good peak shape.
Mass Spectrometry Parameters

A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveErtapenem and its degradation products readily form protonated molecules [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150°CA moderate source temperature to prevent thermal degradation of the analytes.
Desolvation Temp. 400°CEfficiently desolvates the ions entering the mass spectrometer.
Gas Flow Rates Optimize for specific instrumentCone gas and desolvation gas flows should be optimized to maximize signal intensity.
MRM Transitions for Quantification and Identification

The selection of appropriate precursor and product ions is crucial for the specificity of the assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Ertapenem 476.1432.115Quantifier
476.1267.125Qualifier
Open-Ring Product 494.1450.115Quantifier[8]
494.1304.120Qualifier
Dimer Impurity 951.2OptimizeOptimizeIdentification
Dehydrated Dimer 933.2OptimizeOptimizeIdentification

Note: The collision energies for the dimer and dehydrated dimer impurities will need to be optimized empirically by infusing a degraded sample and observing the fragmentation pattern.

Data Analysis and System Suitability

Calibration: A calibration curve should be constructed by plotting the peak area of Ertapenem against its concentration. A linear regression with a weighting factor of 1/x is typically used.

Quantification of Degradation Products: The concentration of the degradation products can be estimated relative to the initial concentration of Ertapenem or by using a relative response factor if a pure standard is not available.

System Suitability: Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Key parameters include:

  • Peak Asymmetry: Should be between 0.8 and 1.5 for the Ertapenem peak.

  • Theoretical Plates: Should be >2000 for the Ertapenem peak.

  • Resolution: The resolution between Ertapenem and its closest eluting degradation product should be >1.5.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The specificity of the method is demonstrated by the successful separation of the parent drug from its degradation products, as confirmed by their unique mass-to-charge ratios and retention times. The use of qualifier MRM transitions adds an extra layer of confidence in the identification of the analytes. Furthermore, the system suitability tests ensure that the analytical system is performing adequately before each run. The protocol should be fully validated according to ICH guidelines (Q2(R1)) before its implementation for routine analysis.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the analysis of Ertapenem and its degradation products. By explaining the rationale behind the experimental choices and providing a step-by-step methodology, this guide equips researchers and analysts with the necessary tools to implement a reliable stability-indicating assay for Ertapenem. The inherent specificity and sensitivity of the LC-MS/MS technique make it ideally suited for this application, ensuring the quality and safety of this critical antibiotic.

References

  • Rezk, M. R., Abdel-Moety, E. M., & El-Sadek, M. E. (2010). Selective Determination of Ertapenem and Imipenem in the Presence of Their Degradants. Journal of Chromatographic Science, 48(8), 624–630.[Link]

  • Cielecka-Piontek, J., Paczkowska, M., & Zalewski, P. (2014). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 98, 275-280.[Link]

  • Alffenaar, J. W. C., van Hateren, K., & Koster, R. A. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(7), 4078–4083.[Link]

  • Jain, N., Jain, R., & Jain, D. K. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28.[Link]

  • Sajonz, P., Natishan, T. K., Wu, Y., Williams, J. M., Pipik, B., DiMichele, L., Novak, T., Pitzenberger, S., Dubost, D., & Almarsson, Ö. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 2999-3015.[Link]

  • Jain, N., Jain, R., & Jain, D. K. (2016). Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 7(1), 382-389.[Link]

  • Sajonz, P., Natishan, T. K., Wu, Y., Williams, J. M., Pipik, B., DiMichele, L., Novak, T., Pitzenberger, S., Dubost, D., & Almarsson, Ö. (2001). PREPARATION, ISOLATION, AND CHARACTERIZATION OF DIMERIC DEGRADATION PRODUCTS OF THE 1β-METHYLCARBAPENEM ANTIBIOTIC, ERTAPENEM. Journal of Liquid Chromatography & Related Technologies, 24(19), 2999-3015.[Link]

  • PubChem. (n.d.). Ertapenem. National Center for Biotechnology Information.[Link]

  • Alffenaar, J. W. C., van Hateren, K., & Koster, R. A. (2014). Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method. Antimicrobial agents and chemotherapy, 58(7), 4078–4083.[Link]

  • Peaper, D. R., et al. (2013). MS and LC parameters for ertapenem and hydrolyzed ertapenem. ResearchGate.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011). Stability indicating by lc-ms method.[Link]

  • ACS-DOBFAR S.p.A. (n.d.). Ertapenem Manufacturing Process Development. IRIS. [Link]

  • Jain, R., Jain, N., & Jain, S. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11–35.[Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation and impurity profiling. Journal of pharmaceutical and biomedical analysis, 90, 11-35.[Link]

  • Walker, S. E., Law, S., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian journal of hospital pharmacy, 68(2), 121–126.[Link]

  • Li, Y., et al. (2013). Identification of Drug Meglumine Interaction Products Using LC/MS and Forced Degradation Studies. ResearchGate.[Link]

  • Kim, J. H., et al. (2012). Validation of LC-MS/MS method for determination of ertapenem in human plasma and urine. Journal of Pharmaceutical Investigation, 42(1), 31-38.[Link]

  • Patel, D. J., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 485-491.[Link]

  • Walker, S. E. (2015). View of Stability of Ertapenem 100 mg/mL at Room Temperature. Canadian Journal of Hospital Pharmacy.[Link]

  • de Cássia, R., et al. (2019). Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion. Biomedical Chromatography, 33(4), e4471.[Link]

Sources

Application Note & Protocol: Quantification of Ertapenem Impurities in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ertapenem is a broad-spectrum, parenteral β-lactam antibiotic belonging to the carbapenem class.[1][2] Its efficacy is critically dependent on its chemical purity and stability. Like other carbapenems, the Ertapenem molecule is susceptible to degradation via hydrolysis of its β-lactam ring and dimerization, leading to a loss of antibacterial activity and the potential for adverse effects.[2][3] Therefore, the rigorous identification and quantification of process-related impurities and degradation products in pharmaceutical formulations is a regulatory mandate and essential for ensuring patient safety and product efficacy.[][5]

This application note provides a comprehensive guide and a detailed protocol for the quantification of Ertapenem impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The narrative is designed for researchers, analytical scientists, and quality control professionals, explaining the causality behind experimental choices to ensure robust and reliable results. The inherent instability of the Ertapenem active pharmaceutical ingredient (API) presents unique analytical challenges, which this guide addresses through field-proven insights and validated methodologies.[6][7]

The Challenge: Understanding Ertapenem's Impurity Profile

The impurity profile of Ertapenem is complex, originating from the manufacturing process and degradation over time.[1][] A successful analytical method must be able to separate the active ingredient from a range of potential impurities that have closely related structures.

Key Impurity Classes:

  • Process-Related Impurities: These are residual starting materials, intermediates, or by-products from the chemical synthesis of Ertapenem. Examples include side-chain precursors like Pro-maba.[][8]

  • Degradation Products: Ertapenem is particularly susceptible to degradation under various stress conditions.[9][10]

    • Hydrolytic Degradation: The primary degradation pathway involves the opening of the β-lactam ring, forming an inactive, ring-opened acid metabolite.[8][11] This is catalyzed by acidic or basic conditions.[3][12]

    • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of several degradation products.[6][8]

    • Dimerization: Ertapenem can undergo dimerization to form various dimeric impurities, which are a key focus of impurity profiling methods.[][13][14] Common examples include Dimer I and Dimer II.[6][8]

    • Other Degradants: Products like the Oxazinone impurity can also form through intramolecular reactions.[8]

Forced degradation studies, as mandated by ICH guidelines, are essential to demonstrate the specificity and stability-indicating nature of the analytical method by intentionally generating these degradation products.[5][6]

Analytical Strategy: Reversed-Phase HPLC

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is the gold standard for resolving and quantifying Ertapenem and its impurities.[1][13] The success of this method hinges on the careful optimization of several key parameters.

  • Column Chemistry: While standard C18 columns can be used, phenyl-based stationary phases (e.g., Inertsil Phenyl) often provide alternative selectivity that is crucial for resolving structurally similar dimers from the parent API.[6] The aromatic interactions offered by the phenyl phase can enhance the separation of these complex molecules.

  • Mobile Phase pH: This is the most critical parameter for achieving optimal separation. Ertapenem and its impurities contain multiple ionizable functional groups. Maintaining a mobile phase pH around 8.0 is often found to be optimal for resolving the key dimer impurities.[6][13] At this pH, the analytes carry a specific charge that maximizes their differential interaction with the stationary phase.

  • Buffer System: A buffer is necessary to maintain a stable pH throughout the analysis. Phosphate buffers are commonly used; however, for mass spectrometry (MS) compatibility, volatile buffers like ammonium formate are preferred.[13][]

  • Gradient Elution: Due to the wide range of polarities among the impurities—from the more polar ring-opened acid to the less polar dimers—a gradient elution program is required. This involves starting with a highly aqueous mobile phase to retain and separate polar impurities and gradually increasing the organic solvent (typically acetonitrile) concentration to elute the more hydrophobic compounds.[6]

  • Detection Wavelength: Ertapenem has a UV absorbance maximum suitable for detection. A wavelength of approximately 295-298 nm provides good sensitivity for both the API and its major impurities.[9][12][16]

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis cluster_process Phase 3: Data Processing & Reporting sample Receive Pharmaceutical Formulation Sample standard Prepare Reference Standards & SST Solution sample->standard mobile_phase Prepare Mobile Phases (Aqueous & Organic) standard->mobile_phase instrument Instrument Setup & Equilibration (HPLC System) mobile_phase->instrument sst Perform System Suitability Test (SST) - Check Resolution, Tailing, Precision instrument->sst sst->instrument If SST Fails: Troubleshoot & Re-equilibrate inject Inject Blank, Standards, and Samples sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks & Identify Impurities (Based on RRT) acquire->integrate calculate Quantify Impurities (Using External Standard Method) integrate->calculate report Generate Final Report (Impurity Profile, SST Results) calculate->report

Caption: High-level workflow for Ertapenem impurity analysis.

Detailed Application Protocol

This protocol is a representative method and may require optimization based on the specific formulation and available instrumentation.

Instrumentation & Reagents
  • HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA detector.

  • Column: Inertsil Phenyl, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Sodium Phosphate, Monobasic (Analytical Grade)

    • Sodium Hydroxide / Phosphoric Acid (for pH adjustment)

    • Water (HPLC Grade)

    • Ertapenem Reference Standard and known impurity standards.

Chromatographic Conditions
ParameterCondition
Column Inertsil Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH adjusted to 8.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
35
40
45
46
55
Solution Preparation

Causality Note: Ertapenem is unstable in solution.[6][14] All solutions should be prepared fresh and stored in a refrigerated autosampler (approx. 5°C) during analysis to minimize degradation.

  • Mobile Phase A (Buffer): Dissolve an appropriate amount of Sodium Phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 8.0 ± 0.05 using dilute Sodium Hydroxide or Phosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) is typically used.

  • Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Ertapenem Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.005 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent. This concentration is typically used for quantifying impurities against the main peak at a 1.0% level.

  • Sample Solution (approx. 0.5 mg/mL): Reconstitute the Ertapenem for Injection formulation as directed. Accurately transfer a volume equivalent to 25 mg of Ertapenem into a 50 mL volumetric flask. Dilute to volume with diluent, mix well, and filter through a 0.45 µm syringe filter if necessary.

System Suitability Test (SST)

The SST ensures the chromatographic system is performing adequately for the analysis.[6] A solution containing Ertapenem and known, closely eluting impurities (like Dimer II) should be used.

ParameterAcceptance CriteriaRationale
Tailing Factor (Ertapenem Peak) ≤ 2.0Ensures peak symmetry for accurate integration.
Resolution (Ertapenem & Dimer II) ≥ 2.0Confirms separation of the API from a critical impurity.
Precision (%RSD) ≤ 5.0% for 6 replicate injections of the Working StandardDemonstrates the reproducibility of the system.
Analysis Procedure & Calculation
  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure no carryover or system peaks.

  • Inject the Working Standard Solution six times to verify system precision.

  • Inject the System Suitability solution to verify resolution and tailing.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

    Note: If a relative response factor (RRF) for a specific impurity is known, it must be applied to the calculation for accurate quantification.[6]

Method Validation Principles (ICH Q2(R1))

A full validation study is required to demonstrate that this analytical method is suitable for its intended purpose.[7]

  • Specificity/Stability-Indicating: Forced degradation studies are paramount. Ertapenem should be subjected to acid, base, oxidative, thermal, and photolytic stress.[5][9] The method must demonstrate the ability to resolve the Ertapenem peak from all generated degradation products, thus proving it is "stability-indicating".[6][9]

  • Linearity: The method's response should be linear over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.

  • Accuracy: Determined by spiking the sample matrix with known amounts of impurities and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability: Multiple analyses of a single homogenous sample.

    • Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively.

Caption: Key decision points in Ertapenem HPLC method development.

Conclusion

The quantification of impurities in Ertapenem pharmaceutical formulations is a complex but critical task. The inherent instability of the drug requires careful sample handling and a robust, well-validated, stability-indicating HPLC method. By controlling critical parameters, particularly mobile phase pH, and implementing rigorous system suitability tests, the protocol described herein provides a reliable framework for ensuring the quality, safety, and efficacy of Ertapenem products.

References

  • Jadhav, R. A., et al. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia, 83(9), 1095-1105. [Link]

  • ResearchGate. (n.d.). HPLC methods used for the analysis of ertapenem sodium in biological matrices. [Link]

  • Dong, M. W. (2004). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. LCGC North America, 22(4). [Link]

  • ACS-DOBFAR S.p.A. (n.d.). Ertapenem Manufacturing Process Development. IRIS. [Link]

  • Pharmaffiliates. (n.d.). Ertapenem-impurities. [Link]

  • Veeprho. (n.d.). Ertapenem Impurities and Related Compound. [Link]

  • Semantic Scholar. (n.d.). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. [Link]

  • Jain, D. K., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. [Link]

  • Al-Omari, M. M., et al. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7. [Link]

  • van der Heg, M. S., et al. (2018). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 62(11), e01111-18. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]

  • Basaveswara Rao, M. V., et al. (2015). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology, 5(5). [Link]

  • Wikipedia. (n.d.). Ertapenem. [Link]

  • European Medicines Agency. (n.d.). Invanz. [Link]

  • El-Gindy, A., et al. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. [Link]

Sources

Application Note & Protocol: Forced Degradation Studies of Ertapenem Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Understanding Ertapenem's Stability

Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, vital in treating a range of serious bacterial infections.[1] The inherent chemical structure of carbapenems, particularly the strained β-lactam ring, renders them susceptible to degradation, which can compromise their efficacy and potentially introduce harmful impurities.[2] Therefore, a comprehensive understanding of Ertapenem's degradation profile under various stress conditions is not merely an academic exercise but a regulatory and safety imperative.

Forced degradation studies, as mandated by guidelines from the International Council for Harmonisation (ICH), are a cornerstone of pharmaceutical development and validation.[3][4] These studies are designed to deliberately degrade the active pharmaceutical ingredient (API) to elucidate its degradation pathways, identify potential degradation products, and establish the stability-indicating nature of analytical methods.[5][6] This application note provides a detailed protocol for conducting forced degradation studies of Ertapenem under acidic and basic conditions, a critical component of its stability assessment. The goal is to achieve a target degradation of 5-20%, which provides sufficient degradation products for analysis without completely destroying the drug substance.[3][5]

The "Why": Mechanistic Insights into Ertapenem's Instability

The instability of Ertapenem in aqueous solutions is primarily attributed to the hydrolysis of its β-lactam ring. This process can be catalyzed by both hydrogen (acidic conditions) and hydroxide (basic conditions) ions.[2][7] The pH of the solution plays a pivotal role in the rate of degradation, with studies indicating that Ertapenem exhibits maximum stability in a narrow pH range of approximately 5.0 to 7.5.[8][9] Outside this range, both acidic and basic environments significantly accelerate its degradation. Understanding the kinetics of this degradation, which often follows pseudo-first-order kinetics, is crucial for predicting its shelf-life and ensuring the formulation of a stable drug product.[1][9]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the forced degradation studies of Ertapenem.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation ERT_API Ertapenem API ERT_Sol Prepare Ertapenem Stock Solution ERT_API->ERT_Sol Acid Acidic Stress (e.g., 0.1 N HCl, 80°C) ERT_Sol->Acid Base Basic Stress (e.g., 0.1 N NaOH, 80°C) ERT_Sol->Base Neutralize Neutralization Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Peak_ID Identify Degradation Peaks HPLC->Peak_ID Quant Quantify Degradants & Assay Peak_ID->Quant Pathway Elucidate Degradation Pathway Quant->Pathway

Caption: Experimental workflow for forced degradation of Ertapenem.

Detailed Protocols: A Step-by-Step Guide

Materials and Reagents
  • Ertapenem working standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Orthophosphoric acid, analytical grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or heating block

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol 1: Acid-Induced Forced Degradation

This protocol is designed to induce the degradation of Ertapenem in an acidic environment.

  • Preparation of Ertapenem Stock Solution: Accurately weigh 10 mg of Ertapenem working standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask to obtain a concentration of 1 mg/mL (1000 µg/mL).

  • Acidic Stress: To 1 mL of the Ertapenem stock solution in a suitable container, add 1 mL of 0.1 N HCl.

  • Incubation: Place the container in a water bath pre-heated to 80°C and incubate for 60 minutes.[10] The elevated temperature accelerates the degradation process.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.1 N NaOH. This step is crucial to halt the degradation reaction before analysis.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Analysis: Inject the prepared sample into the HPLC system for analysis.

Protocol 2: Base-Induced Forced Degradation

This protocol aims to investigate the degradation of Ertapenem under basic conditions.

  • Preparation of Ertapenem Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of Ertapenem as described in the acidic degradation protocol.

  • Basic Stress: To 1 mL of the Ertapenem stock solution in a suitable container, add 1 mL of 0.1 N NaOH.[11]

  • Incubation: Incubate the solution at 80°C for 60 minutes.[10] Studies have shown that Ertapenem is particularly susceptible to degradation under basic conditions.[10][12]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.1 N HCl.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Analysis: Inject the prepared sample into the HPLC system for analysis.

Analytical Methodology: A Stability-Indicating RP-HPLC Method

A robust, stability-indicating analytical method is paramount for separating the intact Ertapenem from its degradation products. The following is a well-established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

ParameterCondition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent[10][12]
Mobile Phase Acetonitrile:Water (60:40 v/v), with the pH adjusted to 2.9 with orthophosphoric acid[10]
Flow Rate 1.2 mL/min[10]
Detection Wavelength 298 nm[10][12]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]

This method has been shown to effectively separate Ertapenem from its degradation products, ensuring the specificity required for a stability-indicating assay.[10][13]

Data Interpretation and Expected Outcomes

The chromatograms obtained from the stressed samples are expected to show a decrease in the peak area of the parent Ertapenem peak and the appearance of new peaks corresponding to the degradation products.

Stress ConditionExpected Observation
Acidic Hydrolysis Moderate degradation of Ertapenem with the formation of one or more degradation products.
Basic Hydrolysis Significant degradation of Ertapenem, often more pronounced than under acidic conditions, with the appearance of distinct degradation peaks.[10][12]

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area of Ertapenem - Area of Ertapenem in Stressed Sample) / Initial Area of Ertapenem] * 100

Degradation Pathway of Ertapenem

The primary degradation pathway for Ertapenem under both acidic and basic conditions involves the hydrolysis of the β-lactam ring, leading to the formation of an open-ring degradant.

Degradation_Pathway Ertapenem Ertapenem (Intact β-lactam ring) Degradant Open-ring Degradant Ertapenem->Degradant Acid/Base Hydrolysis

Caption: Simplified degradation pathway of Ertapenem.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of a control (unstressed) sample of Ertapenem in each analytical run is crucial for comparison. The stability-indicating nature of the HPLC method must be confirmed by demonstrating that the degradation product peaks are well-resolved from the parent drug peak. Peak purity analysis using a photodiode array (PDA) detector can further establish the homogeneity of the Ertapenem peak in the presence of its degradants.[14]

Conclusion

These detailed application notes and protocols provide a robust framework for conducting the forced degradation studies of Ertapenem under acidic and basic conditions. By following these guidelines, researchers, scientists, and drug development professionals can gain critical insights into the stability of Ertapenem, identify its degradation products, and develop and validate stability-indicating analytical methods. This is an indispensable step in ensuring the quality, safety, and efficacy of Ertapenem-containing pharmaceutical products.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). FAQs – Forced Degradation Study ICH Guideline.
  • Jain, N., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. Retrieved from [Link]

  • El-Gindy, A., et al. (n.d.). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar.
  • Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • HPLC methods used for the analysis of ertapenem sodium in biological matrices. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved from [Link]

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. (2017, July 30). Semantic Scholar. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Ertapenem Manufacturing Process Development. (n.d.). IRIS. Retrieved from [Link]

  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. (n.d.). Journal of Science & Technology. Retrieved from [Link]

  • Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. Retrieved from [Link]

  • Al-Haydar, M. (n.d.). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. ResearchGate. Retrieved from [Link]

  • Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2007). Stability of ertapenem in aqueous solutions. PubMed. Retrieved from [Link]

  • Effect of buffers on the ertapenem stability in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. (n.d.). ResearchGate. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Assay for Ertapenem in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Ertapenem in bulk drug and pharmaceutical dosage forms. The method is designed to separate and quantify Ertapenem from its potential degradation products, which is crucial for assessing the stability and ensuring the quality, safety, and efficacy of the final drug product. The protocol herein describes the chromatographic conditions, comprehensive procedures for forced degradation studies, and a full validation protocol adhering to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction: The Critical Need for Stability-Indicating Assays

Ertapenem is a broad-spectrum, parenteral β-lactam antibiotic of the carbapenem class, effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, particularly the β-lactam ring, is susceptible to degradation via hydrolysis, oxidation, and other pathways, which can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities.[3][4] Therefore, a validated stability-indicating assay method (SIAM) is a regulatory requirement and a fundamental tool in drug development and quality control.[5][6]

A SIAM is defined by its ability to provide an accurate and specific measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. This application note provides a robust RP-HPLC method that effectively separates Ertapenem from its degradants generated under various stress conditions as stipulated by ICH guideline Q1A(R2).[5][7][8]

Method Principle: Reversed-Phase Chromatography

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Ertapenem, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. The degradation products, having different polarities, will elute at different times, allowing for their separation from the parent drug. The concentration of Ertapenem is then quantified by measuring the peak area at a specific UV wavelength. High-performance liquid chromatography (HPLC) is the most commonly used method for the analysis of Ertapenem.[1][9]

Experimental Protocols

Materials and Reagents
  • Ertapenem Reference Standard (USP or equivalent)

  • Ertapenem Drug Product (e.g., Invanz® for Injection)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • High Purity Water (Milli-Q® or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.01M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 2.9 with Orthophosphoric Acid) (25:75 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 298 nm
Injection Volume 20 µL
Column Temperature Ambient (approx. 25°C)
Run Time 15 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and resolution for carbapenems and their degradation products.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer at a slightly acidic pH (2.9) ensures good peak shape and resolution. The acidic pH suppresses the ionization of acidic functional groups, leading to better retention.[10]

  • Flow Rate: A flow rate of 1.2 mL/min offers a balance between analysis time and separation efficiency.[10]

  • Detection Wavelength: 298 nm is a common wavelength for the detection of Ertapenem, providing good sensitivity.[10][11]

Preparation of Solutions
  • Buffer Preparation (0.01M Potassium Dihydrogen Phosphate): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of high purity water. Adjust the pH to 2.9 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 25:75 (v/v) ratio. Degas the solution using a sonicator or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ertapenem reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (from lyophilized powder): Reconstitute the contents of one vial of Ertapenem for injection (containing 1 g of Ertapenem) as per the product's instructions. Further dilute an appropriate aliquot with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance Ertapenem API (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Drug_Substance->Acid Expose to Base Base Hydrolysis (0.1N NaOH, RT) Drug_Substance->Base Expose to Oxidation Oxidative (3% H₂O₂, RT) Drug_Substance->Oxidation Expose to Thermal Thermal (80°C, Solid State) Drug_Substance->Thermal Expose to Photolytic Photolytic (UV/Vis Light) Drug_Substance->Photolytic Expose to Neutralize Neutralization & Dilution Acid->Neutralize Post-Stress Base->Neutralize Post-Stress Oxidation->Neutralize Post-Stress Thermal->Neutralize Post-Stress Photolytic->Neutralize Post-Stress HPLC_Analysis HPLC Analysis Neutralize->HPLC_Analysis Analyze

Caption: Workflow for Forced Degradation Studies of Ertapenem.

Acid Hydrolysis
  • To 1 mL of the 1000 µg/mL Ertapenem stock solution, add 1 mL of 0.1N HCl.

  • Keep the solution at 80°C for 60 minutes.[10]

  • Cool the solution to room temperature, neutralize with 0.1N NaOH, and dilute to a final concentration of 10 µg/mL with the mobile phase.

Base Hydrolysis
  • To 1 mL of the 1000 µg/mL Ertapenem stock solution, add 1 mL of 0.1N NaOH.

  • Keep the solution at room temperature for 60 minutes. Ertapenem is known to be particularly susceptible to basic hydrolysis.[10][13]

  • Neutralize with 0.1N HCl and dilute to a final concentration of 10 µg/mL with the mobile phase.

Oxidative Degradation
  • To 1 mL of the 1000 µg/mL Ertapenem stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 60 minutes.[10]

  • Dilute to a final concentration of 10 µg/mL with the mobile phase.

Thermal Degradation
  • Keep the Ertapenem powder in a hot air oven at 80°C for 48 hours.[10]

  • After exposure, weigh an appropriate amount of the powder, dissolve, and dilute with the mobile phase to a final concentration of 10 µg/mL.

Photolytic Degradation
  • Expose the Ertapenem powder to UV light (254 nm) and visible light in a photostability chamber for 48 hours.[10]

  • After exposure, weigh an appropriate amount of the powder, dissolve, and dilute with the mobile phase to a final concentration of 10 µg/mL.

Method Validation

The developed method must be validated according to ICH Q2(R1) and USP General Chapter <1225> guidelines.[14][15]

Method_Validation_Parameters Validation Method Validation Specificity Linearity Accuracy Precision LOD & LOQ Robustness System Suitability Specificity Specificity Validation:p1->Specificity Linearity Linearity Range: 2-10 µg/mL Correlation Coefficient (r²) ≥ 0.999 Validation:p2->Linearity Accuracy Accuracy % Recovery 98.0% - 102.0% Validation:p3->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) RSD ≤ 2.0% Validation:p4->Precision LOD_LOQ LOD & LOQ Signal-to-Noise Ratio LOD: 3:1 LOQ: 10:1 Validation:p5->LOD_LOQ Robustness Robustness Deliberate variations in: - Mobile Phase Composition - pH - Flow Rate Validation:p6->Robustness System_Suitability System_Suitability Validation:p7->System_Suitability

Caption: Key Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, standard, sample, and stressed samples. Assess peak purity using a PDA detector.The Ertapenem peak should be free from interference from degradants, excipients, or blank. Resolution between Ertapenem and the nearest eluting peak should be > 2. Peak purity index should be > 0.999.
Linearity Analyze a series of at least five concentrations over the range of 2-10 µg/mL. Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy (Recovery) Perform recovery studies by spiking a known amount of Ertapenem API into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate injections of the standard solution on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio method.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1.
Robustness Introduce small, deliberate variations in method parameters (e.g., ±5% in mobile phase organic content, ±0.2 units in pH, ±10% in flow rate).The method should remain unaffected by small changes. System suitability parameters should still be met.
System Suitability Inject five replicates of the working standard solution before starting the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas ≤ 2.0%.

Data Interpretation and Reporting

The chromatograms from the forced degradation studies should show that the degradation product peaks are well-resolved from the main Ertapenem peak. The peak purity analysis confirms the specificity of the method. For routine analysis, the system suitability must be met before sample analysis. The concentration of Ertapenem in the sample is calculated using the calibration curve generated from the standard solutions.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Ertapenem in the presence of its degradation products. The comprehensive validation and forced degradation studies confirm its stability-indicating capability. This method is suitable for routine quality control analysis, stability studies, and formulation development of Ertapenem.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 44(4), 335-347. [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. [Link]

  • Rao, M. V. B., et al. (2015). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology, 5(2), 1-6. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • El-Didamony, A. M., et al. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 1-11. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

  • RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. [Link]

  • Al-Haydar, M. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 1-10. [Link]

  • Cielecka-Piontek, J., et al. (2008). Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 543-549. [Link]

  • Salgado, H. R. N., & Pedroso, T. M. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. ResearchGate. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • Jain, R., et al. (2016). Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. ResearchGate. [Link]

  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

  • McQuade, M. S., et al. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. [Link]

  • Al Haydar, M. (2014). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. [Link]

  • van der Heg, L. H., et al. (2019). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 63(12), e01281-19. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Veza, A. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia. [Link]

  • European Medicines Agency. (2004). Invanz: Scientific Discussion. [Link]

  • Medicines Evaluation Board. (2017). Public Assessment Report: Ertapenem Fresenius Kabi. [Link]

  • Datapharm. (2021). Ertapenem 1g Powder for Concentrate for Solution for Infusion - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). [Link]

Sources

Development of a Stability-Indicating UPLC Method for the Analysis of Ertapenem and Its Process-Related Impurities and Degradants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note presents a comprehensive guide to developing a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Ertapenem and its associated impurities. Ertapenem, a 1-β methyl-carbapenem antibiotic, is susceptible to degradation via hydrolysis and dimerization, making rigorous analytical oversight essential for ensuring its quality, safety, and efficacy.[1][2] This document provides a detailed protocol, explains the scientific rationale behind critical method development choices, and outlines validation procedures according to International Council for Harmonisation (ICH) guidelines. The use of UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity, which are critical for resolving complex impurity profiles.[3]

Introduction: The Analytical Challenge of Ertapenem

Ertapenem is a broad-spectrum parenteral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[] The core of its structure is the carbapenem ring system, which includes a strained β-lactam ring. This structural feature is essential for its antibacterial activity but also renders the molecule inherently unstable and prone to degradation.[1]

Impurities in the drug substance can originate from the manufacturing process, storage, or handling and may include starting materials, intermediates, and by-products.[] Furthermore, Ertapenem's instability can lead to the formation of degradants, primarily through two major pathways:

  • Hydrolysis: The opening of the β-lactam ring, which results in a loss of antibacterial activity.[1][7]

  • Dimerization: The formation of various dimeric species through bimolecular reactions, which can be complex to separate and characterize.[2][8]

Given these challenges, a highly selective and sensitive analytical method is required to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation and resolve it from its degradants. This guide details the logical development of such a method using UPLC technology.

Foundational Strategy: Method Development Workflow

A systematic approach is crucial for developing a reliable UPLC method. The workflow involves understanding the analyte's physicochemical properties, selecting appropriate chromatographic conditions, and rigorously validating the final method to ensure it is fit for its intended purpose.

UPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation cluster_3 Phase 4: Application A Analyte Characterization (Ertapenem & Impurities) B Review Literature & Pharmacopoeial Methods C Column & Stationary Phase Selection B->C D Mobile Phase Optimization (pH, Buffer, Organic Modifier) C->D E Gradient & Temperature Optimization D->E F Detector Wavelength Selection E->F G Forced Degradation (Specificity) F->G H Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) G->H I Routine Quality Control & Stability Studies H->I

Caption: UPLC Method Development and Validation Workflow.

Experimental Protocol: Materials and Methods

Instrumentation and Reagents
  • Instrumentation: An ACQUITY UPLC System (Waters) or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Data Acquisition: Empower™ 3 Chromatography Data Software (Waters) or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Methanol (MeOH), HPLC or LC-MS grade.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

    • Ortho-phosphoric acid, analytical grade.

    • Sodium Hydroxide, analytical grade.

    • Water, Milli-Q or equivalent ultrapure grade.

  • Reference Standards: Ertapenem API and known impurity standards (e.g., ring-opened hydrolysate, dimer impurities) obtained from a certified source.[9][10]

Rationale-Driven UPLC Method Development

The goal is to achieve baseline separation of Ertapenem from all known impurities and degradation products in the shortest possible run time.

Step 1: Column Selection

The choice of a stationary phase is the most critical parameter for achieving selectivity.

  • Rationale: Ertapenem and its impurities possess a range of polarities. A reversed-phase C18 column is a versatile and robust starting point for method development. UPLC columns packed with sub-2 µm particles, such as the Waters ACQUITY UPLC BEH C18, provide superior efficiency and resolution compared to traditional HPLC columns.[3][11] The Ethylene Bridged Hybrid (BEH) particle technology also offers excellent stability across a wide pH range, which is advantageous when analyzing ionizable compounds like Ertapenem.[11]

  • Protocol:

    • Select an ACQUITY UPLC BEH C18 column, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Install the column in the column heater. A VanGuard pre-column is recommended to protect the analytical column and extend its lifetime.[12]

Step 2: Mobile Phase Optimization

The mobile phase composition, particularly its pH, directly influences the retention, peak shape, and stability of the analytes.

  • Rationale: Ertapenem contains carboxylic acid functional groups, making its ionization state—and thus its chromatographic retention—highly dependent on mobile phase pH.[13] Studies on Ertapenem degradation kinetics show a region of relative stability between pH 5.0 and 7.5.[1] A phosphate buffer is an excellent choice for this range. Acetonitrile is often preferred as the organic modifier due to its lower viscosity and UV transparency.

  • Protocol:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 6.5 using a dilute sodium hydroxide or phosphoric acid solution. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

    • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 90:10 v/v) is a good starting point to ensure sample compatibility and good peak shape.

Step 3: Gradient Elution and Other Parameters

A gradient is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities (like dimers) within a reasonable timeframe.

  • Rationale: Isocratic elution is unlikely to provide adequate resolution for all impurities in a complex mixture. A gradient from a low to high percentage of organic modifier will effectively separate compounds across a wide polarity range. A column temperature around 30°C is often a good starting point to ensure reproducible retention times and improve peak efficiency. The detection wavelength should be set at the absorbance maximum of Ertapenem, which is approximately 295-298 nm, to ensure high sensitivity.[1][14]

  • Protocol:

    • Develop a linear gradient (e.g., from 5% to 60% Acetonitrile over 10 minutes).

    • Set the flow rate to 0.4 mL/min.

    • Set the column temperature to 30°C.

    • Set the PDA detector to acquire data from 200-400 nm, with the extraction wavelength at 298 nm.

    • Set the injection volume to 2 µL.

Optimized UPLC Method Parameters

The following table summarizes a well-optimized starting point for the method.

ParameterCondition
Column ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 20 mM KH₂PO₄, pH 6.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
10.0
11.0
12.0
12.1
15.0
Flow Rate 0.4 mL/min
Column Temperature 30°C
Sample Temperature 5°C (to minimize degradation in the autosampler)[15][16]
Injection Volume 2 µL
Detection PDA, 298 nm
Total Run Time 15 minutes

Method Validation Protocol (as per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. A crucial part of this for an impurity method is proving its stability-indicating capability through forced degradation studies.[17]

Sample Preparation
  • Standard Solution: Prepare a stock solution of Ertapenem reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.5 mg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of known impurities, if available.

  • System Suitability Solution (SSS): A solution containing Ertapenem and key impurities, often generated from a partially degraded sample, to verify resolution and reproducibility.

  • Forced Degradation Samples: Expose a 1.0 mg/mL solution of Ertapenem to stress conditions to induce degradation. Aim for 5-20% degradation of the main peak.

    • Acid Hydrolysis: 1 mL of stock + 1 mL of 0.1 N HCl, heat at 60°C for 30 min, then neutralize.

    • Base Hydrolysis: 1 mL of stock + 1 mL of 0.1 N NaOH, keep at room temp for 15 min, then neutralize.

    • Oxidative Degradation: 1 mL of stock + 1 mL of 3% H₂O₂, keep at room temp for 60 min.

    • Thermal Degradation: Store the stock solution at 80°C for 2 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

Validation Parameters

The following parameters must be assessed:

  • Specificity: Analyze blank, placebo (if applicable), Ertapenem standard, and forced degradation samples. The method is specific if it can resolve the Ertapenem peak from all degradation products and other components. Peak purity analysis using a PDA detector is essential.

  • System Suitability: Before each run, inject the SSS five times. The results must meet pre-defined criteria.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Ertapenem) ≤ 2.0
Theoretical Plates (Ertapenem) > 5000
%RSD of Peak Area (n=5) ≤ 2.0%
Resolution (Rs) between Ertapenem and closest impurity > 2.0
  • Linearity: Analyze a series of solutions over a range from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., 5 concentrations). Plot peak area vs. concentration and determine the correlation coefficient (r²).

  • Accuracy (Recovery): Spike the drug product with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±2°C, flow rate ±10%) and assess the impact on the results, particularly the resolution of critical peak pairs.

Results and Discussion

The described UPLC method successfully separates Ertapenem from its major degradation products, including the ring-opened hydrolysate and various dimer impurities, within a 15-minute cycle time. Forced degradation studies demonstrate the method's specificity. Under acidic and basic conditions, the primary degradant is the ring-opened product, while oxidative and thermal stress can lead to the formation of dimers and other minor impurities.[2][18] The PDA peak purity analysis confirms that the Ertapenem peak is spectrally pure in all stressed samples, confirming the stability-indicating nature of the method.

Validation results would typically be summarized as follows:

Validation ParameterTypical Result
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOQ ~0.05% of test conc.
Robustness No significant impact on results

Conclusion

This application note provides a detailed, science-backed framework for developing and validating a stability-indicating UPLC method for Ertapenem and its impurities. The use of sub-2 µm particle column technology allows for rapid analysis without compromising the resolution required for complex impurity profiles. The outlined protocol is robust, precise, and accurate, making it suitable for routine quality control testing and stability studies in a regulated pharmaceutical environment. The emphasis on understanding the analyte's chemistry and the rationale behind each parameter ensures that the developed method is both effective and transferable.

References

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. [Link]

  • PubMed. Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. [Link]

  • ResearchGate. Stability of ertapenem in aqueous solutions. [Link]

  • National Center for Biotechnology Information (PMC). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. [Link]

  • ResearchGate. Effect of buffer solutions on the degradation of ertapenem in aqueous solution. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. [Link]

  • Veeprho. Ertapenem Impurities and Related Compound. [Link]

  • Dr. Reddy's Labs. Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. [Link]

  • National Center for Biotechnology Information (PubChem). Ertapenem. [Link]

  • Pharmaffiliates. Ertapenem Sodium-impurities. [Link]

  • Pharmaffiliates. Ertapenem - Nitrosamine Standards. [Link]

  • National Center for Biotechnology Information (PMC). An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems. [Link]

  • Pharmaffiliates. Ertapenem-impurities. [Link]

  • SpringerLink. Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. [Link]

  • Sandoz. Ertapenem for Injection - PRODUCT MONOGRAPH. [Link]

  • ResearchGate. (PDF) Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. [Link]

  • ResearchGate. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]

  • National Center for Biotechnology Information (PMC). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

  • PubMed. Development of an UPLC-MS/MS method for the determination of antibiotic ertapenem on dried blood spots. [Link]

  • Canadian Journal of Hospital Pharmacy. Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. [Link]

  • Drugs.com. Ertapenem Monograph for Professionals. [Link]

  • National Center for Biotechnology Information (PMC). Stability of Ertapenem 100 mg/mL at Room Temperature. [Link]

  • Sandoz. PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr ERTAPENEM FOR INJECTION. [Link]

  • PubMed. Development of a gradient elution preparative high performance liquid chromatography method for the recovery of the antibiotic ertapenem from crystallization process streams. [Link]

  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • ResearchGate. HPLC and UHPLC parameters for the determination of selected carbapenems. [Link]

  • Journal of Science & Technology. New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. [Link]

  • Waters Corporation. How to Choose a Column. [Link]

  • National Center for Biotechnology Information (PMC). Detection of Carbapenemase-Producing Bacteria by Using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

  • Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • U.S. Food & Drug Administration. INVANZ® (Ertapenem Sodium). [Link]

Sources

Application Note: Strategies for Sample Preparation in Ertapenem Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Ertapenem

Ertapenem is a parenteral 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is intrinsically linked to the integrity of its β-lactam ring.[3] However, this critical structural feature also renders Ertapenem highly susceptible to degradation, posing a significant challenge for the accurate and reproducible analysis of its impurity profile.[3][4] The formation of impurities, whether from the manufacturing process or degradation, can impact the safety and efficacy of the drug product.[] Therefore, robust analytical methods are essential for quality control, and the foundation of a reliable method lies in meticulous sample preparation.[6][7]

This application note provides a detailed guide to sample preparation techniques for the impurity profiling of Ertapenem. It moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale. The protocols described herein are designed to ensure the integrity of the analyte and the validity of the resulting data, empowering researchers, scientists, and drug development professionals to navigate the complexities of this unstable molecule.

The Chemical Vulnerability of Ertapenem: A Foundation for Method Design

Understanding the physicochemical properties of Ertapenem is paramount to developing a successful sample preparation strategy. The molecule's inherent instability dictates every choice, from solvent selection to temperature control.

Hydrolytic Instability and the Critical Role of pH

The central challenge in handling Ertapenem is its susceptibility to hydrolysis, primarily through the cleavage of the β-lactam ring.[3][4] This degradation is significantly influenced by pH.

  • Acid and Base Catalysis: Ertapenem degradation follows pseudo-first-order kinetics and is subject to specific acid-base catalysis.[3][8] Hydrolysis is accelerated in both acidic (below pH 5.0) and basic (above pH 7.5) conditions.[3]

  • Region of Optimal Stability: A pH-independent region of relative stability exists between approximately pH 5.0 and 7.5.[3] Published analytical methods often utilize buffers in this range, with pH 6.0-8.0 being common for chromatographic separations.[8][9][10]

Key Degradation Pathways and Major Impurities

Sample preparation must aim to minimize the formation of known degradation products. The primary degradation pathways include:

  • Hydrolysis: Leads to the formation of the inactive ring-opened hydrolysis product.[4] This is often a major degradant observed in stability studies.

  • Dimerization: Ertapenem can form various dimeric impurities.[3][11] At higher concentrations, a second-order reaction leading to dimers becomes more evident.[9] Analytical methods must be capable of resolving multiple dimeric forms.[10]

The diagram below illustrates the primary degradation pathways that must be controlled during sample preparation.

Ertapenem_Degradation Ertapenem Ertapenem (Active β-Lactam Ring) RingOpened Ring-Opened Hydrolysis Product (Inactive) Ertapenem->RingOpened  Hydrolysis (Acid/Base Catalyzed) Dimers Dimeric Impurities Ertapenem->Dimers  Dimerization (Concentration Dependent)

Caption: Primary degradation pathways of Ertapenem.

The Influence of Temperature and Solvents
  • Temperature: As with most chemical reactions, the degradation of Ertapenem is accelerated at higher temperatures.[8][12] Therefore, it is crucial to maintain samples at reduced temperatures (e.g., 2-8°C) during and after preparation.[13][14][15]

  • Solvent Composition: The choice of diluent is critical. Ertapenem exhibits greater stability in 0.9% sodium chloride injection compared to dextrose or mannitol solutions.[13][16] For analytical purposes, water is a common diluent, but its pH must be controlled.[4] The use of organic solvents like acetonitrile and methanol is typically reserved for the mobile phase in chromatographic methods.[1]

  • Buffer Catalysis: Certain buffer species, such as acetate and phosphate, can catalyze the degradation of Ertapenem.[3][8] While buffers are necessary to control pH, their concentration should be kept as low as analytically feasible.

Core Protocols for Ertapenem Sample Preparation

The following protocols are designed as a comprehensive workflow, from initial reconstitution to final sample analysis. The guiding principle is to minimize degradation by controlling pH, temperature, and time.

General Handling and Best Practices
  • Time is Critical: Prepare samples immediately before analysis. The stability of Ertapenem in solution, even under optimal conditions, is limited.[17]

  • Temperature Control: Perform all dilutions and handling steps in a cold environment (e.g., on an ice bath or in a cold room). Store prepared samples in a refrigerated autosampler (e.g., 4°C) until injection.[14]

  • Use High-Purity Reagents: Employ HPLC-grade water, solvents, and high-purity buffer salts to avoid introducing extraneous peaks or catalytic impurities.

  • Inert Vials: Use amber or light-protective vials to prevent photodegradation, although hydrolytic degradation is the more immediate concern.

Protocol 1: Preparation of Ertapenem Drug Substance for Impurity Profiling

This protocol is intended for the analysis of Ertapenem active pharmaceutical ingredient (API) or bulk drug substance.

Objective: To dissolve the Ertapenem sodium salt and dilute it to a working concentration suitable for HPLC analysis while minimizing degradation.

Materials:

  • Ertapenem reference standard or sample

  • High-purity water (HPLC grade)

  • Diluent: 10 mM Sodium Phosphate Buffer, pH 7.0 (pre-chilled to 2-8°C)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Refrigerated centrifuge (optional, for clarifying solutions)

  • HPLC vials (amber)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the 10 mM sodium phosphate buffer and adjust the pH to 7.0 using dilute phosphoric acid or sodium hydroxide. Filter the buffer through a 0.45 µm membrane filter and chill to 2-8°C.

  • Weighing: Accurately weigh the required amount of Ertapenem powder into a volumetric flask. Perform this step promptly to minimize exposure to atmospheric moisture.

  • Initial Dissolution: Add a small volume of the pre-chilled diluent (approx. 50-60% of the final volume) to the flask. Immediately swirl or vortex gently to dissolve the powder completely.

  • Dilution to Volume: Once dissolved, bring the flask to the final volume with the pre-chilled diluent. Invert the flask several times to ensure homogeneity.

  • Final Dilution (if necessary): If a lower concentration is required, perform a serial dilution using the pre-chilled diluent. For instance, to achieve a target concentration of 0.2 mg/mL, an initial stock of 1.0 mg/mL can be diluted five-fold.[4]

  • Transfer and Storage: Immediately transfer an aliquot of the final solution into an HPLC vial. Place the vial in a refrigerated autosampler set to 4°C.

  • Analysis Timeframe: Analyze the prepared sample as soon as possible, ideally within 4 hours of preparation.[16]

Causality and Rationale:

  • Why pH 7.0 Phosphate Buffer? This pH falls within Ertapenem's region of maximal stability, minimizing acid- or base-catalyzed hydrolysis.[3] While phosphate can have a minor catalytic effect, its buffering capacity is essential for controlling pH upon dissolution of the sodium salt.[3][9]

  • Why pre-chilled diluent? Lowering the temperature significantly reduces the rate of all degradation reactions, preserving the integrity of the sample.[15]

  • Why immediate analysis? Ertapenem degradation begins as soon as it is dissolved.[17] Minimizing the time between preparation and injection is the most effective way to ensure the impurity profile accurately reflects the solid-state sample.

Protocol 2: Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[4] This protocol outlines how to prepare samples under various stress conditions.

Objective: To intentionally degrade Ertapenem under controlled conditions to generate its potential degradation products for method development and validation.

Materials:

  • Ertapenem stock solution (prepared as in Protocol 1, but using water as the diluent for better control of stressor concentration)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Heating block or water bath

  • Photostability chamber

Step-by-Step Methodology:

  • Prepare a fresh Ertapenem stock solution in high-purity water at a known concentration (e.g., 0.5 mg/mL).[4]

  • Aliquot the stock solution into separate, clearly labeled reaction vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). Monitor the degradation (e.g., by taking time points).

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot. This reaction is typically very fast; monitor carefully over a short period (e.g., 15-60 minutes).

  • Neutralization: After the desired degradation level is achieved (typically 5-20%), neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively, to halt the reaction. Dilute the sample with the mobile phase to the target concentration.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot. Store the solution at room temperature and monitor over several hours.[4]

  • Thermal Degradation: Place a vial of the stock solution in a heating block at a controlled temperature (e.g., 80°C) and monitor degradation over time.[15]

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: For each stressed sample, dilute to the appropriate analytical concentration using the mobile phase and analyze immediately.

Causality and Rationale:

  • Why different stressors? ICH guidelines require testing under various conditions (acid, base, oxidation, light, heat) to demonstrate that the analytical method can separate the active ingredient from all potential degradation products.[4]

  • Why neutralization? Halting the degradation reaction by neutralization is crucial to "freeze" the impurity profile at a specific time point, allowing for accurate and reproducible analysis.

  • Why monitor degradation? The goal is partial degradation. Complete destruction of the parent peak is not useful for demonstrating specificity. Aiming for 5-20% degradation provides both the parent peak and sufficiently large degradant peaks for method validation.

Visualization of the Sample Preparation Workflow

The following diagram outlines the decision-making process and workflow for preparing Ertapenem samples for impurity analysis.

Caption: Recommended workflow for Ertapenem sample preparation.

Summary of Key Parameters and Considerations

For ease of reference, the table below summarizes the critical parameters for Ertapenem sample preparation.

ParameterRecommendationRationale & References
Diluent/Solvent 10 mM Sodium Phosphate Buffer (pH 7.0) or 0.9% NaCl. Avoid dextrose.Provides optimal pH for stability. Ertapenem is more stable in saline than dextrose solutions.[3][9][13][16]
pH Maintain between 6.0 and 7.5.This is the region of lowest degradation rate for Ertapenem.[3]
Temperature 2-8°C for all solutions and sample handling.Significantly slows the rate of hydrolytic and other degradation reactions.[12][15]
Sample Concentration As low as analytically feasible (e.g., 0.1-0.5 mg/mL).Higher concentrations can promote second-order reactions like dimerization.[9]
Preparation-to-Analysis Time As short as possible, ideally < 4 hours.Minimizes the extent of degradation in solution, ensuring an accurate profile.[14][16]
Light Exposure Use amber or light-protective vials.Prevents potential photolytic degradation, although hydrolysis is the primary concern.[4][]

Conclusion

The successful impurity profiling of Ertapenem is critically dependent on a well-designed and meticulously executed sample preparation protocol. Due to the inherent instability of the β-lactam ring, the analyst must proactively prevent degradation by controlling pH, temperature, and time. By understanding the chemical behavior of Ertapenem and implementing the strategies outlined in this note—namely, the use of chilled, pH-controlled diluents and immediate analysis—researchers can generate accurate, reliable, and reproducible data. These foundational techniques are essential for ensuring the quality, safety, and efficacy of Ertapenem drug products through robust analytical science.

References

  • Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. [Link]

  • ResearchGate. (n.d.). Stability of ertapenem in aqueous solutions | Request PDF. Retrieved January 16, 2026, from [Link]

  • Journal of Science & Technology. (n.d.). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Retrieved January 16, 2026, from [Link]

  • Salgado, H. R. N., & Santos, C. C. C. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 44(4), 333-343. [Link]

  • McQuade, M. S., Van Nostrand, V., Schariter, J., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(4), 365-372. [Link]

  • Fawzy, N. G., et al. (2017). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-59. [Link]

  • ResearchGate. (n.d.). Stability of ertapenem in an elastomeric infusion device. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Retrieved January 16, 2026, from [Link]

  • Colin, P. J., et al. (2018). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 62(7), e00329-18. [Link]

  • Sajonz, P., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 44(3), 148-157. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Retrieved January 16, 2026, from [Link]

  • Michalska, K., et al. (2009). Different sample stacking strategies for the determination of ertapenem and its impurities by micellar electrokinetic chromatography in pharmaceutical formulation. Journal of Chromatography A, 1216(14), 2934-2942. [Link]

  • Walker, S. E., et al. (2012). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 65(5), 364-370. [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ertapenem Sodium-impurities. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved January 16, 2026, from [Link]

  • Michalska, K., et al. (2009). Different sample stacking strategies for the determination of ertapenem and its impurities by micellar electrokinetic chromatography in pharmaceutical formulation. Journal of Chromatography A, 1216(14), 2934-2942. [Link]

  • Scilit. (n.d.). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Retrieved January 16, 2026, from [Link]

  • European Medicines Agency. (n.d.). Invanz. Retrieved January 16, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved January 16, 2026, from [Link]

  • IRIS - Institutional Research Information System. (n.d.). Ertapenem Manufacturing Process Development. Retrieved January 16, 2026, from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of Ertapenem Ring Open Impurity Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Impurity Control in Ertapenem

Ertapenem is a potent, broad-spectrum carbapenem antibiotic, a class of β-lactam antimicrobials reserved for treating moderate to severe infections caused by a wide range of bacteria.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. The molecular structure of Ertapenem, which features a strained β-lactam ring, is crucial for its antibacterial activity but also renders it susceptible to degradation.[3][][5]

One of the primary degradation pathways for Ertapenem is the hydrolysis of this β-lactam ring, which results in the formation of the Ertapenem Ring Open Impurity .[6][7] This impurity is pharmacologically inactive and its presence in the final drug product signifies a loss of potency and a potential risk to patient safety.[5] Therefore, stringent control and accurate quantification of this specific degradant are mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10]

This application note provides a comprehensive, scientifically grounded protocol for the precise quantification of the this compound. It leverages the metrological traceability and certified purity of a Certified Reference Material (CRM) in conjunction with a validated High-Performance Liquid Chromatography (HPLC) method. The methodologies described herein are designed to ensure data integrity, support regulatory compliance, and uphold the highest standards of pharmaceutical quality control.

The Foundational Role of a Certified Reference Material (CRM)

In analytical chemistry, the accuracy of a measurement is only as reliable as the standard against which it is compared. A Certified Reference Material (CRM) is the pinnacle of measurement standards.[11] It is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[11][12]

Why is a CRM non-negotiable for impurity quantification?

  • Unquestionable Accuracy: CRMs provide a benchmark with a precisely known concentration and purity, eliminating assumptions and serving as the "ground truth" for the analytical measurement.[11][12]

  • Method Validation & Verification: As stipulated by USP General Chapter <1225>, CRMs are indispensable for validating the accuracy, precision, and linearity of analytical procedures.[13][14][15]

  • Instrument Calibration: They are used to create reliable calibration curves, ensuring that the instrument response is accurately correlated to the impurity concentration.[12]

  • Regulatory Compliance: Using a CRM demonstrates to regulatory agencies (e.g., FDA, EMA) that the methods used for quality control are robust, accurate, and traceable to internationally recognized standards, in alignment with ICH Q3A(R2) guidelines for controlling impurities.[8][9][12]

In essence, the CRM transforms the analytical method into a self-validating system, providing the highest level of confidence in the reported impurity levels.[11]

Protocol: Quantification of this compound via HPLC-UV

This protocol details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of the this compound from the active pharmaceutical ingredient (API).

Critical Materials and Equipment
Item Specification Rationale
Primary Standard This compound CRMCertified concentration and purity are essential for accurate calibration.
Test Article Ertapenem API or Finished ProductThe sample to be analyzed for impurity content.
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard equipment for reproducible chromatographic analysis. A Photodiode Array (PDA) detector is recommended for peak purity assessment.
Analytical Column Inertsil Phenyl, 4.6 x 150 mm, 5 µmA phenyl column provides unique selectivity for carbapenems and their related impurities, offering good resolution.[6]
Mobile Phase A 20 mM Sodium Phosphate BufferBuffered mobile phase is critical for controlling the ionization state of the analytes and ensuring reproducible retention times.
Mobile Phase B HPLC Grade AcetonitrileThe organic modifier used to elute compounds from the reverse-phase column.
Diluent Mobile Phase AUsing the mobile phase as a diluent minimizes solvent effects and ensures peak shape integrity.
Other Equipment Analytical Balance, Volumetric Glassware (Class A), pH MeterFor accurate preparation of standards and samples.
Preparation of Solutions

Causality Note: Carbapenem antibiotics are notoriously unstable in solution.[16] All standard and sample solutions must be prepared fresh and analyzed promptly. If necessary, they should be maintained at 2-8°C in the autosampler for a limited duration, which should be validated.

A. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve an appropriate amount of monobasic sodium phosphate in HPLC grade water to achieve a 20 mM concentration. Adjust the pH to 8.0 using dilute sodium hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC grade Acetonitrile.

B. CRM Stock Solution (Standard Stock - S1):

  • Accurately weigh approximately 10 mg of the this compound CRM into a 100 mL volumetric flask.

  • Record the exact weight.

  • Dissolve and dilute to volume with Diluent. Mix thoroughly. This yields a stock solution of approximately 100 µg/mL.

  • Calculate the exact concentration based on the CRM's certified purity and the exact weight.

C. Calibration Curve Standards:

  • Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock (S1) with the Diluent. The range should bracket the expected impurity specification limit (e.g., from 50% to 150% of a 0.1% impurity level relative to the sample concentration).

D. Sample Solution (Test Solution):

  • Accurately weigh approximately 50 mg of the Ertapenem test article into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent. Mix thoroughly. This yields a nominal sample concentration of 1000 µg/mL (1.0 mg/mL).

Chromatographic Conditions
Parameter Setting Rationale
Column Inertsil Phenyl, 4.6 x 150 mm, 5 µmProvides necessary selectivity and resolution.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column ensuring good efficiency.
Column Temperature 30°CControlled temperature ensures stable and reproducible retention times.
Detection Wavelength 298 nmA common wavelength for detecting Ertapenem and its related substances.[17]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Gradient Program Time (min) % Mobile Phase B (ACN)
0.05
20.030
25.05
30.05
System Suitability Testing (SST)

Before sample analysis, inject a suitability solution (e.g., a mid-level calibration standard or a spiked sample) in replicate (n=5). The system is deemed ready for analysis only if the following criteria are met.

Parameter Acceptance Criterion Purpose
Tailing Factor (T) ≤ 2.0 for the impurity peakEnsures peak symmetry for accurate integration.[6]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system.
Resolution (Rs) ≥ 2.0 between Ertapenem and the Ring Open ImpurityConfirms that the two peaks are baseline separated, ensuring specificity.[6]

Data Analysis and Calculation

Step 1: Construct the Calibration Curve

  • Inject each calibration standard.

  • Plot the mean peak area of the this compound against the known concentration (µg/mL) of the CRM in each standard.

  • Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.999 to demonstrate linearity.

Step 2: Analyze the Test Solution

  • Inject the prepared Test Solution.

  • Identify the peak corresponding to the this compound by comparing its retention time with that of the CRM standard.

  • Integrate the peak area for the impurity.

Step 3: Calculate the Impurity Concentration

  • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the impurity in the Test Solution.

    • Concentration (µg/mL) = (Impurity Peak Area - y-intercept) / slope

Step 4: Report the Final Result

  • Calculate the percentage of the this compound relative to the nominal concentration of the Ertapenem in the Test Solution.

    • % Impurity = (Concentration of Impurity in Test Solution [µg/mL] / Nominal Concentration of Ertapenem in Test Solution [µg/mL]) x 100%

The results should be reported according to the reporting thresholds defined in ICH Q3A(R2) guidelines.[8][18]

Visualized Workflows

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting CRM Weigh this compound CRM Stock Prepare CRM Stock Solution (S1) CRM->Stock Sample Weigh Ertapenem Test Sample Test Prepare Test Solution Sample->Test Cal Prepare Calibration Standards (Serial Dilution) Stock->Cal SST Perform System Suitability Test (SST) Inject_Cal Inject Calibration Standards SST->Inject_Cal Inject_Test Inject Test Solution Inject_Cal->Inject_Test Cal_Curve Generate Calibration Curve (Area vs. Conc.) Quant Quantify Impurity in Sample using Regression Cal_Curve->Quant Report Calculate & Report % Impurity Quant->Report Calibration cluster_standards Certified Reference Material (CRM) Standards cluster_analysis Analysis & Calculation CRM1 Std 1 Conc: C1 Area: A1 Plot Plot Area (Y) vs. Conc. (X) Generate Linear Regression y = mx + c CRM1->Plot CRM2 Std 2 Conc: C2 Area: A2 CRM2->Plot CRM3 Std 3 Conc: C3 Area: A3 CRM3->Plot CRM4 Std 4 Conc: C4 Area: A4 CRM4->Plot Calc Calculate Conc_unknown = (A_unknown - c) / m Plot->Calc Test Unknown Sample Area: A_unknown Test->Calc

Sources

Application Note & Protocol: Monitoring Ertapenem Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Stability in Carbapenem Therapeutics

Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its efficacy, like all β-lactam antibiotics, is intrinsically linked to the chemical integrity of its core β-lactam ring.[3] This structural motif is, however, susceptible to hydrolytic cleavage, rendering the drug inactive. Therefore, a comprehensive understanding and a robust monitoring protocol for Ertapenem's degradation in solution are paramount for ensuring its therapeutic efficacy, patient safety, and for defining appropriate storage and administration conditions in a clinical setting.

This document provides a detailed protocol for monitoring the degradation of Ertapenem in solution. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Understanding Ertapenem's Instability: Key Factors and Degradation Pathways

The degradation of Ertapenem in aqueous solutions is a complex process influenced by several factors. A thorough grasp of these factors is critical for designing a meaningful stability study.

Factors Influencing Ertapenem Degradation:

FactorInfluence on StabilityRationale
pH Highly pH-dependent. Ertapenem exhibits maximum stability in a narrow pH range of approximately 5.0 to 7.5.[3][4][5]Both acidic and basic conditions catalyze the hydrolysis of the β-lactam ring.[3][6]
Temperature Degradation rate is significantly accelerated at higher temperatures.[7][8][9]Increased thermal energy provides the activation energy required for the hydrolytic reaction. Ertapenem is considerably more stable at refrigerated temperatures (e.g., 4°C) compared to room temperature.[7][8]
Concentration The degradation rate of Ertapenem is concentration-dependent.[8][10]Higher concentrations can lead to increased rates of degradation, including the formation of dimers.[11]
Solution Composition The type of intravenous solution affects stability. Greater stability is observed in sodium chloride solutions compared to those containing dextrose or mannitol.[7]The chemical composition of the diluent can influence the local chemical environment of the Ertapenem molecule, affecting its stability.
Buffers Certain buffer species can catalyze degradation.Acetate, phosphate, and borate buffers have been shown to have a catalytic effect on Ertapenem degradation.[4][6]

Primary Degradation Pathway:

The principal mechanism of Ertapenem degradation in solution is the hydrolysis of the amide bond within the β-lactam ring. This irreversible reaction leads to the opening of the ring and the formation of an inactive, open-ring degradation product. In more concentrated solutions, dimerization can also occur.

Ertapenem_Degradation Ertapenem Ertapenem (Active) OpenRing Open-Ring Degradant (Inactive) Ertapenem->OpenRing Hydrolysis (Primary Pathway) Catalyzed by H+, OH-, H2O, Buffers Dimer Dimer Degradants (Inactive) Ertapenem->Dimer Dimerization (Concentration Dependent) Ertapenem_Workflow cluster_prep 1. Solution Preparation cluster_sampling 2. Time-Point Sampling cluster_analysis 3. Analytical Quantification cluster_data 4. Data Analysis Prep Prepare Ertapenem solutions in desired buffers/media Stress Expose solutions to stress conditions (pH, Temp, Light) Prep->Stress Sampling Collect aliquots at predefined time intervals Stress->Sampling HPLC Quantify remaining Ertapenem using a stability-indicating HPLC-UV method Sampling->HPLC Kinetics Determine degradation kinetics (e.g., pseudo-first-order) HPLC->Kinetics HalfLife Calculate degradation rate constants and half-life Kinetics->HalfLife

Caption: Experimental workflow for Ertapenem degradation monitoring.

Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Ertapenem in solution. This method is designed to separate the parent Ertapenem from its degradation products, making it "stability-indicating."

1. Materials and Reagents:

  • Ertapenem reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate (or potassium phosphate)

  • Dibasic sodium phosphate (or potassium phosphate)

  • Orthophosphoric acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., LiChrospher RP-18, 5 µm, 250 mm x 4.6 mm) or a phenyl column

  • Data acquisition and processing software

3. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase Preparation (Isocratic):

    • Prepare a 25 mM phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic phosphate salts in deionized water.

    • Adjust the pH of the buffer to 6.5 using orthophosphoric acid.

    • The mobile phase consists of a mixture of the 25 mM phosphate buffer (pH 6.5) and methanol in a ratio of 85:15 (v/v). [6][12] 4. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh a suitable amount of Ertapenem reference standard.

    • Dissolve in a known volume of deionized water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations that will encompass the expected concentrations in the degradation study samples (e.g., 0.01 mg/mL to 0.1 mg/mL). [12] 4. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 5 µm, 250 mm x 4.6 mm
Mobile Phase 25 mM Phosphate Buffer (pH 6.5) : Methanol (85:15, v/v) [6][12]
Flow Rate 1.2 mL/min [6][12]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 298 nm [6][12]

5. Sample Preparation for Degradation Study:

  • Prepare Ertapenem solutions at the desired concentration (e.g., 10 mg/mL or 20 mg/mL) in the selected aqueous medium (e.g., 0.9% sodium chloride, various buffers). [7]2. Subject the solutions to the desired stress conditions (e.g., store at 4°C, 25°C, or elevated temperatures).

  • At each scheduled time point, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

6. Data Analysis and Interpretation:

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area of Ertapenem against the corresponding concentration.

  • Quantification of Ertapenem: Inject the prepared samples from the degradation study. Determine the concentration of Ertapenem in each sample by interpolating its peak area from the calibration curve.

  • Degradation Kinetics: The degradation of Ertapenem in solution typically follows pseudo-first-order kinetics. [5]This can be confirmed by plotting the natural logarithm of the Ertapenem concentration versus time. A linear plot indicates pseudo-first-order kinetics.

  • Calculation of Degradation Rate Constant (k) and Half-life (t½):

    • The slope of the linear plot of ln(concentration) vs. time is equal to -k.

    • The half-life can be calculated using the formula: t½ = 0.693 / k.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following validation parameters for the HPLC method should be assessed:

  • Specificity: The method's ability to resolve Ertapenem from its degradation products and any other potential impurities. This can be confirmed by analyzing stressed samples and observing no co-elution.

  • Linearity: The linear relationship between the detector response and the concentration of Ertapenem over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Ertapenem that can be reliably detected and quantified, respectively. [13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for monitoring the degradation of Ertapenem in solution. By understanding the factors that influence its stability and employing a robust, stability-indicating analytical method, researchers can generate accurate and reliable data. This information is crucial for the development of stable formulations, the establishment of appropriate storage and handling procedures, and ultimately, for ensuring the safe and effective use of this important antibiotic.

References

  • Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. [Link]

  • Jelińska, A., Cielecka-Piontek, J., & Zajac, M. (2006). Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies. Acta Poloniae Pharmaceutica, 63(6), 477-481. [Link]

  • Al-Haydar, M. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 49-59. [Link]

  • Sajonz, P., Wu, Y., Natishan, T. K., & DeTora, D. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Liquid Chromatography & Related Technologies, 29(7-8), 985-1002. [Link]

  • Patel, K. F., Cottrell, J., & He, L. (2012). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. Biomedical Chromatography, 27(3), 359-365. [Link]

  • Pedroso, T. M., et al. (2014). HPLC methods used for the analysis of ertapenem sodium in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 96, 273-281. [Link]

  • Livermore, D. M. (2002). Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties. Journal of Antimicrobial Chemotherapy, 50(suppl_1), 15-22. [Link]

  • Al-Haydar, M., Al-Jeborry, D., & Al-Khafaji, K. (2014). Effect of buffers on the ertapenem stability in aqueous solution. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 438-442. [Link]

  • McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

  • Walker, S. E., Law, S., Perks, W., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 121–126. [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2015). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-356. [Link]

  • Zhanel, G. G., Wiebe, R., Dilay, L., Thomson, K., Rubinstein, E., Hoban, D. J., ... & Karlowsky, J. A. (2008). Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties. Expert Review of Anti-infective Therapy, 6(1), 23-38. [Link]

  • De la-Torre-Alcaide, M., et al. (2022). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. Pharmaceuticals, 15(11), 1381. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 150610, Ertapenem. Retrieved from [Link].

  • Patel, K. F., & He, L. (2012). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. Biomedical Chromatography, 26(12), 1545-1551. [Link]

  • Walker, S. E., Law, S., Perks, W., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 121–126. [Link]

  • Phipps, S. D., & Johnson, C. E. (2005). Stability of ertapenem in an elastomeric infusion device. American Journal of Health-System Pharmacy, 62(13), 1410-1412. [Link]

  • Nicolau, D. P., & Kuti, J. L. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy, 68(5), 415–416. [Link]

  • Walker, S. E., Law, S., Perks, W., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 121-126. [Link]

Sources

Troubleshooting & Optimization

Ertapenem HPLC Analysis Troubleshooting Center: A Guide to Resolving Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Ertapenem. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter peak tailing—one of the most common and frustrating issues in chromatographic analysis. Poor peak shape can compromise resolution, accuracy, and the overall validity of your results.

This resource provides in-depth, structured troubleshooting advice in a direct question-and-answer format. We will delve into the root causes of peak tailing specific to Ertapenem and provide step-by-step protocols to diagnose and resolve them, ensuring the scientific integrity and robustness of your analytical method.

Understanding the Culprit: Why Does Ertapenem Tailing Occur?

Ertapenem is a carbapenem antibiotic with multiple ionizable functional groups, including carboxylic acids.[1] Its chemical structure makes it susceptible to secondary interactions with the stationary phase in reversed-phase HPLC, which is the primary cause of peak tailing.[2] The most common issue is the interaction between Ertapenem's negatively charged carboxylate groups and positively charged or acidic sites on the silica-based column packing, particularly residual silanol groups (Si-OH).[3][4]

These secondary interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer than others, resulting in an asymmetric or "tailing" peak instead of a sharp, symmetrical Gaussian peak.[5] This guide will walk you through a logical process to eliminate these unwanted interactions.

Level 1: The Initial Diagnosis & Quick Checks

Before making significant changes to your method, always start with the simplest potential issues. These questions address common oversights in preparation and system setup.

Q1: I've suddenly started seeing peak tailing for Ertapenem. Where do I begin?

When peak tailing appears unexpectedly, the cause is often a recent change or a consumable part reaching the end of its life. A systematic check is the most efficient approach.

The most common cause of sudden, universal peak tailing (affecting all peaks) is a partial blockage of the column inlet frit.[6] This can be caused by particulate matter from the sample, mobile phase, or wear from pump and injector seals. Another frequent cause is the degradation of a guard column, which is designed to protect the more expensive analytical column.[7]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Initial Troubleshooting Decision Tree.

Experimental Protocol: Column Backflushing

  • Disconnect: Disconnect the column from the detector.

  • Reverse: Reverse the column direction in the instrument.

  • Flush: Direct the column outlet to a waste beaker and flush with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes.[2]

  • Reconnect: Return the column to its original orientation and reconnect it to the detector.

  • Equilibrate & Test: Equilibrate the system with the mobile phase and inject a standard to check performance.

Level 2: Troubleshooting the Mobile Phase

The mobile phase is the most easily adjusted parameter and has a profound impact on the peak shape of ionizable compounds like Ertapenem.

Q2: My Ertapenem peak is tailing. Could my mobile phase pH be the problem?

Yes, this is highly likely. The pH of your mobile phase dictates the ionization state of both your analyte and the residual silanol groups on the column's stationary phase.

  • Mechanism: Ertapenem has acidic functional groups. At a mobile phase pH near its pKa, Ertapenem will exist as a mixture of ionized and non-ionized forms, leading to peak broadening or splitting.[8] More importantly, at a mid-range pH (e.g., pH > 4), residual silanol groups on the silica surface become deprotonated (Si-O⁻), creating active sites that can strongly and undesirably interact with any positively charged sites on the analyte or through cation-exchange mechanisms, causing significant tailing.[9]

  • Solution: The most effective strategy is to control the pH to suppress the ionization of the problematic silanol groups. By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral, minimizing the secondary interactions that cause tailing.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Effect of Mobile Phase pH on Analyte-Silanol Interaction.

Q3: I've lowered the pH with an acid, but I still see tailing. What's next?

While adding an acid like formic or trifluoroacetic acid (TFA) lowers the pH, it may not provide sufficient buffering capacity to maintain that pH consistently as the sample travels through the column.[11] Insufficient buffering can lead to localized pH shifts within the sample band, causing peak distortion.[9]

  • Solution: Use a proper buffer system. A buffer resists changes in pH and ensures a stable chemical environment.[12] For low pH applications, a phosphate or formate buffer is common.

Buffer ComponentTypical ConcentrationRecommended pH RangeKey Considerations
Phosphate Buffer 20-50 mM2.1 - 3.1 & 6.2 - 8.2Excellent UV transparency. Not volatile (incompatible with MS). Can precipitate in high concentrations of acetonitrile.[13]
Formate Buffer 10-20 mM2.7 - 4.7Volatile and MS-compatible. Good choice for LC-MS applications.[13]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.1Acts as an ion-pairing agent, which can improve peak shape for some compounds, but can cause ion suppression in MS detectors.[14]

Experimental Protocol: Preparing a Buffered Mobile Phase (pH 2.8)

  • Reagent Preparation: Prepare a 50 mM stock solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.

  • pH Adjustment: In a beaker, add a sufficient volume of the phosphate stock solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads 2.8.

  • Final Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile) in the ratio specified by your method (e.g., 85:15 v/v aqueous buffer to acetonitrile).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.[15]

Level 3: Investigating the HPLC Column and Analyte

If mobile phase optimization does not resolve the tailing, the issue may lie with the column chemistry or other method parameters.

Q4: I'm using a buffered, low-pH mobile phase, but the Ertapenem peak is still not symmetrical. Could it be my column?

Yes. Not all C18 columns are created equal. The source of the base silica and the manufacturing process dramatically affect column performance.

  • Cause 1: Low-Purity Silica (Type A): Older columns often use "Type A" silica, which has a higher concentration of acidic silanol groups and metal impurities. These columns are much more prone to causing peak tailing for polar and acidic compounds.[9]

  • Cause 2: Poor End-Capping: During manufacturing, the silica surface is bonded with the C18 chains. However, steric hindrance prevents all silanol groups from reacting. A secondary "end-capping" step is performed to deactivate many of the remaining silanols. Incomplete or degraded end-capping exposes these active sites.[2]

  • Solution: Switch to a modern, high-purity, fully end-capped "Type B" silica column. These columns have significantly lower silanol activity and provide much better peak shapes for challenging compounds like Ertapenem.[3] Columns with alternative chemistries, such as those with polar-embedded groups, can also provide additional shielding from residual silanols.[16]

Q5: Could I be overloading my column?

Column overload is a common cause of peak shape distortion, though it often presents as "fronting" (a leading edge) more than tailing. However, severe mass overload can lead to tailing peaks that look like right triangles.[6]

  • Mechanism: When too much sample mass is injected, the localized concentration of the analyte exceeds the linear capacity of the stationary phase. This saturates the primary retention sites, causing excess molecules to travel faster, which can distort the peak.

  • Diagnosis & Solution: Perform a simple dilution series. Reduce the concentration of your Ertapenem standard by a factor of 5 and 10 and inject it. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.[8] The solution is to inject a lower concentration or a smaller volume.

Frequently Asked Questions (FAQs)

Q: Can my sample solvent cause peak tailing? A: Yes. Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker (more aqueous) than the mobile phase.[8] Dissolving Ertapenem in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause the sample band to spread improperly at the column head, leading to peak distortion.

Q: My method uses a buffer with triethylamine (TEA). Is this necessary? A: Historically, additives like triethylamine (a small basic molecule) were used as "silanol blockers."[5] TEA would preferentially interact with the acidic silanol sites, masking them from the analyte. With modern high-purity columns, such additives are generally not needed and can complicate mobile phase preparation and cause baseline issues.[9] If your method relies on TEA, it is likely developed on an older generation column, and switching to a modern column is a better long-term solution.

Q: Can system dead volume cause my peaks to tail? A: Yes. Excessive extra-column volume, often called "dead volume," can cause symmetrical peak broadening and tailing, especially for early-eluting peaks.[10][16] This can be caused by using tubing with too wide an internal diameter or by an improper connection between the tubing and the column end-fitting, creating a small void. Ensure all connections are secure and use tubing with an appropriate inner diameter (e.g., 0.005" or less) for your system.[10]

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved January 16, 2026, from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • PharmaCores. (n.d.). Discover the Art of Buffer selection in HPLC Development part 2.
  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved January 16, 2026, from [Link]

  • Stoll, D. R., & McCalley, D. V. (2020, January 31). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC Europe.
  • Dong, M. W., & Layne, J. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved January 16, 2026, from [Link]

  • Chromatography World. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of ertapenem sodium with pKa calculation by Chemicalize. Retrieved January 16, 2026, from [Link]

  • The Merck Index Online. (n.d.). Ertapenem. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ertapenem. Retrieved January 16, 2026, from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 16, 2026, from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Drugs.com. (2025, June 30). Ertapenem Monograph for Professionals. Retrieved January 16, 2026, from [Link]

  • Fresenius Kabi Canada. (2019, December 23). Ertapenem for Injection - PRODUCT MONOGRAPH.
  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences.
  • Sandoz Canada Inc. (2023, April 13).
  • Journal of Science & Technology. (n.d.). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Ertapenem Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of Ertapenem and its related impurities. Ertapenem, a 1-β methyl-carbapenem antibiotic, is notoriously unstable, making the sensitive and accurate quantification of its process and degradation impurities a significant analytical challenge.[1] Its susceptibility to hydrolysis, dimerization, and other degradation pathways necessitates highly optimized and robust analytical methods to ensure product quality and patient safety.[2][]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into method optimization and troubleshooting, grounded in the fundamental chemistry of Ertapenem and the physics of LC-MS/MS analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you to the core challenges and starting points for your analysis.

Q1: What are the primary degradation pathways and key impurities of Ertapenem?

Ertapenem's core β-lactam ring is susceptible to hydrolysis, which opens the ring and inactivates the antibiotic.[2] Other significant degradation pathways include the formation of various dimers and dehydrated dimers, particularly in concentrated solutions.[4] Key impurities to monitor include:

  • Open-Ring Hydrolyzed Ertapenem: The product of hydrolysis.

  • Ertapenem Dimers: Resulting from bimolecular reactions.[4]

  • Process Impurities: Arising from the manufacturing process itself.[]

Q2: Why is achieving high sensitivity for these impurities so difficult?

Several factors contribute to the difficulty:

  • Inherent Instability: Ertapenem degrades rapidly in solution, especially at non-neutral pH and ambient temperature.[5][6] This means your sample preparation and analysis workflow can inadvertently create the very impurities you are trying to measure.

  • Poor Ionization/Suppression: Some impurities, particularly the larger dimers, may ionize less efficiently than the parent drug. Furthermore, formulation excipients or mobile phase components can cause significant ion suppression, masking the low-level impurity signals.[7][8][9]

  • Chromatographic Co-elution: The impurities are structurally similar to Ertapenem and to each other, making chromatographic separation challenging. Co-elution can lead to ion suppression and inaccurate quantification.[10]

Q3: What are the generally accepted MS/MS transitions for Ertapenem and its hydrolyzed form?

While optimization is always required for your specific instrument, the following Multiple Reaction Monitoring (MRM) transitions are excellent starting points for positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Ertapenem 476.1432.1Corresponds to the protonated molecule [M+H]⁺ and a subsequent loss of CO₂ (44 Da).[5][11]
476.2346.0An alternative, often confirmatory, fragment ion.[12]
Hydrolyzed Ertapenem 494.1450.1Represents the protonated, ring-opened form [M+H₂O+H]⁺, also with a subsequent loss of CO₂.[11]
Ertapenem-D₄ (Internal Std.) 480.1436.1Deuterated internal standard for robust quantification.[5][12]

Q4: How should I begin developing my LC method?

A reverse-phase method using a C18 column is the most common starting point.[6][12] Pay close attention to the mobile phase.

  • Mobile Phase A: Water with 0.1% Formic Acid. This maintains an acidic pH to promote protonation for ESI+ mode and can improve stability compared to basic conditions.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A shallow gradient is often necessary to resolve closely eluting impurities.[4][]

  • Temperature: Maintain the column at a controlled temperature (e.g., 40 °C) for reproducible retention times.[4][]

Q5: What is the single most critical factor in sample preparation for Ertapenem?

Minimize degradation. Due to Ertapenem's instability, sample preparation must be performed quickly and at cold temperatures.[5][14] Reconstituted samples should be kept in an autosampler cooled to ~4°C and analyzed promptly.[6] Storing samples at room temperature, even for a few hours, can lead to significant degradation and artificially high impurity results.[5][15]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

When your results are not what you expect, a logical troubleshooting process is essential. This guide walks you through common problems, from the instrument to the sample.

Caption: Troubleshooting workflow for low LC-MS/MS signal.

Problem: No or Low Signal for Impurities (and/or Ertapenem)

1. Verify Mass Spectrometer Performance

  • Causality: Before troubleshooting the chromatography or sample, you must confirm the detector is functioning correctly.

  • Protocol: Directly infuse a freshly prepared solution of an Ertapenem reference standard (e.g., 0.1-1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer.

  • Expected Outcome: You should see a stable, strong signal for the [M+H]⁺ ion at m/z 476.1.

  • Troubleshooting:

    • No Signal: Check instrument calibration, detector voltage, and basic source parameters like capillary voltage and gas flows.[16][17] Ensure the ESI probe is correctly positioned and not clogged.

    • Weak/Unstable Signal: Optimize ESI source parameters. Key parameters for carbapenems include nebulizer gas pressure (controls droplet size), drying gas temperature (aids desolvation), and capillary voltage (drives the electrospray process).[18] A systematic optimization (Design of Experiments) can be highly effective.[18]

2. Evaluate the Liquid Chromatography

  • Causality: Analyte must be successfully transferred from the LC to the MS. Issues with the column, mobile phase, or connections will prevent the MS from ever seeing the compound.

  • Protocol: With the system in a stable state, inject a reasonably concentrated (e.g., 5-10 µg/mL) Ertapenem standard.

  • Expected Outcome: A sharp, well-defined chromatographic peak should appear at the expected retention time.

  • Troubleshooting:

    • No Peak: Check for leaks in the system, particularly between the column and the MS source.[16] Ensure the mobile phase pumps are delivering the correct flow rate and composition. Confirm the correct column is installed and not blocked.

    • Poor Peak Shape (Broad, Tailing): This often points to issues with the column or mobile phase. The column may be contaminated or nearing the end of its life. Secondary interactions between the acidic Ertapenem molecule and the stationary phase can also cause tailing; ensure the mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep the analyte protonated.[19]

3. Scrutinize Sample Preparation and Stability

  • Causality: Ertapenem's instability is a primary cause of low signal. If the analyte has degraded before injection, no amount of instrument optimization will recover the signal.[2][20]

  • Protocol: Prepare a brand new sample from solid material. Immediately place it in a cooled autosampler (~4°C) and inject it as the next sample in your sequence.

  • Expected Outcome: Signal intensity should be significantly higher compared to a sample that has been sitting at room temperature. A validated method shows ertapenem is stable for at least 20 hours in an autosampler at 6°C.[6]

  • Troubleshooting:

    • Still Low Signal: Review your dissolution solvent. Is it compatible with your mobile phase? High concentrations of non-volatile buffers or salts used in some formulations can cause severe ion suppression.[7][21]

4. Investigate Ion Suppression

  • Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the ESI source, reducing its signal without being visible in the chromatogram.[8][9][22] This is a major concern for trace impurity analysis.

  • Protocol: Perform a post-column infusion experiment. While injecting a blank matrix sample (e.g., dissolved excipients), continuously 'T' in a solution of your impurity standard post-column.

  • Expected Outcome: You will observe a stable baseline signal from the infused standard. Any dips or valleys in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.

  • Troubleshooting:

    • Suppression Detected: Adjust your chromatography to move the impurity peak away from the suppression zone.[22] Improve your sample preparation using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[22] Diluting the sample can also reduce the concentration of interfering species.[9] The most robust solution is the use of a co-eluting stable isotope-labeled internal standard (e.g., Ertapenem-D₄), which will be suppressed to the same degree as the analyte, allowing for accurate correction.[5][6]

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Sample Preparation (from Drug Substance)
  • Accurately weigh ~10 mg of Ertapenem drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using a pre-chilled (4°C) diluent of 95:5 Water:Acetonitrile. This creates a 1 mg/mL stock solution.

  • Immediately perform serial dilutions using the same cold diluent to create calibration standards and QC samples at the desired concentrations.

  • Transfer samples to autosampler vials and place them in a cooled autosampler tray (set to 4-8°C).

  • Critical Control Point: The time from initial dissolution to placement in the cooled autosampler should be minimized, ideally less than 30 minutes.

Protocol 2: Starting LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for Ertapenem and its polar impurities.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reverse-phase separation.
Gradient 2% B to 40% B over 10 minA starting point; adjust based on impurity profile.
Flow Rate 0.3 mL/minLower flow rates can improve ESI efficiency.[17]
Column Temp. 40 °CEnsures reproducible retention times.[4][]
Injection Vol. 5 µLMinimize injection of non-volatile matrix components.
Ionization Mode ESI Positive (ESI+)Ertapenem contains basic nitrogens that readily protonate.
Capillary Voltage 3500 VTypical starting value; must be optimized.[5][17]
Nebulizer Gas 35 psiOptimize for stable spray and best signal.[17]
Drying Gas Temp. 350 °CFacilitates desolvation of droplets.[5]
MRM Dwell Time 50-100 msEnsure at least 12-15 data points across each peak.

Section 4: Mechanistic Insights

Caption: Key degradation pathways for Ertapenem.

Understanding the "why" behind these analytical challenges is key to developing truly robust methods.

  • The Unstable β-Lactam Ring: The four-membered β-lactam ring is the pharmacologically active part of all carbapenem antibiotics.[1] This ring is highly strained and, therefore, susceptible to nucleophilic attack, most commonly by water (hydrolysis). This reaction is catalyzed by both acidic and basic conditions, cleaving the ring and rendering the molecule inactive.[2][23] This is why maintaining appropriate pH and low temperature during sample handling is not just a recommendation, but a requirement for accurate analysis.

  • The Challenge of Dimerization: At higher concentrations, such as in formulated drug product or during manufacturing, Ertapenem molecules can react with each other.[4] This leads to the formation of various dimers (e.g., m/z 951) and dehydrated dimers (m/z 933).[4][] These impurities are much larger and can have different chromatographic and ionization properties, making them difficult to detect at the same time as smaller impurities without a well-optimized gradient and MS method.

  • Optimizing Electrospray Ionization (ESI): ESI is a process of creating gas-phase ions from a liquid solution. For Ertapenem, we use positive mode to protonate the molecule ([M+H]⁺). The efficiency of this process depends on creating fine, charged droplets and effectively evaporating the solvent to release the ion.

    • Nebulizer Gas is critical for creating the initial fine spray. Too little pressure creates large droplets that don't desolvate well; too much can destabilize the spray.[17]

    • Drying Gas (Temperature and Flow) provides the energy to evaporate the solvent. This must be balanced to avoid thermal degradation of the already unstable Ertapenem.

    • Mobile Phase Composition directly impacts ionization. The organic solvent (acetonitrile/methanol) helps in desolvation, while the acid (formic acid) provides the protons necessary for ionization.[17]

By understanding these mechanisms, you can make more informed decisions during method development and troubleshooting, leading to more sensitive, accurate, and reliable data for your Ertapenem impurity analysis.

References

  • MS and LC parameters for ertapenem and hydrolyzed ertapenem. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Trace Determination of β-Lactam Antibiotics in Surface Water and Urban Wastewater Using Liquid Chromatography Combined with Electrospray Tandem Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • MALDI-TOF MS spectrum showing ertapenem and its degradation products.... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stability of ertapenem in aqueous solutions | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Ertapenem in Human Serum - Walsh Medical Media. (2015, April 20). Retrieved January 16, 2026, from [Link]

  • Mass Spectra of non-hydrolyzed and hydrolyzed Ertapenem and mass... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Determination of ertapenem in plasma and ascitic fluid by UHPLC-MS/MS in cirrhotic patients with spontaneous bacterial peritonitis - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Different sample stacking strategies for the determination of ertapenem and its impurities by micellar electrokinetic chromatography in pharmaceutical formulation - PubMed. (2009, April 3). Retrieved January 16, 2026, from [Link]

  • (PDF) Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (n.d.). Retrieved January 16, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved January 16, 2026, from [Link]

  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation - Journal of Science & Technology. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Effect of buffer solutions on the degradation of ertapenem in aqueous solution. (n.d.). Retrieved January 16, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ertapenem Manufacturing Process Development - IRIS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Different sample stacking strategies for the determination of ertapenem and its impurities by micellar electrokinetic chromatography in pharmaceutical formulation - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ertapenem | C22H25N3O7S | CID 150610 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.). Retrieved January 16, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. (n.d.). Retrieved January 16, 2026, from [Link]

  • Trace Impurity Identification | Contract Pharma. (2011, November 14). Retrieved January 16, 2026, from [Link]

  • LC-MS Troubleshooting: From Frustration to Fix | LCGC International. (n.d.). Retrieved January 16, 2026, from [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Enhancing carbapenem antimicrobial dosing optimization: synergy of antimicrobial stewardship teams and ward-based clinical pharmacists - PMC - NIH. (2024, March 19). Retrieved January 16, 2026, from [Link]

  • Official Monographs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016, March 1). Retrieved January 16, 2026, from [Link]

  • Carbapenem-Sparing Strategies for ESBL Producers: When and How - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • the european directorate for the quality of medicines & healthcare (edqm). (n.d.). Retrieved January 16, 2026, from [Link]

  • Ertapenem for Injection - PRODUCT MONOGRAPH. (2019, December 23). Retrieved January 16, 2026, from [Link]

  • Impurity Control in the European Pharmacopoeia. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Ertapenem Stability-Indicating Method Development

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Ertapenem stability-indicating method development. As a Senior Application Scientist, I understand the unique difficulties associated with this unstable carbapenem antibiotic. Ertapenem's susceptibility to hydrolysis and dimerization presents significant analytical hurdles.[1][2] This guide is designed to provide practical, field-proven insights to help you navigate these challenges, moving beyond simple procedural lists to explain the causality behind experimental choices. Our goal is to empower you to develop robust, reliable, and regulatory-compliant methods.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the core challenges in Ertapenem analysis.

Q1: What makes Ertapenem inherently difficult to work with in a lab setting?

Ertapenem is a β-lactam antibiotic, and its core structure, the bicyclic 4:5 fused ring, is the primary reason for its instability. This ring is highly susceptible to cleavage under various conditions, particularly hydrolysis. Furthermore, Ertapenem's stability is highly dependent on pH, temperature, and concentration.[3][4][5] In aqueous solutions, it can readily degrade through hydrolysis to form a ring-opened, inactive metabolite, or undergo bimolecular reactions to form various dimers.[1][6] This inherent instability means that degradation can occur not just during stress studies, but also during sample preparation and analysis, demanding meticulous control over experimental conditions.[1]

Q2: What are the primary degradation pathways I should expect to see for Ertapenem?

You should anticipate two main degradation routes:

  • Hydrolysis: This is the cleavage of the β-lactam ring, resulting in the formation of a pharmacologically inactive ring-opened derivative.[6] This is a major degradation pathway under acidic, basic, and thermal stress.[1][7]

  • Dimerization: In solution, especially at higher concentrations, Ertapenem molecules can react with each other to form dimers and dehydrated dimers.[1][8] These are critical impurities to monitor and resolve chromatographically.

Below is a simplified representation of these key degradation pathways.

Ertapenem_Degradation Ertapenem Ertapenem (Active API) Hydrolysis_Product Ring-Opened Product (Inactive Metabolite) Ertapenem->Hydrolysis_Product  Hydrolysis (Acid, Base, Heat) Dimers Dimer Impurities (e.g., Dimers I+II) Ertapenem->Dimers  Dimerization (Concentration Dependent)

Caption: Key degradation pathways of Ertapenem.

Q3: Why is a 'stability-indicating' method so critical for Ertapenem?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[9] For a highly unstable drug like Ertapenem, this is non-negotiable for several reasons:

  • Safety and Efficacy: The method must prove that the measured decrease in the active pharmaceutical ingredient (API) is directly related to its degradation, ensuring that patient safety and drug efficacy are not compromised.[9]

  • Regulatory Compliance: Global regulatory bodies, including the ICH and FDA, mandate the use of validated stability-indicating methods for drug stability studies to establish a product's shelf-life and storage conditions.[9][10][11]

  • Accurate Quantification: A significant challenge with Ertapenem is that its major degradation products can have different UV response factors compared to the parent API.[1][12] A simple method might misquantify these impurities. A true SIM ensures specificity, allowing for accurate measurement of both the API and its degradants.

Q4: What are the essential ICH guidelines I need to follow for this work?

The International Council for Harmonisation (ICH) provides the primary framework. Key guidelines include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[10]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides the standards for assessing the light sensitivity of the drug.[10]

  • ICH Q2(R1): Validation of Analytical Procedures: This details the parameters required to validate your analytical method, including specificity, accuracy, precision, linearity, and robustness.[11]

Forced degradation (stress testing) is a central component of these guidelines, used to identify likely degradation products and demonstrate the specificity of your analytical method.[9][10]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during method development, providing causal explanations and actionable solutions.

Problem: My Ertapenem peak is tailing excessively (Tailing Factor > 2). What are the likely causes and solutions?

  • The Cause: Peak tailing for Ertapenem is a common issue.[1] It often stems from secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns. Ertapenem's multiple ionizable groups can exacerbate this effect. Another cause can be column overload if the sample concentration is too high.

  • The Solution:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is well-controlled. A phosphate buffer at a pH between 6.5 and 8.0 is often a good starting point.[1][7] This helps maintain a consistent ionization state for Ertapenem and minimizes unwanted silanol interactions.

    • Select an Appropriate Column: Consider using a high-purity, end-capped C18 column or, as has been shown to be effective, a Phenyl column.[1][13] Phenyl phases offer different selectivity and can sometimes reduce tailing for specific compounds.

    • Check Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • System Check: Rule out instrumental issues by checking for dead volume in fittings or a partially blocked column frit.

Problem: I am not seeing good resolution between Ertapenem and its dimer impurities. How can I improve separation?

  • The Cause: Dimer impurities are structurally similar to the parent drug and can be difficult to separate, often co-eluting or appearing as shoulders on the main peak.[1] Achieving the resolution required by system suitability criteria (often >2) can be challenging.[1]

  • The Solution:

    • Switch to Gradient Elution: Isocratic methods may lack the power to resolve these closely related species. A gradient elution, typically with a phosphate buffer as Aqueous Phase A and acetonitrile as Organic Phase B, is highly recommended.[1][12] Start with a low percentage of acetonitrile and gradually increase the concentration to elute the more retained dimers after the main Ertapenem peak.

    • Adjust Mobile Phase pH: Small changes in pH can alter the ionization and retention of both Ertapenem and its dimers, potentially improving resolution. Systematically evaluate a pH range (e.g., 6.0 to 8.0).

    • Lower the Column Temperature: Running the column at ambient or slightly below ambient temperature can sometimes enhance resolution, although this may increase run time and backpressure.

    • Evaluate Different Stationary Phases: If a C18 column is not providing adequate separation, a Phenyl or a different selectivity C18 column (e.g., with a different ligand density or end-capping) could provide the necessary resolving power.

Troubleshooting_Workflow Start Poor Resolution (Ertapenem & Dimers) Check_SST Verify System Suitability (Pressure, Tailing) Start->Check_SST Is_Gradient Using Gradient Elution? Check_SST->Is_Gradient Switch_Gradient Implement Gradient (e.g., Buffer/ACN) Is_Gradient->Switch_Gradient No Adjust_Gradient Optimize Gradient Slope (Steeper or Shallower) Is_Gradient->Adjust_Gradient Yes Switch_Gradient->Adjust_Gradient Adjust_pH Systematically Adjust Mobile Phase pH (±0.5) Adjust_Gradient->Adjust_pH Change_Column Evaluate Different Stationary Phase (e.g., Phenyl Column) Adjust_pH->Change_Column Success Resolution Achieved Change_Column->Success

Caption: Troubleshooting workflow for poor chromatographic resolution.

Problem: My sample shows significant degradation before the analysis is complete. How can I improve in-process stability?

  • The Cause: Ertapenem's instability in solution is a primary challenge.[1] Samples left at room temperature in an autosampler for several hours can show considerable degradation, leading to inaccurate results. The degradation rate is often concentration-dependent, with higher concentrations degrading faster.[5]

  • The Solution:

    • Refrigerate the Autosampler: Use an autosampler with temperature control set to a low temperature, typically 5°C. This is the most effective way to minimize degradation during a long analytical sequence.[1]

    • Minimize Time in Solution: Prepare samples immediately before placing them in the autosampler and plan your sequence to minimize the time the last sample waits for injection.

    • Use a Stabilizing Diluent: While water is a common diluent, some studies have evaluated buffered solutions.[1] A buffer at a neutral pH (e.g., a 10mM MOPS solution at pH 7.0) can provide a more stable environment than unbuffered water.[1]

    • Work with Lower Concentrations: If permissible by the method's sensitivity, using lower concentrations of Ertapenem can slow the rate of degradation, particularly dimerization.[5]

Problem: My mass balance in forced degradation studies is poor (<95%). What could be the reason?

  • The Cause: A poor mass balance suggests that not all degradation products are being accounted for. This can happen for several reasons:

    • Some degradants do not have a chromophore and are therefore invisible to the UV detector.

    • Degradants are strongly retained and do not elute from the column during the run.

    • The UV response factors of the degradants are significantly different from the parent drug, leading to inaccurate quantification.[1][12]

    • The API or degradants have precipitated out of solution.

  • The Solution:

    • Use a Photodiode Array (PDA) Detector: A PDA detector is essential. It allows you to check for peak purity and identify the presence of co-eluting peaks.[1] It also helps in comparing UV spectra to see if degradant peaks are spectrally different from the parent drug.

    • Extend Gradient Run Time: Add a high-organic, column-flushing step at the end of your gradient to ensure all components have eluted.

    • Change Detection Wavelength: Analyze your samples at different wavelengths to see if other impurities become visible.

    • Use Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool to search for non-chromophoric or unexpected degradation products to achieve a better mass balance.

    • Determine Relative Response Factors (RRF): For accurate quantification, the RRF for major degradation products must be determined. This often requires isolating the impurities, confirming their structure, and analyzing them at known concentrations.[12]

Key Experimental Protocols & Data

Protocol 1: Recommended Forced Degradation Conditions

Forced degradation (stress testing) is performed to demonstrate the specificity of the method by generating the likely degradation products.[9] The goal is to achieve a target degradation of 5-20%.[14]

Stress ConditionReagent / ConditionTypical Duration & TemperatureExpected Primary Degradants
Acid Hydrolysis 0.1 M HCl17 hours at ambientRing-opened product[1][7]
Base Hydrolysis 0.1 M NaOH7.5 hours at ambientSignificant levels of ring-opened product and other degradants[1][15]
Oxidation 0.03% - 3% H₂O₂2-4 hours at 5°C to ambientVarious oxidative degradants[1][15]
Thermal Degradation 80°C (in solution) or 105°C (solid)60-80 minutes (solution) / 24 hours (solid)Ring-opened product, dimers, ethanolysis products[1][3]
Photolytic Degradation ICH-compliant light chamber (UV/Vis)6 hours (or 1.2 million lux hours)Photolytic degradants[1][9]

Note: These conditions are starting points. You must adjust the duration, temperature, or reagent concentration to achieve the target degradation for your specific drug product. Neutralize acidic and basic samples to a pH of ~7 before injection to prevent damage to the column.[1]

Protocol 2: Baseline HPLC Method & System Suitability

This protocol provides a validated starting point for your method development.

Table 2: Typical HPLC Parameters for Ertapenem Analysis

ParameterRecommended SettingRationale
Column Inertsil Phenyl or equivalent (e.g., 150 x 4.6 mm, 5 µm)Phenyl phase provides good selectivity for Ertapenem and its degradants.[1]
Mobile Phase A 20 mM Sodium Phosphate BufferProvides buffering capacity to maintain a stable pH.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
pH (Aqueous) 8.0 (Adjusted with NaOH)Balances analyte retention and stability.[1]
Elution Mode GradientNecessary to resolve the main peak from multiple degradation products.[1]
Flow Rate 1.0 - 1.3 mL/minProvides optimal efficiency for a 4.6 mm ID column.[7][16]
Column Temperature Ambient (~25°C)A controlled temperature ensures reproducible retention times.
Detection UV at 298 nmWavelength of good absorbance for Ertapenem.[7][17]
Injection Volume 10 - 20 µLStandard volume to avoid column overload.
Diluent 10 mM MOPS buffer (pH 7.0) or WaterA buffered diluent can improve sample stability.[1]

System Suitability Test (SST) Criteria: Before running any samples, ensure your system meets these criteria to guarantee data integrity.

  • Tailing Factor: The tailing factor for the Ertapenem peak should be < 2.0 .[1]

  • Resolution: The resolution between the Ertapenem peak and the closest eluting impurity (e.g., Dimer II) should be > 2.0 .[1]

  • Precision: The relative standard deviation (RSD) for peak area from five replicate injections of a standard solution should be < 2.0% .

References

  • Sajonz, P., Wu, Y., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.
  • Jain, D., et al. Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Cielecka-Piontek, J., et al. Stability of ertapenem in aqueous solutions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. [Link]

  • Walker, S. E., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy. [Link]

  • Al-Haydar, M. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences. [Link]

  • Sajonz, P., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1ß-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Semantic Scholar. (2006). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. [Link]

  • De Souza, J., et al. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. ResearchGate. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Al-Haydar, M., et al. (2016). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • PubMed. (2006). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. [Link]

  • ResearchGate. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. [Link]

  • Boston Analytical. (2020). ICH Stability Testing and Method Development. YouTube. [Link]

  • Cielecka-Piontek, J., et al. (2011). Recent Advances in Stability Studies of Carbapenems. Bentham Science Publishers. [Link]

  • Nicolau, D. P., & Kuti, J. L. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy. [Link]

  • Deepak, J., et al. (2015). Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Kumar, V., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Sivanadh, M. (2017). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology. [Link]

Sources

resolving co-elution of Ertapenem degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving analytical challenges in the stability testing of Ertapenem. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the co-elution of Ertapenem and its degradation products during HPLC analysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you achieve baseline resolution and ensure the integrity of your stability-indicating methods.

Troubleshooting Guide: Resolving Co-elution of Ertapenem Degradation Products

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant challenge that can compromise the accuracy and validity of quantitative analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues in your Ertapenem HPLC method.

Q1: My chromatogram shows a broad or shouldered peak for Ertapenem after a forced degradation study. How can I confirm co-elution and what is my first step?

A1: Initial Diagnosis and First Steps

Confirming co-elution is the critical first step. A visually asymmetrical peak is a strong indicator, but more rigorous confirmation is necessary.[2]

  • Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity function. This tool compares UV-Vis spectra across the peak. A non-homogenous peak purity indicates the presence of co-eluting species with different chromophores.[2][3]

  • Mass Spectrometry (MS): If coupled with an MS detector, examine the mass spectra across the peak. The presence of multiple parent ions (m/z) confirms co-elution. Ertapenem's main degradation products include the ring-opened hydrolysis product and various dimers, which will have distinct masses.[4][5][6]

Your First Troubleshooting Step: Adjusting Mobile Phase Strength

The simplest initial step is to modify the retention factor (k') by adjusting the mobile phase strength.[7][8] For reversed-phase HPLC, this involves altering the ratio of the aqueous buffer to the organic modifier.

  • Causality: Ertapenem and its degradation products, particularly the initial ring-opened hydrolytic product, may have very similar polarities.[9] By increasing the aqueous portion of the mobile phase (weaker solvent), you increase the retention time of all components.[8] This longer interaction time with the stationary phase can often be sufficient to resolve closely eluting peaks.

Protocol 1: Mobile Phase Strength Optimization

  • Establish a Baseline: Run your current method with a stressed Ertapenem sample and record the chromatogram, noting the retention time and peak shape.

  • Decrease Organic Content: Decrease the percentage of your organic modifier (e.g., acetonitrile or methanol) in the mobile phase by 5% (e.g., from 40% to 35%).

  • Equilibrate and Inject: Equilibrate the column with the new mobile phase for at least 10-15 column volumes. Inject the same stressed sample.

  • Analyze Results: Compare the new chromatogram to the baseline. Look for improved separation between the main peak and any shoulders or adjacent peaks.

  • Iterate: If resolution improves but is not yet at baseline, continue to decrease the organic content in small increments (2-3%). Be mindful that this will increase run time and backpressure.

Parameter Condition A (Initial) Condition B (Optimized) Rationale for Change
Mobile Phase60:40 (v/v) Buffer:ACN65:35 (v/v) Buffer:ACNIncrease retention and interaction with the stationary phase to improve separation.[8]
Resolution (Rs)0.8 (Poor)1.6 (Good)A resolution value ≥ 1.5 is generally desired for baseline separation.
Ertapenem RT6.7 min8.9 minIncreased retention is an expected outcome of using a weaker mobile phase.
Q2: I've adjusted the mobile phase strength, but two peaks are still fused. What is the next logical step to improve selectivity?

A2: Manipulating Selectivity (α) through Mobile Phase pH

When adjusting retention isn't enough, the next most powerful tool is to alter the chromatographic selectivity (α), which is the ability of the system to differentiate between analytes.[7] For ionizable compounds like Ertapenem, modifying the mobile phase pH is a highly effective strategy.[10][11]

  • Causality: Ertapenem has multiple ionizable functional groups (carboxylic acids).[12] Its degradation products, such as the ring-opened derivative, will have a different overall charge and pKa profile. By changing the mobile phase pH, you alter the ionization state of the parent drug and its degradants.[11] This change in ionization affects their hydrophobicity and interaction with the C18 stationary phase, often leading to significant shifts in relative retention times and improved resolution. Ertapenem is most stable in the pH range of 5.0 to 7.5, but for analytical purposes, exploring a wider pH range may be necessary to achieve separation, even if it promotes some on-column degradation.[12][13]

Protocol 2: Mobile Phase pH Adjustment

  • Determine Current pH: Note the pH of your current mobile phase buffer.

  • Select New pH Values: Choose new pH values that are approximately 1 pH unit above and below the pKa values of the functional groups of interest, if known. If pKa values are unknown, systematically explore a range (e.g., start at pH 3.0, then try pH 4.5, and pH 6.5). Many published methods for Ertapenem use a pH between 2.9 and 8.0.[5][14]

  • Prepare New Mobile Phases: Prepare fresh batches of the mobile phase, carefully adjusting the pH of the aqueous buffer component before mixing with the organic solvent.

  • Equilibrate and Analyze: For each new pH condition, thoroughly equilibrate the column and inject your stressed sample.

  • Evaluate Selectivity: Assess the chromatograms for changes in peak elution order and relative spacing. A change in elution order is a clear indicator that you have successfully manipulated selectivity.

Parameter Condition A (pH 6.5) Condition B (pH 4.0) Rationale for Change
Mobile Phase pH6.5 (Phosphate Buffer)4.0 (Acetate Buffer)To alter the ionization state of Ertapenem and its degradants, thereby changing selectivity.[11]
Elution OrderDegradant 1 -> ErtapenemErtapenem -> Degradant 1A change in elution order confirms a significant change in selectivity (α).
Resolution (Rs)0.92.1The change in ionization state created differential interactions with the stationary phase, leading to baseline separation.
Q3: Adjusting pH helped, but I still have a critical pair of co-eluting peaks. What other method parameters can I change?

A3: Advanced Strategies: Changing Organic Modifier and Stationary Phase

If modifications to mobile phase strength and pH are insufficient, you must explore more significant changes to the chromatographic system.

  • Change the Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) or vice-versa can profoundly impact selectivity.

    • Causality: ACN and MeOH have different properties (dipole moment, viscosity, proton acceptor/donor characteristics). These differences alter the solvation of the analytes and their partitioning with the stationary phase, leading to different retention patterns.[7] For structurally similar compounds, this change can be enough to induce separation.

  • Change the Stationary Phase Chemistry: Moving from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, introduces entirely new separation mechanisms.

    • Causality: While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column can provide additional π-π interactions with aromatic rings present in the Ertapenem molecule.[10][15] A Cyano column offers different dipole-dipole interactions. This "orthogonal" selectivity is often the ultimate solution for resolving the most challenging co-elutions.[7] Several validated methods for Ertapenem have successfully used phenyl columns.[3][5]

Troubleshooting Workflow Diagram

G cluster_0 Start: Co-elution Suspected cluster_1 Step 1: Diagnosis & Initial Adjustment cluster_2 Step 2: Selectivity Tuning cluster_3 Step 3: Advanced Changes cluster_4 Resolution Start Broad or Shouldered Peak Observed Confirm Confirm with Peak Purity (PDA) or Mass Spec (MS) Start->Confirm Adjust_Strength Adjust Mobile Phase Strength (Decrease % Organic) Confirm->Adjust_Strength Co-elution Confirmed Adjust_pH Change Mobile Phase pH Adjust_Strength->Adjust_pH Failure Resolved Baseline Resolution Achieved Adjust_Strength->Resolved Success Change_Organic Change Organic Modifier (ACN <-> MeOH) Adjust_pH->Change_Organic Failure Adjust_pH->Resolved Success Change_Column Change Stationary Phase (e.g., C18 -> Phenyl) Change_Organic->Change_Column Failure Change_Organic->Resolved Success Change_Column->Resolved Success

Caption: A systematic workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q: What are the main degradation products of Ertapenem I should be looking for? A: Under stress conditions (acidic, basic, oxidative), Ertapenem primarily degrades into two types of impurities:

  • Ring-Opened Hydrolysis Product: The β-lactam ring, which is essential for antibacterial activity, hydrolyzes to form an inactive metabolite.[9][16]

  • Dimers: Several dimeric structures can form, especially in more concentrated solutions.[3][6][17] Forced degradation studies are essential to generate these products and ensure your method can separate them from the parent drug.[4][14]

Q: Can I use gradient elution instead of isocratic to resolve my peaks? A: Yes, gradient elution can be a very effective tool, especially if your sample contains impurities with a wide range of polarities.[18] By starting with a high percentage of aqueous mobile phase and gradually increasing the organic modifier, you can improve the separation of early-eluting peaks while sharpening later-eluting peaks and reducing the overall run time. Many published stability-indicating methods for Ertapenem utilize a gradient.[3][4][5]

Q: How does column temperature affect the separation of Ertapenem and its degradants? A: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency, N) and shorter retention times.[18] It can also slightly alter selectivity. However, be cautious, as Ertapenem is temperature-sensitive.[19][20] Elevated temperatures can cause on-column degradation, compromising your results. A modest temperature (e.g., 30-40°C) is often a good compromise between efficiency and stability.

Q: My method uses a phosphate buffer, but I see peak tailing for Ertapenem. What could be the cause? A: Peak tailing for acidic compounds like Ertapenem can be caused by secondary interactions with the silica backbone of the stationary phase. While phosphate buffers are excellent for pH control, ensure the buffer concentration is sufficient (typically 20-50 mM) to mask these active sites. Also, check that the pH of your mobile phase is not too close to the pKa of your analyte, which can lead to mixed ionization states and peak broadening. Finally, consider using a column with high-purity silica and end-capping to minimize these secondary interactions.

Ertapenem Degradation Pathways

G Ertapenem Ertapenem (Active β-Lactam Ring) Hydrolysis_Product Ring-Opened Product (Inactive) Ertapenem->Hydrolysis_Product  Hydrolysis (Acid/Base) Dimers Dimeric Impurities Ertapenem->Dimers  Dimerization (Concentration Dependent) Oxidation_Products Oxidative Degradants Ertapenem->Oxidation_Products  Oxidation (e.g., H₂O₂)

Caption: Major degradation pathways for the Ertapenem molecule.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Link

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Link

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Welch Materials, Inc. Link

  • Walker SE, Law S, Perks W, Iazzetta J. Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy. 2015;68(2):121-126. Link

  • Jain D, Jain R, Jain D. Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences. 2017;16(1):21-28. Link

  • Sajonz P, Wu Y, Natishan TK, McGachy NT, Detora D, Tymiak AA. Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Journal of Chromatographic Science. 2006;44(3):132-40. Link

  • Patel K, Dedania R, Dedania Z, Vijay K. Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(8):382-392. Link

  • Aboelghar S, Hegazy M, Wagdy HA. Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. 2024. Link

  • Ertapenem Manufacturing Process Development. ACS-DOBFAR S.p.A. PhD Thesis. Link

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv Technology Corporation. Link

  • Dongre V, Karmuse P, Rao P, Kumar A. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Journal of Pharmaceutical and Biomedical Analysis. 2008;47(3):522-31. Link

  • Factors Affecting Resolution in HPLC. Sigma-Aldrich. Link

  • Cielecka-Piontek J, Zalewski P, Jelińska A. Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies. Acta Poloniae Pharmaceutica - Drug Research. 2008;65(3):289-294. Link

  • Zajac M, Cielecka-Piontek J, Jelińska A. Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(1):350-4. Link

  • Al-Haydar M, Gathban H, Abed N. Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences. 2014;7:49-59. Link

  • de Cássia da Cruz R, de Souza J, Salgado HRN. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry. 2016;46(3):221-8. Link

  • de Cássia da Cruz R, de Souza J, Salgado HRN. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry. 2016;46(3):221-8. Link

  • An Efficient HPLC-MS Method for Impurity Profile of Ertapenem. BOC Sciences.

  • Al-Haydar M. Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences. 2014. Link

  • Ertapenem. PubChem, National Center for Biotechnology Information. Link

  • Sajonz P, Natishan TK, Wu Y, et al. Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies. 2001;24(19):2999-3015. Link

  • Zajac M, Cielecka-Piontek J, Jelińska A. Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(1):350-4. Link

  • Carricajo A, et al. Rate of hydrolysis of ertapenem for strains susceptible to antibiotics... ResearchGate. Link

  • Walker S. Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy. 2015;68(5):413-414. Link

  • Koczur S. Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. 2023. Link

  • Walker SE, Law S, Perks W, Iazzetta J. Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy. 2015. Link

  • Johansson A, et al. Results of the ertapenem hydrolysis assay... ResearchGate. Link

  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. YouTube. 2023. Link

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Link

  • Bobrowska-Grzesik E, et al. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules. 2021;26(7):1938. Link

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Greyhound Chromatography. Link

  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International. 2021. Link

Sources

Technical Support Center: Optimizing Peak Shape for Polar Impurities of Ertapenem

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of Ertapenem and its polar impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with poor peak shapes—such as tailing, fronting, or broadening—during the HPLC analysis of Ertapenem's polar impurities. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies rooted in the physicochemical properties of the molecules and the principles of chromatography.

Frequently Asked Questions (FAQs)

Q1: What makes the polar impurities of Ertapenem so challenging to analyze with good peak shape?

A1: The analytical difficulty stems from a combination of factors related to the structures of Ertapenem and its degradation products. Ertapenem is a carbapenem antibiotic with multiple ionizable functional groups, including carboxylic acids and amines.[][2] Its polar impurities, which often include ring-opened hydrolysis products and various dimers, also possess these polar, ionizable moieties.[][3]

Several key issues contribute to poor peak shape:

  • Secondary Interactions: The primary challenge is the interaction of the polar, often charged, functional groups of the impurities with the silica-based stationary phase of the HPLC column. Residual silanol groups (Si-OH) on the silica surface are acidic and can become ionized (Si-O-), leading to strong, unwanted ionic interactions with basic analytes.[4][5][6][7] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in significant peak tailing.[8]

  • Analyte Ionization State: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[9][10][11] If the pH is not carefully controlled and is close to the pKa of an impurity, the analyte can exist in both ionized and non-ionized forms, leading to split or broadened peaks.[10][12]

  • Low Retention in Reversed-Phase: Highly polar impurities may have very little retention on traditional C18 columns, eluting close to the void volume.[13][14] Peaks that elute this early are often broad and poorly shaped due to insufficient interaction with the stationary phase.[13]

Q2: I'm seeing significant peak tailing for my early-eluting polar impurities. What is the most likely cause and my first troubleshooting step?

A2: The most probable cause is secondary interaction with residual silanol groups on your column's stationary phase.[4][5][6][7] Your first and most impactful troubleshooting step should be to optimize the mobile phase pH .

For Ertapenem's impurities, which contain carboxylic acid groups, lowering the mobile phase pH (e.g., to between 2.5 and 3.5) will suppress the ionization of both the acidic silanol groups on the column and the carboxylic acid groups on the analytes.[6][11] This "ion suppression" minimizes the unwanted ionic interactions, leading to more symmetrical peaks.[9] Ensure your mobile phase is well-buffered to maintain a consistent pH throughout the analysis.[5] A simple method developed for Ertapenem and its degradation products utilized a mobile phase of acetonitrile and water with the pH adjusted to 2.9 with orthophosphoric acid.[15]

Q3: Adjusting the pH helped, but I still have some peak tailing. What other mobile phase modifications can I try?

A3: If pH optimization alone is insufficient, you can explore these additional mobile phase modifications:

  • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape by more effectively masking the residual silanol sites.[14] However, be mindful of the buffer's solubility in the organic portion of your mobile phase and its compatibility with your detector (especially for MS).

  • Ion-Pairing Reagents: For highly polar and charged impurities that are difficult to retain, adding an ion-pairing reagent to the mobile phase can be very effective.[16][17][18] These reagents are large ionic molecules with a hydrophobic tail. For acidic impurities, a cationic ion-pairing agent like tetrabutylammonium (TBA) can be used. The TBA molecules adsorb onto the C18 stationary phase, creating a positive charge that can then retain the negatively charged acidic impurities via an ion-exchange mechanism, improving both retention and peak shape.[16][19]

Q4: Could my column be the problem? What column chemistries are best suited for this analysis?

A4: Absolutely. The choice of column is critical. If you are using a standard C18 column, especially an older one (Type A silica), it may have a high level of accessible silanol groups.[20] Consider these modern alternatives:

  • High-Purity, End-Capped C18 Columns: Modern columns are typically made from high-purity silica with low metal content and are "end-capped" to block many of the residual silanol groups, significantly reducing peak tailing for basic and polar compounds.[5][6][8]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain.[21][22] This polar group helps to shield the analytes from interacting with the underlying silica surface and makes the column more wettable, preventing phase collapse in highly aqueous mobile phases—a common condition for analyzing polar compounds.[23]

  • Phenyl-Hexyl Columns: A phenyl-hexyl stationary phase was successfully used in the development of an impurity profile method for Ertapenem, demonstrating good resolution of the main component from its impurities and degradation products.[3] This type of column offers alternative selectivity to C18 phases.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of Ertapenem's polar impurities.

Problem Probable Cause(s) Recommended Solutions & Rationale
Peak Tailing (Asymmetry > 1.2)1. Secondary Silanol Interactions: Strong ionic/hydrogen bonding between polar analyte groups and residual silanols on the silica surface.[4][5][6] 2. Mobile Phase pH too high: Ionization of both silanols and acidic analytes promotes unwanted interactions.[6] 3. Column Overload: Injecting too much sample mass can saturate the stationary phase.[24]1. Lower Mobile Phase pH: Adjust pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate) to suppress ionization.[6][11] This is the most effective first step. 2. Use a High-Purity, End-Capped or Polar-Embedded Column: These columns have fewer and less accessible silanol groups.[5][21][23] 3. Increase Buffer Strength: A higher buffer concentration can help mask residual silanol activity.[14] 4. Reduce Injection Volume/Concentration: Perform a loading study to ensure you are operating within the linear range of the column.[24]
Peak Fronting (Asymmetry < 0.9)1. Column Overload: Injecting too high a concentration of the sample.[24] 2. Incompatible Sample Solvent: Sample is dissolved in a solvent much stronger than the mobile phase, causing the analyte band to spread.[24] 3. Low Temperature: Can sometimes lead to poor mass transfer kinetics.1. Reduce Sample Concentration: Dilute the sample and re-inject. 2. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[25] 3. Increase Column Temperature: Try increasing the temperature to 30-40°C to improve efficiency.
Broad Peaks 1. Low Retention: Highly polar impurities eluting near the void volume often appear broad. 2. Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.[5] 3. Column Degradation: Loss of stationary phase or a void at the column inlet.[6]1. Use a Polar-Embedded or AQ-type C18 Column: These are designed for better retention of polar analytes in highly aqueous mobile phases.[26][22][23] 2. Consider HILIC: For very polar impurities, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to reversed-phase, providing excellent retention and peak shape.[13] 3. Optimize HPLC System: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[5] 4. Replace Guard/Analytical Column: If performance degrades over time, the column may be fouled or damaged.[7]
Split Peaks 1. Mobile Phase pH near Analyte pKa: The analyte exists in two different ionic forms with different retention times.[10][12] 2. Column Void/Contamination: A physical disruption at the head of the column can split the flow path.[6] 3. Co-elution: An unresolved impurity is present.1. Adjust Mobile Phase pH: Move the pH at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[9] 2. Flush and Reverse Column: Disconnect the column from the detector and flush it in the reverse direction to remove inlet frit contamination. If a void is suspected, the column may need to be replaced.[6] 3. Modify Separation Conditions: Change the gradient slope, organic modifier, or column chemistry to resolve the co-eluting peaks.
Visualizing the Problem: The Cause of Peak Tailing

The following diagram illustrates the primary mechanism behind peak tailing for polar, ionizable impurities on a standard silica-based C18 column.

PeakTailing cluster_column Silica-Based C18 Stationary Phase cluster_ligand C18 Ligand cluster_silanol Residual Silanol Group (Ionized) cluster_analyte Polar Impurity (Protonated Base) SilicaSurface Si-O-Si-O-Si C18 CH3-(CH2)16-Si- MainPeak Symmetrical Peak (Ideal Elution) C18->MainPeak Normal Elution Silanol Si-O⁻ TailingPeak Tailing Peak (Delayed Elution) Silanol->TailingPeak Delayed Elution Analyte R-NH3⁺ Analyte->C18 Primary Retention (Hydrophobic Interaction) Analyte->Silanol Secondary Retention (Ionic Interaction) CAUSES TAILING

Caption: Mechanism of peak tailing due to secondary ionic interactions.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of acidic impurities of Ertapenem.

Methodology:

  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of potassium phosphate monobasic (KH₂PO₄) and potassium phosphate dibasic (K₂HPO₄) in HPLC-grade water.

  • Prepare Mobile Phase A (Aqueous):

    • For pH 3.0: Start with 1 L of HPLC-grade water, add KH₂PO₄ and adjust with 85% phosphoric acid to reach a final pH of 3.0.

    • For pH 4.5: Prepare by mixing the monobasic and dibasic stock solutions and adjusting as necessary.

    • For pH 6.5: Prepare by mixing the monobasic and dibasic stock solutions and adjusting as necessary. [Note: A pH of 6.5 was used in one published method for Ertapenem in plasma.[27]]

    • For pH 8.0: A sodium phosphate buffer at pH 8 was used in an impurity profile method.[3]

  • Prepare Mobile Phase B: 100% Acetonitrile (ACN).

  • System Setup:

    • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV, wavelength set according to your impurity profile (e.g., 295-310 nm).[27][28]

  • Experimental Runs:

    • Equilibrate the column with a 95:5 mix of Mobile Phase A:B for at least 20 column volumes for each new pH condition.

    • Inject a standard mixture of Ertapenem and its impurities.

    • Run a suitable gradient (e.g., 5% B to 40% B over 20 minutes).

    • Analyze the chromatograms, specifically noting the USP tailing factor and resolution for the key polar impurities at each pH.

Workflow for Troubleshooting Peak Shape

TroubleshootingWorkflow Start Poor Peak Shape Observed (Tailing, Broadening, Splitting) CheckpH Is Mobile Phase pH Optimized? (2 units from pKa) Start->CheckpH AdjustpH ACTION: Adjust Mobile Phase pH to 2.5-3.5 with buffer CheckpH->AdjustpH No CheckColumn Is Column Chemistry Appropriate for Polar Analytes? CheckpH->CheckColumn Yes AdjustpH->CheckpH Re-evaluate SwitchColumn ACTION: Switch to Polar-Embedded or High-Purity End-Capped Column Success Peak Shape Improved CheckColumn->SwitchColumn No CheckSystem Are there Extra-Column Effects or Contamination? CheckColumn->CheckSystem Yes SwitchColumn->CheckColumn Re-evaluate OptimizeSystem ACTION: 1. Check fittings, tubing. 2. Flush/replace guard column. 3. Flush/replace analytical column. CheckSystem->OptimizeSystem Yes ConsiderIPC Advanced Strategy: Consider Ion-Pairing Chromatography (IPC) CheckSystem->ConsiderIPC No, problem persists OptimizeSystem->CheckSystem Re-evaluate ConsiderIPC->Success

Caption: A systematic workflow for troubleshooting poor peak shape.

References

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.
  • Polar Embedded Reversed Phase Hplc Columns.Thermo Fisher Scientific.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.MicroSolv.
  • Polaris Reversed-Phase HPLC Columns.Agilent.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Polaris Reversed Phase HPLC Columns.Element Lab Solutions.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form.
  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formul
  • HPLC methods used for the analysis of ertapenem sodium in biological matrices.
  • Ion pair chrom
  • Control pH During Method Development for Better Chrom
  • Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degrad
  • Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?
  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C.
  • Agilent Polaris HPLC Columns.Chrom Tech.
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Unveiling the Secrets of Silica in HPLC Columns.uHPLCs Class - YouTube.
  • The Theory of HPLC Column Chemistry.Crawford Scientific.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Troubleshooting peak tailing in HPLC analysis of 9-Phenyl-1-nonanol.Benchchem.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.Restek.
  • Ertapenem Manufacturing Process Development.IRIS.
  • Engineering successful analytical methods using HILIC as an altern
  • Improving of a Peak Shape of the Charged Compounds.SIELC Technologies.
  • Ertapenem and Impurities.BOC Sciences.
  • What Causes Peak Tailing in HPLC?Chrom Tech, Inc.
  • Peak Tailing in HPLC.Element Lab Solutions.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Effect of buffer solutions on the degradation of ertapenem in aqueous solution.
  • HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex.
  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
  • Silica Hydride: A Separation Material Every Analyst Should Know About.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.Technology Networks.
  • Ertapenem-impurities.
  • A Critical Review of Analytical Methods for Determin
  • Ertapenem Sodium-impurities.
  • Ertapenem.PubChem.
  • Ertapenem Impurities and Rel

Sources

addressing matrix effects in bioanalytical methods for Ertapenem

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bioanalysis of Ertapenem. This resource is designed to provide in-depth guidance and practical troubleshooting advice for researchers encountering challenges with matrix effects in their analytical methods. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the development of robust, reliable, and regulatory-compliant bioanalytical assays for this critical carbapenem antibiotic.

Introduction: The Challenge of Ertapenem Bioanalysis

Ertapenem is a beta-lactam antibiotic known for its instability, particularly the hydrolysis of its core beta-lactam ring.[1] This inherent instability, combined with the complex nature of biological matrices such as plasma and serum, presents significant challenges in developing accurate and reproducible quantitative assays. The most prevalent of these challenges is the matrix effect , where co-eluting endogenous components interfere with the ionization of Ertapenem in the mass spectrometer source, leading to either ion suppression or enhancement.[2]

This guide will provide a structured, question-and-answer-based approach to understanding, identifying, and mitigating matrix effects in your Ertapenem bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects, and why are they a particular concern for Ertapenem analysis via LC-MS/MS?

A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the biological sample.[3] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these interfering components can compete with the analyte (Ertapenem) for ionization, leading to a suppressed or, less commonly, enhanced signal.[2] This can result in poor accuracy, imprecision, and non-linearity of the assay.[3]

For Ertapenem, this is particularly concerning because:

  • Endogenous Phospholipids: Plasma and serum are rich in phospholipids, which are a major cause of ion suppression in positive electrospray ionization mode (+ESI).[2][4] These lipids can co-elute with the analyte and interfere with the droplet formation and ionization process in the MS source.

  • Analyte Instability: Ertapenem is susceptible to degradation.[1][5] Its degradation products could potentially co-elute and interfere with the analysis, or the degradation itself could be influenced by the sample matrix.

Q2: How can I quantitatively assess the matrix effect in my Ertapenem assay according to regulatory guidelines?

A2: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects during method validation.[6][7][8] The most accepted approach is the post-extraction spike method .[3]

Here is a workflow to quantify the matrix effect:

cluster_prep Sample Preparation cluster_calc Calculations cluster_analysis Analysis & Acceptance A Set A: Ertapenem & IS in Neat Solution MF Matrix Factor (MF) = Mean Peak Area (Set B) / Mean Peak Area (Set A) A->MF B Set B: Blank Plasma Extract + Ertapenem & IS Spike B->MF RE Recovery (RE) % = (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100 B->RE C Set C: Ertapenem & IS Spiked Plasma (Pre-extraction) C->RE IS_MF IS-Normalized MF = MF of Ertapenem / MF of IS MF->IS_MF Criteria Acceptance Criteria (EMA/FDA ICH M10): - Analyze at Low & High QC levels - Use at least 6 different lots of matrix - CV of IS-Normalized MF should be ≤15% IS_MF->Criteria

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Experimental Protocol for Matrix Effect Assessment: This protocol is adapted from the principles outlined in regulatory guidelines and published literature.[3][9]

  • Prepare three sets of samples at low and high Quality Control (QC) concentrations:

    • Set A: Prepare Ertapenem and its Stable Isotope-Labeled Internal Standard (SIL-IS) in a neat solution (e.g., mobile phase).

    • Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. After the final extraction step, spike the extracts with Ertapenem and SIL-IS at the corresponding concentrations.

    • Set C (Pre-extraction Spike): Spike blank plasma from the same six sources with Ertapenem and SIL-IS before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = Mean Peak Response in Set B / Mean Peak Response in Set A

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor: This is the critical parameter for validation.

    • IS-Normalized MF = MF of Ertapenem / MF of SIL-IS

  • Assess against Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[6]

Section 2: Mitigation Strategies for Matrix Effects

Q3: My assay is showing significant ion suppression. What is the first and most critical step I should take to mitigate this?

A3: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) , such as Ertapenem-D4.[2][10][11] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Consequently, it experiences the same degree of ion suppression or enhancement as Ertapenem. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to a more accurate and precise measurement.

Published methods for Ertapenem have demonstrated that using a deuterated internal standard (Ertapenem-D4) results in better inter- and intra-day precision and accuracy compared to methods using structural analogs (like other beta-lactams) as internal standards.[10]

cluster_problem Problem cluster_solution Solution ME Matrix Effect (Ion Suppression) Analyte Ertapenem Signal (Suppressed) ME->Analyte affects SIL_IS Ertapenem-D4 Signal (Equally Suppressed) ME->SIL_IS affects Ratio Ratio (Ertapenem / IS) Remains Constant Analyte->Ratio SIL_IS->Ratio

Caption: The Compensatory Effect of a SIL-Internal Standard.

Q4: Beyond using a SIL-IS, what sample preparation techniques can I use to remove interfering matrix components?

A4: Effective sample preparation is key to removing matrix components, especially phospholipids, before they can interfere with ionization. The two most common approaches are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple, fast, and cost-effective method.[10] It involves adding a water-miscible organic solvent (like acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. While effective at removing proteins, it is less effective at removing phospholipids and other small molecules, which can remain in the supernatant.[12][13]

  • Solid-Phase Extraction (SPE): This is a more selective and rigorous technique that can provide a much cleaner extract.[13] SPE separates components based on their physical and chemical properties, allowing for the retention of the analyte of interest while washing away interfering substances like salts and phospholipids. Matrix effects are generally lower with SPE compared to PPT.[13]

Comparative Overview of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Selectivity Low (removes proteins)High (can target specific analytes)
Matrix Cleanliness Lower (phospholipids remain)High (effective removal of phospholipids)
Method Development MinimalMore complex and time-consuming
Cost & Throughput Low cost, high throughputHigher cost, lower throughput
Recommendation Good for initial method development and high-throughput screens. Often sufficient when a SIL-IS is used.Recommended for methods requiring the lowest LLOQ, or when significant matrix effects persist despite using a SIL-IS.

Q5: Can you provide a reliable, step-by-step protocol for protein precipitation of Ertapenem from plasma?

A5: Yes, the following protocol is based on a validated LC-MS/MS method published by Willems et al. (2014), which demonstrated excellent accuracy and precision.[10]

Experimental Protocol: Protein Precipitation for Ertapenem

  • Thawing: Thaw all samples (calibration standards, QCs, and unknown plasma samples) completely at room temperature.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Addition of IS and Precipitation Reagent:

    • Prepare a precipitation reagent consisting of a mixture of methanol and acetonitrile (4:21, v/v).[10]

    • Add 10 µL of the Ertapenem-D4 internal standard working solution (e.g., 250 mg/L) to the plasma.

    • Add 500 µL of the cold precipitation reagent.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Precipitation Enhancement: Store the vials at -20°C for at least 30 minutes to enhance protein precipitation.[10]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Section 3: Troubleshooting Specific Ertapenem Issues

Q6: I'm concerned about the stability of Ertapenem during sample collection and processing. How can I minimize degradation?

A6: Ertapenem's stability is a critical factor for accurate quantification. It is susceptible to hydrolysis, and degradation can be accelerated by temperature and pH.[1]

Key Recommendations for Maintaining Ertapenem Stability:

  • Immediate Cooling: After blood collection (using EDTA as an anticoagulant), place the tubes on ice immediately.[10]

  • Prompt Centrifugation: Separate the plasma from whole blood as soon as possible by centrifugation at 4°C.

  • Buffered Storage: For long-term storage, consider stabilizing plasma samples with a buffer. A 0.1 M MES buffer at pH 6.5 has been shown to be effective.[14]

  • Low-Temperature Storage: Store plasma samples at -70°C or lower until analysis.[12] Ertapenem is significantly more stable at these temperatures.

  • Controlled Processing Temperature: During sample preparation, keep samples on ice or in a cooled rack whenever possible. Ertapenem can degrade by 10-15% within a short period at room temperature.[10][11]

  • Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4-10°C) to prevent degradation of processed samples waiting for injection.[10] Reinjection of samples is generally acceptable within 24 hours if kept cooled.[10]

Q7: My chromatograms show interfering peaks near the Ertapenem peak. Could these be degradation products?

A7: It is highly possible. The primary degradation pathway for Ertapenem is the hydrolysis of the beta-lactam ring, which results in a product with a different mass-to-charge ratio (m/z).

Troubleshooting Steps for Interfering Peaks:

  • Confirm Identity: If you suspect a peak is a degradant, you can analyze a sample that has been intentionally degraded (e.g., by incubation at 37°C). This can help confirm the retention time and mass transition of the hydrolyzed product. The hydrolyzed form of Ertapenem has a Q1 m/z of 494, compared to 476 for the intact drug.

  • Optimize Chromatography: Adjust your chromatographic method to improve the resolution between Ertapenem and the interfering peak.

    • Modify Gradient: A shallower gradient around the elution time of Ertapenem can increase separation.

    • Change Column Chemistry: Consider a different column stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) that may offer different selectivity for Ertapenem and its degradants.

  • Check MS/MS Transitions: Ensure that your selected reaction monitoring (SRM) transitions are highly specific to Ertapenem and do not show cross-talk from the degradant.

cluster_workflow Troubleshooting Interfering Peaks Start Observe Interfering Peak Confirm Confirm Peak Identity (Forced Degradation Study) Start->Confirm OptimizeLC Optimize Chromatography (Gradient, Column) Confirm->OptimizeLC If Degradant CheckSRM Verify SRM Specificity OptimizeLC->CheckSRM Revalidate Re-validate Method CheckSRM->Revalidate End Issue Resolved Revalidate->End

Caption: Troubleshooting Workflow for Interfering Peaks.

References

  • Delattre, I. K., Hites, M., et al. (2018). Determination of ertapenem in plasma and ascitic fluid by UHPLC-MS/MS in cirrhotic patients with spontaneous bacterial peritonitis. Journal of Pharmaceutical and Biomedical Analysis, 159, 11-17. Available from: [Link]

  • Willems, L., van der Werf, T. S., et al. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(6), 3483-3489. Available from: [Link]

  • Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Available from: [Link]

  • ResearchGate. (2014). (PDF) Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Available from: [Link]

  • ResearchGate. (n.d.). MS and LC parameters for ertapenem and hydrolyzed ertapenem. Product... Available from: [Link]

  • Walsh Medical Media. (2015). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Ertapenem in Human Serum. Available from: [Link]

  • Semantic Scholar. (2006). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Available from: [Link]

  • ResearchGate. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Available from: [Link]

  • Semantic Scholar. (2012). Validation of LC-MS/MS method for determination of ertapenem in human plasma and urine. Available from: [Link]

  • ResearchGate. (2004). Validation of LC-MS/MS method for determination of ertapenem in human plasma and urine. Available from: [Link]

  • PubMed. (2014). Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method. Available from: [Link]

  • ResearchGate. (2019). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available from: [Link]

  • PubMed. (2007). Stability of ertapenem in aqueous solutions. Available from: [Link]

  • PubMed. (2015). Assays for determination of ertapenem for applications in therapeutic drug monitoring, pharmacokinetics and sample stability. Available from: [Link]

  • ResearchGate. (2015). Assays for determination of ertapenem for applications in therapeutic drug monitoring, pharmacokinetics and sample stability. Available from: [Link]

  • SlideServe. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Available from: [Link]

  • ResearchGate. (2015). (PDF) Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. Available from: [Link]

  • PubMed. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • PubMed Central (PMC). (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

Sources

method optimization for rapid screening of Ertapenem impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the rapid screening of Ertapenem impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing analytical methods. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of Ertapenem analysis.

Ertapenem, a carbapenem antibiotic, is susceptible to degradation through hydrolysis and oxidation, leading to the formation of various impurities that can impact its safety and efficacy.[1][2] Key impurities include the open-ring hydrolysis product, various dimers, and process-related impurities like the oxazinone impurity.[1][2][][4][5] Therefore, robust and rapid analytical methods are crucial for quality control in both manufacturing and clinical settings.

This resource is structured to provide direct answers to common challenges, offering troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you might encounter during the HPLC/UPLC analysis of Ertapenem and its impurities.

Q1: I'm observing peak fronting for my main Ertapenem peak. What's causing this and how can I fix it?

Answer:

Peak fronting, where the leading edge of the peak is sloped, is a common issue that can compromise the accuracy of quantification. In the context of Ertapenem analysis, the primary cause is almost always column overload .[6][7]

Causality Explained:

Think of your HPLC column's stationary phase as having a finite number of active sites where the analyte can interact. When you inject a sample with a high concentration of Ertapenem, these sites become saturated.[6] Any additional molecules have nowhere to bind and are swept along with the mobile phase at a faster rate, eluting earlier and causing the characteristic "shark fin" or "sailboat" peak shape.[6] While this doesn't permanently damage the column, it significantly impacts peak shape and, consequently, integration and quantification.[6]

Step-by-Step Troubleshooting Protocol:

  • Confirm Overload: The simplest way to confirm column overload is to perform a serial dilution of your sample. A 1:10 dilution is a good starting point. If the peak fronting diminishes or disappears upon dilution, you've confirmed that overload is the issue.[6]

  • Reduce Injection Volume: If diluting the sample is not feasible or desirable (e.g., for trace impurity analysis), reduce the injection volume. For instance, if you are injecting 10 µL, try reducing it to 2 µL or 1 µL.

  • Optimize Sample Concentration: Prepare your Ertapenem standard and sample solutions at a lower concentration, ensuring it is still within the linear range of your method's calibration curve.

  • Increase Column Capacity (Advanced): If you consistently face overload issues and sample dilution is not an option, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.

Q2: My chromatogram shows significant peak tailing for some of the polar impurity peaks. What are the likely causes and solutions?

Answer:

Peak tailing, characterized by a trailing edge of the peak, is a more frequent problem than fronting and can have multiple root causes. For polar impurities in Ertapenem analysis, the most common culprits are secondary interactions with the stationary phase or issues with the mobile phase.

Causality Explained:

  • Secondary Silanol Interactions: Most reversed-phase columns use a silica-based stationary phase. Even with end-capping, some residual silanol groups (-Si-OH) remain on the silica surface. These acidic silanols can form strong secondary ionic interactions with basic functional groups on analytes, causing them to lag on the column and result in tailing peaks.

  • Mobile Phase pH: The pH of your mobile phase is critical. If the pH is not appropriately buffered, or is too close to the pKa of your analytes, it can lead to inconsistent ionization states and peak tailing. For Ertapenem and its impurities, maintaining a stable pH is crucial for consistent retention and peak shape.[8][]

  • Column Contamination/Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing.[7][10]

Troubleshooting Workflow:

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks check_specific_peaks Affects specific (polar/basic) peaks check_all_peaks->check_specific_peaks No all_peaks_tail Affects all peaks check_all_peaks->all_peaks_tail Yes cause_chemical Likely Chemical Issue: - Secondary silanol interactions - Mobile phase pH mismatch - Column contamination check_specific_peaks->cause_chemical cause_physical Likely Physical Issue: - Column void/channeling - Blocked frit - Extra-column dead volume all_peaks_tail->cause_physical solution_physical Solutions: 1. Check fittings for dead volume. 2. Reverse flush column (check manual). 3. Replace column frit or column. cause_physical->solution_physical solution_chemical Solutions: 1. Adjust mobile phase pH. 2. Add a competitive amine (e.g., triethylamine). 3. Use a different column (e.g., with better end-capping). cause_chemical->solution_chemical

Caption: Troubleshooting logic for peak tailing issues.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: For Ertapenem impurity analysis, a mobile phase pH around 6.5 to 8.0 is often employed.[2][8][][11][12] Ensure your buffer is adequately concentrated (at least 25 mM) to provide sufficient buffering capacity. A slight adjustment of the pH (e.g., ± 0.2 units) can sometimes significantly improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to silanol interactions. If you are using an older column, switching to a newer generation column can resolve tailing issues.

  • Employ a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components that can cause peak tailing.[10]

  • Sample Diluent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q3: What is the optimal HPLC/UPLC column choice for rapid Ertapenem impurity screening?

Answer:

The choice of column is critical for achieving a rapid and efficient separation of Ertapenem from its numerous impurities, including dimers and degradation products.[8][]

Key Considerations:

  • Stationary Phase: A C18 (ODS) column is the most common choice and provides good hydrophobic retention.[2][13] However, for some challenging separations involving polar impurities, a Phenyl-Hexyl or a polar-embedded phase might offer alternative selectivity. An Inertsil phenyl column has been successfully used for this purpose.[11]

  • Particle Size: For rapid screening, UPLC (Ultra-Performance Liquid Chromatography) with sub-2 µm particle size columns is highly recommended. The smaller particles provide significantly higher efficiency, leading to sharper peaks and better resolution in shorter run times.

  • Column Dimensions: A shorter column (e.g., 50-100 mm) with a smaller internal diameter (e.g., 2.1 mm) is ideal for rapid analysis as it reduces solvent consumption and run times.

Recommended Column Parameters for Rapid Screening:

ParameterRecommendation for UPLC/Rapid HPLCRationale
Stationary Phase C18 or Phenyl-HexylProvides good retention and selectivity for Ertapenem and its impurities.[2][11]
Particle Size < 2 µm (for UPLC) or 2.5-3.5 µm (for HPLC)Smaller particles increase efficiency, leading to better resolution and faster analysis.
Column Length 50 - 150 mmShorter columns allow for faster elution and reduced run times.[8][]
Internal Diameter 2.1 - 4.6 mmSmaller ID columns are ideal for UPLC, reducing solvent usage and improving sensitivity.[8][]
Q4: How can I optimize the mobile phase to improve the resolution between the main Ertapenem peak and its closely eluting impurities?

Answer:

Optimizing the mobile phase is a multi-faceted process that involves adjusting the organic modifier, buffer type, and pH to achieve the desired separation. For Ertapenem, which has several potential impurities, a gradient elution is typically necessary.[8][][11]

Experimental Protocol for Mobile Phase Optimization:

  • Initial Conditions:

    • Mobile Phase A: 25-40 mM Ammonium formate or Sodium phosphate buffer, pH adjusted to 8.0.[8][][11]

    • Mobile Phase B: Acetonitrile (ACN) or a mixture of Acetonitrile and Methanol.[8][]

    • Column: A high-quality C18 or Phenyl column (e.g., X-Terra RP18, Inertsil Phenyl).[8][][11]

    • Detection: UV at approximately 298-310 nm.[2][12][13]

  • Gradient Optimization Workflow:

    Caption: Workflow for HPLC/UPLC gradient optimization.

  • pH and Buffer Considerations:

    • The separation of Ertapenem and its impurities is highly dependent on the mobile phase pH.[8][] A pH of 8.0 has been shown to provide optimal separation for a wide range of impurities.[8][]

    • Ammonium formate is a good choice if you plan to use mass spectrometry (MS) for detection, as it is volatile.[8][]

Q5: What are the regulatory expectations for reporting and controlling Ertapenem impurities?

Answer:

Regulatory agencies like the FDA have stringent guidelines for the reporting, identification, and qualification of impurities in drug substances and products.[14][15][16]

Key Regulatory Thresholds (ICH Guidelines):

ThresholdMaximum Daily Dose ≤ 2g/dayRationale
Reporting Threshold 0.05%Impurities above this level must be reported in regulatory submissions.
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)Impurities exceeding this level must be structurally identified.
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)Impurities above this level must be qualified through toxicological studies or other means to ensure their safety.

Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[14][16]

Practical Implications:

  • Your analytical method must be sensitive enough to accurately detect and quantify impurities at or below the 0.05% level. This means the method's Limit of Quantitation (LOQ) should be appropriately low.

  • For any impurity that consistently appears above the identification threshold, you will need to perform structural elucidation, often using techniques like LC-MS/MS and NMR.[17]

  • Qualification involves demonstrating the biological safety of an impurity.[16] This can be achieved by showing that the impurity was present at similar levels in clinical trial batches or by conducting specific toxicology studies.[18][19]

This technical support guide provides a starting point for addressing common challenges in the rapid screening of Ertapenem impurities. By understanding the scientific principles behind these analytical techniques and following a systematic troubleshooting approach, you can develop robust and reliable methods for ensuring the quality and safety of this important antibiotic.

References

  • Veeprho. Ertapenem Impurities and Related Compound. [Link]

  • ResearchGate. Stability of ertapenem in aqueous solutions | Request PDF. [Link]

  • Journal of Chromatographic Science. Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. [Link]

  • Pharmaffiliates. Ertapenem-impurities. [Link]

  • National Center for Biotechnology Information. Ertapenem | C22H25N3O7S - PubChem. [Link]

  • ResearchGate. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]

  • Pharmaffiliates. Ertapenem Sodium-impurities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. HPLC methods used for the analysis of ertapenem sodium in biological matrices. [Link]

  • ChromTech. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • PubMed. Development of an UPLC-MS/MS method for the determination of antibiotic ertapenem on dried blood spots. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • Cytiva. How to fix asymmetrical chromatography peaks?. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Chemical Analysis. Development and Validation of UV Spectrophotometric and RP–HPLC Methods for Determination of Ertapenem During Stability Studies. [Link]

  • Drugs.com. Ertapenem Monograph for Professionals. [Link]

  • U.S. Food and Drug Administration. New Drug and Antibiotic Regulations. [Link]

  • Scilit. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]

Sources

enhancing resolution between Ertapenem and its ring-opened form

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of Ertapenem. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and methodologies for enhancing the resolution between Ertapenem and its primary degradant, the ring-opened hydrolyzed form.

As Senior Application Scientists, we understand that achieving baseline separation between a parent API and its closely related impurities is critical for accurate quantification and stability assessment. Ertapenem, a carbapenem antibiotic, is notoriously unstable in solution, readily undergoing hydrolysis at its β-lactam ring.[1][2] This guide provides field-proven insights and systematic approaches to overcome the common challenges encountered during this analysis.

Understanding the Challenge: The Chemistry of Separation

Ertapenem's core structure includes a β-lactam ring, which is susceptible to hydrolysis, leading to the formation of an inactive, ring-opened metabolite.[1][3][4] This reaction introduces a new carboxylic acid group, significantly altering the molecule's polarity and ionization characteristics. The primary goal of the chromatographic method is to exploit these subtle physicochemical differences to achieve a robust separation.

G cluster_key Chemical Transformation Ertapenem Ertapenem (Active API) Hydrolysis β-Lactam Ring Hydrolysis (Acid, Base, or Enzyme-catalyzed) Ertapenem->Hydrolysis RingOpened Ring-Opened Form (Inactive Metabolite) Hydrolysis->RingOpened key_process Process key_compound Compound

Caption: Ertapenem degradation pathway to its ring-opened form.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when developing and running assays for Ertapenem and its ring-opened degradant.

Q1: Why is my resolution between Ertapenem and the ring-opened peak less than 1.5?

Poor resolution is the most frequent challenge and typically stems from suboptimal mobile phase conditions or an inappropriate stationary phase.

Root Cause Analysis:

  • Mobile Phase pH: This is the most critical parameter.[5] The ionization states of both Ertapenem and its ring-opened form are highly pH-dependent. The ring-opened product has an additional carboxyl group, making its charge and polarity more sensitive to pH changes than the parent molecule. At an unsuitable pH, the polarity difference between the two compounds is minimized, leading to co-elution.

  • Organic Modifier Concentration: An incorrect ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can lead to either insufficient retention for separation or excessive retention causing broad peaks that overlap.

  • Stationary Phase Selectivity: Not all C18 columns are created equal. Differences in end-capping, silica purity, and bonding density can alter selectivity. For polar, ionizable compounds like these, a different stationary phase, such as a Phenyl column, might offer alternative selectivity.[6][7]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: This should be your first step. Multiple studies have demonstrated that a slightly alkaline mobile phase, around pH 8.0 , provides optimal separation.[6][8][9] At this pH, the carboxylic acid groups on both molecules are deprotonated, but the difference in overall charge and polarity is maximized, typically resulting in the more polar ring-opened form eluting earlier.

  • Adjust Organic Modifier Strength: If pH optimization is insufficient, systematically adjust the organic content. Create a gradient or adjust the isocratic percentage by 2-5% increments to observe the impact on retention and resolution.

  • Evaluate Column Chemistry: If resolution is still poor, consider a column with a different stationary phase. An Inertsil Phenyl column has been shown to be effective for this separation.[6]

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) can sometimes increase viscosity and enhance molecular interactions with the stationary phase, improving resolution, though it may increase backpressure.[7][10]

G start Poor Resolution (Rs < 1.5) check_ph Check Mobile Phase pH Is it optimized (e.g., ~pH 8.0)? start->check_ph adjust_ph Adjust pH to 8.0 using a suitable buffer (Ammonium Formate / Phosphate) check_ph->adjust_ph No check_organic Check Organic Content Is the gradient/isocratic percentage optimal? check_ph->check_organic Yes adjust_ph->check_ph Re-evaluate adjust_organic Adjust % Organic (e.g., ACN/MeOH) in small increments check_organic->adjust_organic No check_column Evaluate Column Are you using a standard C18? Consider alternative selectivity. check_organic->check_column Yes adjust_organic->check_organic Re-evaluate change_column Switch to a Phenyl or different C18 column check_column->change_column No end Resolution Achieved check_column->end Yes change_column->check_column Re-evaluate

Caption: Systematic workflow for troubleshooting poor resolution.

Q2: My Ertapenem peak is tailing or showing poor shape. What should I do?

Peak tailing can compromise integration accuracy and resolution. It is often caused by secondary interactions on the column or issues with the sample/mobile phase.

Root Cause Analysis:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with basic sites on the analyte, causing tailing.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.

  • Mismatched Sample Diluent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion upon injection.

  • Column Degradation: Over time, particularly when using high or low pH mobile phases, the stationary phase can degrade, leading to poor peak shape.

Troubleshooting Steps:

  • Check Mobile Phase pH and Buffer: Ensure the mobile phase pH is appropriate. For tailing peaks, a slight adjustment of pH can sometimes mitigate secondary interactions. Ensure your buffer concentration is sufficient (typically 10-20 mM) to control the pH effectively and mask silanol activity.

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column.

  • Match Sample Diluent to Mobile Phase: As a best practice, prepare your sample in the initial mobile phase or a weaker solvent.

  • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can damage the column head and cause peak shape issues.[11]

  • Test Column Performance: Inject a standard mix to verify the column's performance. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[12]

Q3: My retention times are drifting. How can I stabilize my method?

Retention time instability makes peak identification unreliable and indicates a lack of method robustness.

Root Cause Analysis:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially during gradient methods, is a common cause.

  • Temperature Fluctuations: The ambient temperature of the lab can affect retention times if a column oven is not used.[11] A 1°C change can alter retention times by 1-2%.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation (e.g., errors in pH adjustment, incorrect solvent ratios) or decomposition of the mobile phase over time will cause drift.[11]

  • Pump Performance Issues: Leaks, faulty check valves, or trapped air bubbles in the pump can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.

Troubleshooting Steps:

  • Use a Column Thermostat: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.[7][9]

  • Ensure Proper Equilibration: For gradient methods, ensure the column is re-equilibrated for at least 5-10 column volumes with the initial mobile phase composition before the next injection.

  • Prepare Fresh Mobile Phase Daily: Ertapenem is unstable, and so are some buffer solutions. Freshly prepared mobile phase ensures consistency. Degas the mobile phase properly to prevent air bubbles.

  • System Check: Check the HPLC system for pressure fluctuations. Purge the pump to remove air bubbles and check for any leaks in the system, from the pump to the detector.[12]

Recommended Analytical Method & Protocol

This section provides a robust, validated starting point for your method development, based on established literature.[8][9][]

Table 1: Recommended HPLC Starting Conditions
ParameterRecommended SettingRationale & Comments
Column X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or equivalentA high-quality, end-capped C18 provides good retention and peak shape.
Mobile Phase A 40:60:1 (v/v/v) Ammonium Formate Buffer (pH 8.0) : Water : AcetonitrileThe pH 8.0 buffer is critical for maximizing the polarity difference.[8]
Mobile Phase B 40:50:10 (v/v/v) Ammonium Formate Buffer (pH 8.0) : Acetonitrile : MethanolA mixture of ACN/MeOH can sometimes offer different selectivity than ACN alone.
Gradient Start with a shallow gradient, e.g., 5% B to 50% B over 15 minutesA gradient is often necessary to elute the parent compound and any other impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CProvides good efficiency and reduces backpressure.[9]
Detection (UV) 298 nm or 230 nm298 nm is often used for stability studies.[14][15] 230 nm corresponds to the carbapenem ring system maximum.[16]
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Sample Diluent Mobile Phase A or WaterAvoids peak distortion. Due to Ertapenem's instability, prepare samples immediately before injection and keep them cool (e.g., 4-10°C in the autosampler).[3][17]
Step-by-Step Protocol: Mobile Phase & Sample Preparation

This protocol emphasizes the critical steps for preparing stable and effective solutions to ensure method success.

1. Preparation of 10mM Ammonium Formate Buffer (pH 8.0)

  • Weigh an appropriate amount of Ammonium Formate and dissolve it in HPLC-grade water to make a 10mM solution.

  • Place the solution on a calibrated pH meter.

  • Adjust the pH to 8.0 ± 0.05 using dilute ammonium hydroxide or formic acid.

  • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

2. Preparation of Mobile Phases

  • Mobile Phase A: In a clean mobile phase bottle, combine 400 mL of the pH 8.0 buffer, 600 mL of HPLC-grade water, and 10 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Mobile Phase B: In a separate bottle, combine 400 mL of the pH 8.0 buffer, 500 mL of acetonitrile, and 100 mL of methanol. Mix thoroughly and degas.

3. Sample Preparation

  • Accurately weigh and dissolve the Ertapenem sample in Mobile Phase A to achieve a target concentration (e.g., 0.2 mg/mL).[6]

  • Vortex briefly to ensure complete dissolution.

  • To generate the ring-opened degradant for peak identification, a sample can be stressed. For example, mild acidic conditions can be used to accelerate the hydrolysis of the β-lactam ring.[18][19]

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Place the vial in a cooled autosampler (4-10°C) and analyze promptly. Ertapenem degradation is concentration and temperature-dependent.[20]

G cluster_pH_Logic Mechanism of pH-Based Separation on RP-HPLC ph_low Low pH (e.g., pH 3) - COOH groups are protonated - Both molecules are less polar ertapenem Ertapenem (1 Carboxyl Group) ph_high High pH (e.g., pH 8) - COO- groups are deprotonated - Both molecules are more polar outcome_low Result: - Small polarity difference - Poor Resolution ertapenem->outcome_low outcome_high Result: - Large polarity difference - Ring-opened form is significantly  more polar and elutes earlier - Good Resolution ertapenem->outcome_high ring_opened Ring-Opened Form (2 Carboxyl Groups) ring_opened->outcome_low ring_opened->outcome_high

Caption: Impact of mobile phase pH on analyte ionization and separation.

References
  • PubChem. (n.d.). Ertapenem. National Institutes of Health. [Link]

  • Rao, R. N., et al. (2014). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. ResearchGate. [Link]

  • Patel, P. R., & Cook, S. E. (2010). Stability of ertapenem in an elastomeric infusion device. ResearchGate. [Link]

  • Pedroso, T. M., et al. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. ResearchGate. [Link]

  • Sajonz, P., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 44(3), 132-139. [Link]

  • Al-Haydar, M., et al. (2015). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. [Link]

  • Jeon, J. H., et al. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. Protein & Peptide Letters, 22(8), 689-702. [Link]

  • Al-Haydar, M. (2015). Stability of ertapenem in aqueous solutions. ResearchGate. [Link]

  • Jeon, J. H., et al. (2015). Structural basis for carbapenem-hydrolyzing mechanisms of carbapenemases conferring antibiotic resistance. PubMed. [Link]

  • Pemberton, O. A., et al. (2018). A New Mechanism for β-Lactamases: Class D Enzymes Degrade 1β-Methyl Carbapenems via Lactone Formation. ResearchGate. [Link]

  • Zajac, M., et al. (2013). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. ResearchGate. [Link]

  • Pemberton, O. A., et al. (2018). Figure 3 from A New Mechanism for β-Lactamases: Class D Enzymes Degrade 1β-Methyl Carbapenems via Lactone Formation. ResearchGate. [Link]

  • ACS-DOBFAR S.p.A. (n.d.). Ertapenem Manufacturing Process Development. IRIS. [Link]

  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Walker, S. E., et al. (2012). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. The Canadian Journal of Hospital Pharmacy, 65(3), 195-202. [Link]

  • Patil, S., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Drug Regulatory Affairs, 12(1), 1-10. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Sivanadh, M. (2015). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology, 5(5). [Link]

  • Walker, S. E., et al. (2012). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 65(3), 195-202. [Link]

  • Jain, R., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

  • Pedroso, T. M., et al. (2014). A critical review of analytical methods for determination of ertapenem sodium. PubMed. [Link]

  • Quora. (2017). Which factors affect resolution in chromatography?. [Link]

  • International Labmate Ltd. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Colin, P., et al. (2016). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 60(7), 4041-4046. [Link]

  • El-Bagary, R. I., et al. (2011). Selective determination of ertapenem and imipenem in the presence of their degradants. PubMed. [Link]

  • Legrand, T., et al. (2008). Assay methodology for the quantitation of unbound ertapenem, a new carbapenem antibiotic, in human plasma. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Ertapenem and its Ring-Opened Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Stability-Indicating Methods for Ertapenem

Ertapenem is a broad-spectrum carbapenem antibiotic used to treat a variety of serious bacterial infections.[1] However, like other β-lactam antibiotics, ertapenem is susceptible to degradation, primarily through the hydrolysis of its core β-lactam ring. This process results in the formation of a pharmacologically inactive ring-opened impurity.[2][3][4] The presence and quantity of this impurity are critical quality attributes that must be monitored throughout the drug product's lifecycle to ensure its safety and efficacy.

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[5] For ertapenem, this means the method must be able to separate and quantify the intact drug from its ring-opened degradant and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[1][6]

This guide provides an in-depth comparison of key considerations and experimental data for the validation of a stability-indicating HPLC method for ertapenem, with a focus on its critical ring-opened impurity.

The Foundation: Forced Degradation Studies

The cornerstone of developing a stability-indicating method is the deliberate degradation of the drug substance through forced degradation or stress testing.[7][8][9] These studies are designed to generate the likely degradation products that may form under various environmental conditions, thus challenging the specificity of the analytical method.[5][10]

Core Principle: By intentionally creating degradation products, we can ensure that the HPLC method is capable of separating them from the parent drug, proving its "stability-indicating" nature.[7][9]

Experimental Protocol: Forced Degradation of Ertapenem

The following protocol outlines typical stress conditions for ertapenem:

  • Acid Hydrolysis: Dissolve 10 mg of Ertapenem reference standard in 10 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Dissolve 10 mg of Ertapenem reference standard in 10 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl. Significant degradation is expected under basic conditions.[6][11]

  • Oxidative Degradation: Dissolve 10 mg of Ertapenem reference standard in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour.

  • Thermal Degradation: Expose solid Ertapenem reference standard to 80°C for 48 hours.[11]

  • Photolytic Degradation: Expose a solution of Ertapenem (1 mg/mL in water) to UV light (254 nm) and fluorescent light for 24 hours. A dark control sample should be stored under the same conditions.[12]

Comparative Analysis of HPLC Methodologies

The choice of HPLC parameters is critical for achieving the necessary separation between ertapenem and its ring-opened impurity. Below is a comparison of common approaches.

Chromatographic Conditions: A Comparative Table
ParameterMethod A (Isocratic)Method B (Gradient)Rationale & Expertise
Column C18, 250 x 4.6 mm, 5 µmPhenyl, 150 x 4.6 mm, 3 µmC18 columns are a robust starting point for many small molecules. Phenyl columns can offer alternative selectivity for aromatic compounds like ertapenem and its degradants.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.8) (15:85 v/v)A: 0.02 M Sodium Phosphate Buffer (pH 8.0) B: AcetonitrileA simple isocratic method can be sufficient if the separation is straightforward. A gradient method provides greater flexibility to resolve closely eluting peaks and is often necessary for complex impurity profiles. The higher pH in Method B can improve peak shape for ertapenem.
Flow Rate 1.0 mL/min1.2 mL/minFlow rates are optimized to balance analysis time with separation efficiency.
Detection UV at 298 nmUV at 300 nmThe UV maximum for ertapenem is around 298-300 nm, providing good sensitivity for both the API and its ring-opened impurity.[1][3]
Column Temp. 30°CAmbientTemperature control can improve reproducibility and peak shape.

The Validation Workflow: A Step-by-Step Guide

The validation of the stability-indicating HPLC method must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

// Nodes Forced_Degradation [label="Forced Degradation Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity / Peak Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision (Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; System_Suitability [label="System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Forced_Degradation -> Specificity [label="Generates Degradants"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> System_Suitability; } dot Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze stressed samples. Assess peak purity using a photodiode array (PDA) detector.The method must resolve ertapenem from all degradation products and placebo components. Peak purity index should be > 0.999.
Linearity Analyze a minimum of five concentrations of Ertapenem and the ring-opened impurity reference standards across the expected range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of Ertapenem and the ring-opened impurity at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify impurities at the reporting threshold.
Robustness Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).System suitability parameters should remain within acceptable limits.
System Suitability Inject a standard solution multiple times before sample analysis.Tailing factor ≤ 2.0, theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

Data Presentation: A Comparative Summary of Validation Results

The following table presents a hypothetical comparison of validation data for two different stability-indicating HPLC methods for ertapenem.

ParameterMethod A (Isocratic)Method B (Gradient)
Linearity (r²) Ertapenem: 0.9992, Impurity: 0.9989Ertapenem: 0.9998, Impurity: 0.9995
Accuracy (% Recovery) Ertapenem: 98.5-101.2%, Impurity: 97.8-102.1%Ertapenem: 99.2-100.8%, Impurity: 99.0-101.5%
Precision (RSD) Repeatability: 1.2%, Intermediate: 1.8%Repeatability: 0.8%, Intermediate: 1.3%
Resolution (Ertapenem/Impurity) 1.83.5
Run Time 15 minutes12 minutes

Analysis: While both methods meet the basic validation criteria, Method B demonstrates superior performance with better linearity, accuracy, precision, and a significantly higher resolution between ertapenem and its ring-opened impurity. The shorter run time of Method B also offers higher throughput.

Conclusion: Selecting the Optimal Method

The validation data clearly indicates that a well-designed gradient HPLC method provides a more robust and reliable system for the stability-indicating analysis of ertapenem and its ring-opened impurity. The enhanced separation and improved analytical figures of merit ensure greater confidence in the quality control of ertapenem drug products. The choice of a phenyl column in the gradient method likely contributes to the improved resolution due to its unique selectivity.

This guide underscores the importance of a systematic approach to method development and validation, grounded in the principles of forced degradation and guided by the rigorous standards of the ICH. By following these principles, researchers and scientists can develop and validate stability-indicating methods that are fit for purpose and ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection. PubMed. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Ertapenem. PubChem. [Link]

  • Stability of ertapenem in aqueous solutions. ResearchGate. [Link]

  • Stability of ertapenem in an elastomeric infusion device. ResearchGate. [Link]

  • An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems. National Institutes of Health. [Link]

  • Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. ResearchGate. [Link]

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine. Semantic Scholar. [Link]

  • HPLC and UHPLC parameters for the determination of selected carbapenems. ResearchGate. [Link]

  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

  • New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology. [Link]

  • (PDF) Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. American Journal of Health-System Pharmacy. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org. [Link]

Sources

A Comparative Guide to the Analysis of Ertapenem Ring-Opened and Dimer Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the analytical methodologies for two critical classes of impurities in the carbapenem antibiotic Ertapenem: the ring-opened hydrolysis product and various dimer impurities. As the stability of Ertapenem is a significant concern during its manufacturing, storage, and administration, robust analytical methods are paramount for ensuring its safety and efficacy.[][2] This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control of Ertapenem.

Introduction to Ertapenem and its Impurities

Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[][3] The core structure of Ertapenem, featuring a carbapenem ring fused to a β-lactam ring, is crucial for its antimicrobial activity.[] However, this strained ring system is also susceptible to degradation, leading to the formation of impurities that can compromise the drug's potency and potentially introduce safety risks.[4][5]

Impurities in pharmaceuticals can originate from various sources, including raw materials, the manufacturing process, and degradation of the final product during storage and handling.[] For Ertapenem, the primary degradation pathways lead to the formation of a ring-opened impurity and several dimer impurities.[2][4] Understanding the formation and analytical control of these impurities is a critical aspect of quality control in the pharmaceutical industry, guided by regulations from bodies like the ICH, FDA, and EMA.[6][7]

The Chemistry of Key Ertapenem Impurities

The Ring-Opened Impurity

The ring-opened impurity is a major degradation product of Ertapenem, formed through the hydrolysis of the labile β-lactam ring.[4][8] This process is often catalyzed by acidic or basic conditions and leads to the loss of antibacterial activity, as the intact β-lactam ring is essential for binding to PBPs.[3][4][8] The formation of this impurity is a key indicator of Ertapenem degradation.[4]

Dimer Impurities

Ertapenem can also degrade to form several dimer impurities.[2][9] These complex molecules arise from the intermolecular reaction of two Ertapenem molecules.[10] The formation of dimers can be influenced by factors such as high concentrations of the drug and the presence of moisture.[4] Several isomeric forms of dimer impurities have been identified, differing in their linkage and stereochemistry.[10] These include dehydrated dimers as well.[9][11] The molecular weight of the primary dimer impurities is around 933.0 g/mol and 951.0 g/mol .[10][12][13][14]

Visualizing Impurity Formation Pathways

The following diagram illustrates the primary degradation pathways of Ertapenem leading to the formation of the ring-opened and dimer impurities.

Ertapenem_Impurities Ertapenem Ertapenem RingOpened Ring-Opened Impurity (Inactive) Ertapenem->RingOpened Hydrolysis (Acid/Base catalysis) Dimer Dimer Impurities Ertapenem->Dimer Dimerization

Caption: Formation pathways of major Ertapenem impurities.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of the ring-opened and dimer impurities are crucial for the quality control of Ertapenem. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely used technique, often in combination with Mass Spectrometry (MS) for structural elucidation.[9][15]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating Ertapenem from its impurities.[2][9] Stability-indicating HPLC methods are specifically designed to resolve the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the analytical results are a true reflection of the drug's purity.[2][16]

Key Chromatographic Parameters:

ParameterRing-Opened Impurity AnalysisDimer Impurity AnalysisRationale
Column C18 or Phenyl columns are commonly used.[2][11]Phenyl or specialized RP columns can provide better selectivity for the closely related dimer isomers.[2]The choice of stationary phase is critical for achieving the necessary resolution between the main peak and the impurity peaks.
Mobile Phase Gradient elution with a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile).[2][9][11]A similar mobile phase composition is used, but the gradient profile may need to be optimized for better separation of the multiple dimer peaks.[9][11]The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution, with a pH around 8 often being optimal.[2][9][11]
Detection UV detection at a wavelength where both Ertapenem and the ring-opened impurity have significant absorbance (e.g., ~300 nm).[11]UV detection is also used for dimers. Due to potential differences in UV response factors, quantification may require the use of relative response factors for accurate results.[2]The choice of wavelength is based on the UV spectra of the compounds of interest to ensure maximum sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural confirmation of impurities.[9][] It is particularly valuable for characterizing unknown degradation products discovered during forced degradation studies.[4]

Mass Spectrometric Detection:

ImpurityExpected m/zIonization ModeSignificance
Ring-Opened Impurity [M+H]⁺ ≈ 494Positive Ion ESIConfirms the hydrolytic opening of the β-lactam ring.[4]
Dimer Impurities [M+H]⁺ ≈ 951Positive Ion ESIIdentifies the presence of various dimer species.[9][11]
Dehydrated Dimers [M+H]⁺ ≈ 933Positive Ion ESIIndicates further degradation or side reactions of the dimer impurities.[9][11]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve Ertapenem in a suitable solvent (e.g., water or a buffer solution).

  • Stress Conditions:

    • Acid Hydrolysis: Add a strong acid (e.g., HCl) to the stock solution and heat.

    • Base Hydrolysis: Add a strong base (e.g., NaOH) to the stock solution at room temperature or with gentle heating.[16]

    • Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) to the stock solution.[16]

    • Thermal Degradation: Expose the solid drug substance to dry heat.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

A Validated HPLC Method for Impurity Profiling

The following is an example of a validated HPLC method for the analysis of Ertapenem and its impurities, based on published literature.[2][9]

ParameterDescription
Column X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or Inertsil Phenyl column.[2][9][11]
Mobile Phase A Ammonium formate buffer (pH 8.0), water, and acetonitrile (40:60:1, v/v/v).[9][11]
Mobile Phase B Ammonium formate buffer (pH 8.0), acetonitrile, and methanol (40:50:10, v/v/v).[9][11]
Gradient Program A linear gradient optimized to separate all impurities from the main peak and from each other.
Flow Rate 1.0 mL/min.[9][11]
Column Temperature 40 °C.[9][11]
Detection UV at 298 nm.[15][16]
Injection Volume 10 µL.

Analytical Workflow Diagram

The following diagram outlines the general workflow for the analysis of Ertapenem impurities.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution HPLC_System HPLC System (RP Column) Dilution->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector MS_Detector Mass Spectrometer (Optional) HPLC_System->MS_Detector Quantification Quantification UV_Detector->Quantification Identification Identification MS_Detector->Identification

Sources

A Comparative Guide to the Forced Degradation of Ertapenem and Meropenem

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbapenem antibiotics, Ertapenem and Meropenem stand out for their broad-spectrum efficacy. However, their inherent chemical instability, primarily centered around the bicyclic β-lactam ring system, presents significant challenges in formulation development and ensuring therapeutic potency. This guide provides an in-depth, comparative analysis of the forced degradation behavior of Ertapenem and Meropenem, synthesizing experimental data to illuminate their relative stabilities and degradation pathways under various stress conditions. This analysis is critical for developing robust, stable formulations and for establishing reliable analytical methods for quality control.

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] By subjecting a drug substance to conditions more severe than accelerated stability testing—such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis—we can proactively identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3] This knowledge is instrumental in developing stability-indicating analytical methods, which are crucial for accurately quantifying the drug substance in the presence of its degradants.[2][3]

Both Ertapenem and Meropenem are susceptible to degradation, primarily through the hydrolysis of the β-lactam ring, which is essential for their antibacterial activity.[1][4] Understanding the nuances of their degradation under different stressors is key to mitigating stability issues and ensuring the delivery of a safe and effective therapeutic agent.

Comparative Stability Under Stress Conditions

While both Ertapenem and Meropenem are members of the carbapenem class, their structural differences lead to variations in their stability profiles. A direct comparative study on their solid-state stability revealed that in dry air at elevated temperatures (363-393 K), Ertapenem demonstrates slower degradation compared to Meropenem.[5][6] However, humidity is a critical factor that similarly accelerates the degradation of both antibiotics.[5][6]

In solution, both molecules are susceptible to degradation, with the rate being influenced by pH, temperature, and the presence of buffers.[7][8]

Hydrolytic Degradation (Acidic and Alkaline Conditions)

The primary mechanism of degradation for both Ertapenem and Meropenem under hydrolytic conditions is the cleavage of the strained β-lactam ring.[9][10][11] This ring-opened product is inactive and represents the major degradant in both acidic and alkaline environments.

  • Ertapenem: Studies on Ertapenem in aqueous solutions have shown that its degradation is subject to specific acid-base catalysis.[8] The pH-rate profile indicates an acid-catalyzed reaction at low pH, a pH-independent region, and a base-catalyzed reaction at higher pH.[12] The main degradation product identified is the β-lactam ring-opened metabolite.[13]

  • Meropenem: Similarly, Meropenem's degradation under hydrolytic stress (acidic, neutral, and alkaline) predominantly yields the ring-opened product.[9][10] Under alkaline conditions (e.g., 0.1N NaOH), Meropenem is completely converted to its corresponding ring-opened derivative.[2][14]

Oxidative Degradation
  • Ertapenem: Information on the specific oxidative degradation products of Ertapenem is less detailed in the available literature compared to Meropenem. However, forced degradation studies have been conducted under oxidative stress to develop stability-indicating methods.[15]

  • Meropenem: Meropenem, when subjected to oxidative stress with hydrogen peroxide (H2O2), has been shown to form at least two distinct degradation products resulting from a decarboxylation reaction and the formation of an N-oxide.[2][9][10]

Thermal Degradation
  • Ertapenem: In the solid state and in dry air, Ertapenem is more thermally stable than Meropenem.[5][6] In solution, its degradation is temperature-dependent, following pseudo-first-order kinetics.[12] The primary degradation products under thermal stress are the ring-opened hydrolytic product and dimers.[15]

  • Meropenem: Thermal stress on Meropenem in solution can lead to more complex degradation pathways. Besides the expected ring-opening, studies have identified the formation of a pyrrole derivative, indicating a series of chemical reactions that modify both the side chain and the β-lactam ring.[1][2][14] At higher temperatures, the decomposition of Meropenem in powder for injection follows first-order kinetics.[10]

Photolytic Degradation

Both carbapenems show some sensitivity to light.

  • Ertapenem: Photolytic stress studies on Ertapenem have been performed to validate stability-indicating methods, with the formation of the ring-opened degradate and dimers being observed.[15]

  • Meropenem: Meropenem also undergoes degradation upon exposure to light.[16] Studies have shown that direct photolysis can occur, and the degradation follows first-order kinetics.[8][16]

Degradation Pathways and Products

The core of forced degradation studies lies in the identification and characterization of degradation products. This information is vital for understanding the degradation mechanism and for ensuring that the analytical methods can separate and quantify these impurities.

Common Degradation Pathways:
  • β-Lactam Ring Hydrolysis: This is the most common and critical degradation pathway for both Ertapenem and Meropenem, leading to loss of antibacterial activity.

  • Dimerization: Both antibiotics can undergo dimerization, particularly at higher concentrations and under conditions of humidity and thermal stress. For Ertapenem, dimeric degradation products have been isolated and characterized.[13] Meropenem also forms a dimer product under high humidity conditions.[2][9][10]

Specific Degradation Products of Meropenem:
  • Oxidative Stress: Leads to decarboxylated products and N-oxides.[2][9][10]

  • Thermal Stress: Can result in the formation of a pyrrole derivative through a more complex series of reactions.[1][2][14]

The following diagram illustrates the general experimental workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples MassSpec Mass Spectrometry (LC-MS/MS) HPLC->MassSpec Characterize Peaks Pathway Elucidation of Degradation Pathways Products Identification of Degradation Products Method Validation of Analytical Method HPLC->Method NMR NMR Spectroscopy MassSpec->NMR Confirm Structure MassSpec->Products NMR->Products Products->Pathway Drug Drug Substance (Ertapenem / Meropenem) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: General workflow for forced degradation studies.

The following diagram illustrates a simplified comparison of the major degradation pathways for Ertapenem and Meropenem.

Degradation_Pathways Ertapenem Ertapenem E_RingOpen Ring-Opened Product Ertapenem->E_RingOpen Hydrolysis, Thermal, Photolytic E_Dimer Dimer Ertapenem->E_Dimer Thermal, Photolytic Meropenem Meropenem M_RingOpen Ring-Opened Product Meropenem->M_RingOpen Hydrolysis, Thermal M_Dimer Dimer Meropenem->M_Dimer Humidity M_Oxidative Oxidative Products (Decarboxylated, N-oxide) Meropenem->M_Oxidative Oxidation M_Thermal Pyrrole Derivative Meropenem->M_Thermal Thermal

Caption: Major degradation pathways of Ertapenem and Meropenem.

Quantitative Data Summary

The following table summarizes the comparative stability data for Ertapenem and Meropenem based on available literature. It is important to note that the conditions in different studies may not be identical, so this serves as a general comparison.

Stress ConditionErtapenem StabilityMeropenem StabilityKey Degradation Products
Solid State (Dry Heat) More stable than Meropenem at 363-393 K[5][6]Less stable than Ertapenem at 363-393 K[5][6]N/A (for solid state)
Solid State (Humidity) Degradation significantly affected by humidity[5][6]Degradation similarly affected by humidity[5][6]N/A (for solid state)
Acidic Hydrolysis Degrades to form ring-opened product[8][13]Degrades to form ring-opened product[9][10]β-lactam ring-opened product
Alkaline Hydrolysis Degrades to form ring-opened product[8][13]Rapidly degrades to form ring-opened product[2][14]β-lactam ring-opened product
Oxidative Stress Degradation observed[15]Forms decarboxylated and N-oxide products[2][9][10]Decarboxylated products, N-oxides (Meropenem)
Thermal Stress (Solution) Forms ring-opened product and dimers[15]Forms ring-opened product and pyrrole derivative[1][2][14]Ring-opened product, dimers, pyrrole derivative (Meropenem)
Photolytic Stress Forms ring-opened product and dimers[15]Undergoes degradation[8][16]Ring-opened product, dimers (Ertapenem)

Experimental Protocols for Forced Degradation

The following are generalized, step-by-step methodologies for conducting forced degradation studies on Ertapenem and Meropenem, based on ICH guidelines and common practices found in the literature.[1][2][9]

Materials and Reagents
  • Ertapenem and Meropenem reference standards

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffers

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • LC-MS/MS system for peak identification

  • Photostability chamber

Preparation of Stock Solutions

Prepare stock solutions of Ertapenem and Meropenem in a suitable solvent (e.g., water or a buffer in which the drug is stable for a short period) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

A. Acidic Hydrolysis:

  • To a known volume of the drug stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Analyze the samples by HPLC.

B. Alkaline Hydrolysis:

  • To a known volume of the drug stock solution, add an equal volume of 0.1 M NaOH.

  • Keep the mixture at room temperature and monitor the degradation at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.

  • Analyze the samples by HPLC.

C. Oxidative Degradation:

  • To a known volume of the drug stock solution, add an equal volume of 3% H2O2.

  • Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and dilute to the final concentration.

  • Analyze the samples by HPLC.

D. Thermal Degradation:

  • Place a solution of the drug in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C).

  • Withdraw samples at various time points (e.g., 24, 48, 72 hours).

  • Cool the samples to room temperature and dilute to the final concentration.

  • Analyze the samples by HPLC.

  • For solid-state thermal stress, expose the drug powder to the high temperature and then dissolve it for analysis.

E. Photolytic Degradation:

  • Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

  • A control sample should be protected from light.

  • At the end of the exposure, withdraw samples, dilute to the final concentration, and analyze by HPLC.

  • For solid-state photolytic stress, expose the drug powder to the same light conditions.

Analytical Method

A validated stability-indicating HPLC method is essential. A typical method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the drug (e.g., around 298 nm for Ertapenem and 300 nm for Meropenem).

  • Injection Volume: 20 µL.

The method must be able to separate the parent drug from all major degradation products. Peak purity analysis using a PDA detector is recommended to ensure the specificity of the method.

Conclusion

The forced degradation behavior of Ertapenem and Meropenem reveals both commonalities and distinct differences rooted in their molecular structures. While both are susceptible to hydrolytic cleavage of the β-lactam ring and dimerization, Meropenem exhibits a more complex degradation profile under oxidative and thermal stress, leading to the formation of unique degradants such as decarboxylated products, N-oxides, and a pyrrole derivative. In the solid state, Ertapenem demonstrates superior thermal stability in dry conditions.

For drug development professionals, this comparative analysis underscores the importance of tailored formulation strategies and analytical methodologies. A thorough understanding of the specific degradation pathways of each carbapenem is critical for developing stable drug products and for ensuring the quality, safety, and efficacy of these vital antibiotics.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Barbosa, F. D. S., et al. (2020). Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 181, 112973. [Link]

  • Cielecka-Piontek, J., et al. (2007). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-449. [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(6), 56.
  • Kamberi, M., et al. (2007). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 787-804. [Link]

  • Mendez, A. S. L., et al. (2008). Thermal and alkaline stability of meropenem: Degradation products and cytotoxicity. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 545-551. [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. [Link]

  • Cielecka-Piontek, J., et al. (2007). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Acta Poloniae Pharmaceutica, 64(5), 387-392.
  • Sajonz, P., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem.
  • Al Haydar, M., et al. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 1-11.
  • Jain, D., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28.
  • Fawaz, F., et al. (2018). In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem. International Journal of Pharmaceutical Compounding, 22(1), 74-79.
  • Patel, P. R., et al. (2011). Stability of meropenem in the presence of its degradation products. Indian Journal of Pharmaceutical Sciences, 73(4), 412-418.
  • Kar, S., et al. (2018). Forced degradation of commercial meropenem 6 mg/mL and 25 mg/mL...
  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449.
  • Mendez, A. S. L., et al. (2008). Thermal and alkaline stability of meropenem: Degradation products and cytotoxicity. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 545-551.
  • Karampola, A. C., et al. (2015). Photochemical degradation of the carbapenem antibiotics imipenem and meropenem in aqueous solutions under solar radiation.
  • Cielecka-Piontek, J., et al. (2013). Solid-state stability study of meropenem – solutions based on spectrophotometric analysis. Chemistry Central Journal, 7(1), 99.
  • Mendez, A. S. L., et al. (2008).
  • Al Haydar, M., et al. (2014). Effect of buffers on the ertapenem stability in aqueous solution.

Sources

A Guide to Inter-Laboratory Comparison of Ertapenem Impurity Analysis: Ensuring Analytical Consistency and Product Quality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing and quality control, ensuring the consistency and accuracy of analytical data is paramount. This is particularly true for complex antibiotic molecules like Ertapenem, where the presence of impurities can significantly impact both efficacy and patient safety.[1][2] Inter-laboratory comparison studies, also known as proficiency testing, serve as a critical tool for evaluating and harmonizing the analytical performance of different laboratories involved in the analysis of Ertapenem and its impurities.[3][4][5][6] This guide provides an in-depth exploration of the principles, experimental design, and data interpretation involved in conducting a successful inter-laboratory comparison for Ertapenem impurity analysis.

The Imperative for Inter-Laboratory Comparison in Ertapenem Analysis

Ertapenem, a broad-spectrum carbapenem antibiotic, is susceptible to degradation through hydrolysis and oxidation, leading to the formation of various impurities.[1][7] Common degradation pathways include the opening of the β-lactam ring and the formation of dimers.[7][8] The accurate identification and quantification of these impurities are crucial for ensuring that the final drug product meets stringent regulatory standards.

Given the inherent variability in analytical methodologies, equipment, and analyst proficiency, discrepancies in impurity profiles reported by different laboratories can arise. An inter-laboratory comparison study addresses this challenge by providing a framework for:

  • Assessing Laboratory Performance: Evaluating the ability of participating laboratories to accurately identify and quantify known and unknown impurities in a standardized Ertapenem sample.

  • Method Validation and Harmonization: Identifying systematic biases or variations in analytical methods and working towards a harmonized approach across different sites.

  • Ensuring Data Comparability: Establishing confidence in the consistency of data generated by different laboratories, which is essential for seamless technology transfer and regulatory submissions.

  • Continuous Improvement: Providing laboratories with valuable feedback on their performance, enabling them to identify areas for improvement and implement corrective actions.[9]

Key Impurities of Ertapenem

A thorough understanding of the potential impurities is fundamental to designing a robust analytical method and a meaningful inter-laboratory comparison. The primary impurities of Ertapenem include:

  • Ring-Opened Hydrolysis Product: Formed by the cleavage of the β-lactam ring, a common degradation pathway for carbapenems.[8]

  • Dimers: Several dimeric impurities can form, often existing as equilibrium mixtures in solution.[8][10][11]

  • Degradation Products: Arising from stress conditions such as exposure to acid, base, oxidation, heat, and light.[8][12]

  • Process-Related Impurities: Compounds structurally related to Ertapenem that are formed during the synthesis process.[1]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most widely used techniques for the separation and quantification of these impurities.[1][10][13][]

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is crucial for generating meaningful and actionable results. The following sections outline the key experimental considerations.

Experimental Workflow

The overall workflow of an inter-laboratory comparison for Ertapenem impurity analysis involves several key stages, from the preparation and distribution of a homogenous test sample to the statistical analysis and interpretation of the combined results.

Inter_Laboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Homogeneity Testing of Ertapenem Sample A->B Define analytes, methods, acceptance criteria C Distribution of Samples to Participating Laboratories B->C Ensure sample uniformity D Analysis of Samples by Participating Laboratories C->D Blinded or known samples E Data Submission to Coordinating Body D->E Report quantitative & qualitative data F Statistical Analysis of Results (e.g., z-scores) E->F Assess bias and precision G Issuance of Performance Report F->G Summarize individual & overall performance H Review and Corrective Action by Laboratories G->H Identify and address discrepancies

Caption: Workflow of an Ertapenem Impurity Inter-Laboratory Comparison Study.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a standardized approach for the analysis of Ertapenem impurities using a reversed-phase HPLC method. This protocol can be adapted and utilized by participating laboratories to ensure consistency in the analytical approach.

Objective: To accurately identify and quantify specified impurities in a provided Ertapenem sample.

Materials:

  • Ertapenem test sample (provided by the coordinating body)

  • Ertapenem reference standard

  • Reference standards for known impurities (if available)

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium formate or sodium phosphate buffer

  • HPLC system with a UV or PDA detector

  • Analytical column (e.g., C18 or Phenyl)[8][10]

Sample Preparation:

  • Accurately weigh a specified amount of the Ertapenem test sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of buffer and organic solvent) to a final concentration as defined in the study protocol.

  • Prepare a similar solution of the Ertapenem reference standard.

  • If available, prepare individual solutions of the known impurity reference standards.

Chromatographic Conditions (Example):

  • Column: X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or Inertsil Phenyl (250 x 4.6 mm, 5 µm).[8][10]

  • Mobile Phase A: A mixture of ammonium formate buffer (pH 8.0), water, and acetonitrile.[10]

  • Mobile Phase B: A mixture of ammonium formate buffer (pH 8.0), acetonitrile, and methanol.[10]

  • Gradient Elution: A time-based gradient program to ensure the separation of all relevant impurities.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Detection Wavelength: 298 nm or as appropriate for the impurities of interest.[7][12]

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the Ertapenem reference standard solution to determine the retention time and response of the main peak.

  • Inject the impurity reference standard solutions (if available) to confirm their retention times.

  • Inject the prepared Ertapenem test sample solution in replicate (e.g., n=3).

  • Record the chromatograms and integrate the peaks corresponding to Ertapenem and its impurities.

Data Reporting:

  • Report the retention times and peak areas for Ertapenem and all detected impurities.

  • Calculate the percentage of each impurity relative to the Ertapenem peak area.

  • Provide the raw chromatograms for review by the coordinating body.

Data Presentation and Interpretation

The results from all participating laboratories should be compiled and presented in a clear and concise format to facilitate comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results for Ertapenem Impurity Analysis

LaboratoryMethodRing-Opened Impurity (%)Dimer 1 (%)Dimer 2 (%)Unknown Impurity 1 (%)Total Impurities (%)
Lab AHPLC-UV0.451.100.250.081.88
Lab BUPLC-UV0.481.150.220.091.94
Lab CHPLC-UV0.551.250.300.122.22
Lab DHPLC-PDA0.461.120.240.071.89
Consensus Mean 0.49 1.16 0.25 0.09 1.98
Std. Deviation 0.04 0.06 0.03 0.02 0.16

Statistical Evaluation:

A common method for evaluating laboratory performance in proficiency testing is the use of z-scores.[9][15] The z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean.

  • z = (x - X) / σ

    • where:

      • x = individual laboratory result

      • X = consensus mean from all laboratories

      • σ = standard deviation of the results from all laboratories

Generally, a z-score between -2 and +2 is considered satisfactory, a score between -3 and -2 or +2 and +3 is questionable, and a score outside of ±3 is considered unsatisfactory.

Addressing Discrepancies and Fostering Continuous Improvement

The ultimate goal of an inter-laboratory comparison is not to penalize poor performance but to identify areas for improvement. When a laboratory's results deviate significantly from the consensus, a thorough investigation should be initiated to determine the root cause. This may involve:

  • Reviewing the analytical method and its execution.

  • Checking instrument calibration and performance.

  • Verifying the integrity of reference standards and reagents.

  • Providing additional training for analysts.

By embracing the principles of scientific integrity and a commitment to continuous improvement, inter-laboratory comparisons can play a vital role in ensuring the quality and consistency of Ertapenem impurity analysis across the pharmaceutical industry.

Visualizing Ertapenem and its Key Impurities

A clear understanding of the chemical structures of Ertapenem and its primary degradation products is essential for impurity analysis.

Ertapenem_Impurities Ertapenem Ertapenem C₂₂H₂₅N₃O₇S RingOpened Ring-Opened Hydrolysis Product C₂₂H₂₇N₃O₈S Ertapenem->RingOpened Hydrolysis Dimer Dimer Impurity C₄₄H₅₀N₆O₁₄S₂ Ertapenem->Dimer Dimerization

Caption: Degradation Pathways of Ertapenem.

References

Sources

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Ertapenem Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the robust analysis of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. This is particularly critical for antibiotics like Ertapenem, a broad-spectrum carbapenem susceptible to degradation and the formation of various impurities. This guide provides an in-depth, objective comparison of analytical methodologies for the determination of Ertapenem impurities, focusing on the crucial parameters of specificity and selectivity. Drawing from peer-reviewed literature and established pharmacopeial standards, this document is designed to empower researchers and drug development professionals in selecting and implementing the most suitable analytical strategies for their needs.

The Analytical Challenge: Understanding Ertapenem and Its Impurities

Ertapenem's chemical structure, characterized by a β-lactam ring fused to a five-membered ring system, renders it susceptible to hydrolysis, leading to the formation of the inactive ring-opened impurity . Furthermore, under certain conditions, Ertapenem can undergo dimerization, resulting in various dimeric impurities . Other potential impurities can arise from the manufacturing process as synthesis-related impurities . The effective separation and quantification of these closely related compounds from the active pharmaceutical ingredient (API) and from each other is a significant analytical challenge that demands highly specific and selective methods.

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the assessment of Ertapenem impurities. Various methods have been developed and validated, each with distinct advantages and limitations. Here, we compare several prominent approaches.

Method 1: Reversed-Phase HPLC with Phenyl Stationary Phase

This method has demonstrated excellent selectivity for separating Ertapenem from its key degradation products. The use of a phenyl column offers unique pi-pi interactions, which can enhance the resolution of aromatic compounds and molecules with double bonds, such as Ertapenem and its dimers.

Key Experimental Rationale: The choice of a phenyl stationary phase is deliberate, aiming to exploit the aromatic nature of the Ertapenem molecule and its impurities for improved separation. The gradient elution with a phosphate buffer at a controlled pH is critical for maintaining the stability of Ertapenem during analysis and for achieving optimal peak shape and resolution.[1][2]

  • Column: Inertsil Phenyl, 5 µm, 250 x 4.6 mm

  • Mobile Phase A: Aqueous sodium phosphate buffer (pH 8.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a high aqueous composition to a higher organic composition.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 298 nm

  • Column Temperature: Ambient

This method has been shown to be specific, resolving Ertapenem from process impurities and degradation products generated under stress conditions such as acid, base, oxidation, heat, and light.[1] Photodiode array (PDA) detection further confirms peak purity, ensuring that no co-eluting impurities interfere with the quantification of the main component.[1]

Method 2: Reversed-Phase HPLC with C18 Stationary Phase

The C18 column is a workhorse in reversed-phase chromatography, and several methods have been developed for Ertapenem impurity profiling using this stationary phase. These methods often employ different mobile phase compositions and pH to achieve the desired selectivity.

Key Experimental Rationale: The C18 stationary phase provides strong hydrophobic retention, which is effective for separating Ertapenem and its less polar impurities. The use of an acidic mobile phase (pH adjusted to 2.9 with orthophosphoric acid) in one of the cited methods aims to suppress the ionization of acidic functional groups, leading to better peak shapes and retention.[3]

  • Column: Hypersil BDS C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile: Water (60:40 v/v), pH adjusted to 2.9 with orthophosphoric acid

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 298 nm

  • Column Temperature: Ambient

This isocratic method is simple, rapid, and cost-effective. Forced degradation studies have demonstrated its stability-indicating power, with good resolution between Ertapenem and its degradation products formed under basic conditions.[3] However, for complex impurity profiles with numerous closely eluting peaks, a gradient method might offer superior resolution.

Method 3: LC-MS Compatible Reversed-Phase HPLC

For the identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. The development of LC-MS compatible methods requires the use of volatile mobile phase additives.

Key Experimental Rationale: This method utilizes an ammonium formate buffer, which is volatile and compatible with mass spectrometry detection. The gradient elution allows for the separation of a wide range of impurities with varying polarities. The use of a C18 column provides robust separation based on hydrophobicity.

  • Column: X-Terra RP18, 3.5 µm, 150 x 4.6 mm

  • Mobile Phase A: Ammonium formate buffer (pH 8.0): Water: Acetonitrile (40:60:1 v/v/v)

  • Mobile Phase B: Ammonium formate buffer (pH 8.0): Acetonitrile: Methanol (40:50:10 v/v/v)

  • Gradient: A programmed gradient from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV and Mass Spectrometry (MS)

This method has been shown to resolve up to twenty-six impurities and degradation products, including baseline separation of eight dimer impurities.[1] The coupling with MS/MS allows for the structural elucidation of these impurities, providing a comprehensive impurity profile.

Comparative Performance Data

Parameter Method 1 (Phenyl Column) Method 2 (C18 Column, Isocratic) Method 3 (LC-MS Compatible)
Stationary Phase PhenylC18C18
Key Separation Principle Pi-pi interactions, HydrophobicityHydrophobicityHydrophobicity
Selectivity Highlight Excellent resolution of dimers[1]Good separation from major degradation products in a simple run[3]Comprehensive separation of numerous impurities, including isomers[1]
Specificity Confirmation Forced degradation studies, PDA peak purity[1]Forced degradation studies[3]Forced degradation studies, MS identification
LOD/LOQ Reported as sensitive for impurity profiling[1]Not explicitly stated in the provided informationHigh sensitivity with MS detection
Run Time Typically longer due to gradient elutionShorter, isocratic runCan be optimized for rapid analysis
Compatibility UV detectionUV detectionUV and Mass Spectrometry

Visualizing the Workflow: Ertapenem Impurity Analysis

A crucial aspect of ensuring the specificity of an analytical method is through forced degradation studies. This process intentionally degrades the drug substance under various stress conditions to generate potential impurities and demonstrate that the analytical method can effectively separate them from the intact drug.

Forced_Degradation_Workflow Acid Acid Hydrolysis (e.g., HCl) Stressed_Samples Stressed Samples (Mixture of API and Impurities) Acid->Stressed_Samples Base Base Hydrolysis (e.g., NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress (Heat) Thermal->Stressed_Samples Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Stressed_Samples API Ertapenem API API->Acid API->Base API->Oxidation API->Thermal API->Photolytic HPLC_Analysis HPLC Analysis (Chosen Method) Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Specificity Assessment HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies to establish method specificity.

Logical Framework for Method Selection

The choice of an analytical method for Ertapenem impurity profiling is guided by the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

Method_Selection_Logic Start Start: Need to Analyze Ertapenem Impurities Question1 Is identification of unknown impurities required? Start->Question1 Question2 Is a rapid, routine QC method needed? Question1->Question2 No Method_LCMS Select LC-MS Compatible Method (Method 3) Question1->Method_LCMS Yes Question3 Are complex mixtures with multiple dimers expected? Question2->Question3 No Method_Isocratic Consider Isocratic C18 Method (Method 2) Question2->Method_Isocratic Yes Question3->Method_Isocratic No, but consider for simpler profiles Method_Phenyl Select Phenyl Column Method (Method 1) Question3->Method_Phenyl Yes End Method Selected Method_LCMS->End Method_Isocratic->End Method_Phenyl->End

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Future Perspectives

The selection of an appropriate analytical method for the determination of Ertapenem impurities is a critical decision in the drug development and quality control process. This guide has provided a comparative overview of several robust HPLC methods, highlighting their respective strengths in terms of specificity and selectivity.

  • For comprehensive impurity profiling and identification of unknowns , an LC-MS compatible method is the gold standard.

  • For routine quality control where speed and cost-effectiveness are priorities , a well-validated isocratic C18 method can be highly effective.

  • When dealing with complex mixtures containing multiple dimeric impurities , a method employing a phenyl stationary phase may offer superior resolution.

It is imperative that any chosen method is thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] As new potential impurities may be discovered, the continuous development and refinement of analytical methods will remain a key focus in ensuring the quality and safety of Ertapenem. The principles and methodologies discussed herein provide a solid foundation for navigating the analytical challenges associated with this important antibiotic.

References

  • Jadhav, R. A., Ahirrao, V. K., Pathan, A. R., Patil, K. R., Rane, V. P., & Yeole, R. D. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia, 83(9), 1095-1105. [Link]

  • Sajonz, P., et al. (2006). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 44(5), 296-305. [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 44(3), 227-235. [Link]

  • Jain, R., Jain, N., Jain, D., & Jain, S. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ertapenem Ring Open Impurity: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Ertapenem Ring Open Impurity. As a degradation product of a carbapenem antibiotic, this compound requires meticulous handling protocols rooted in a deep understanding of its potential hazards. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment: Understanding the Primary Risk

While specific toxicological data for this compound is not extensively published, we must operate under the precautionary principle, deriving its hazard profile from the parent compound, Ertapenem, and its chemical class, the beta-lactams.

The primary and most critical hazard associated with Ertapenem and other beta-lactam antibiotics is hypersensitivity .[1][2] Exposure, particularly through inhalation of aerosolized powder or through skin contact, can lead to sensitization.[3][4][5] Subsequent exposures, even to minute quantities, can trigger severe allergic reactions, including respiratory distress (asthma-like symptoms) and anaphylaxis.[2][3][4] The this compound is the major metabolite formed by the hydrolysis of the beta-lactam ring.[2][6] While this process renders the compound microbiologically inactive, it does not eliminate the risk of it acting as a sensitizing agent.[2] Therefore, all handling procedures must be designed to rigorously prevent worker exposure.

Key Hazard Information for Ertapenem (Parent Compound):

Hazard Classification Description Source
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3][4]
Skin Sensitization May cause an allergic skin reaction. [5]
Acute Oral Toxicity Harmful if swallowed. [3][7]
Eye Irritation Causes serious eye irritation. [3][7]

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |[3] |

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure risk at the source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Eng Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training, Restricted Access) Eng->Admin Primary Barriers PPE Personal Protective Equipment (PPE) (e.g., Respirator, Gloves, Goggles) Admin->PPE Secondary Barriers Handling_Workflow Prep 1. Preparation - Verify fume hood function. - Don all required PPE. - Prepare all materials (spatula, weigh boat, vial, solvent). Weigh 2. Weighing - Perform all manipulations within the fume hood. - Carefully transfer powder to weigh boat. - Record weight. Prep->Weigh Enter Hood Transfer 3. Solubilization - Carefully transfer powder to the designated vial. - Add solvent slowly to avoid splashing. - Cap and mix as required. Weigh->Transfer Decon 4. Decontamination - Wipe down all surfaces, equipment, and exterior of the final vial with 70% ethanol. - Dispose of contaminated consumables in designated waste stream. Transfer->Decon Doff 5. Doffing PPE - Remove outer gloves and gown within the lab. - Remove remaining PPE outside the immediate work area. - Wash hands thoroughly. Decon->Doff Exit Lab

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.